Validamine
Descripción
This compound has been reported in Streptomyces hygroscopicus with data available.
RN given from CA Index Guide; RN not in Chemline 11/84; structure given in first source
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(1R,2S,3S,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4/c8-4-1-3(2-9)5(10)7(12)6(4)11/h3-7,9-12H,1-2,8H2/t3-,4+,5-,6+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQYAWMREAXBHF-UOYQFSTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N)O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60954439 | |
| Record name | 4-Amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32780-32-8 | |
| Record name | Validamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32780-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Validamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032780328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Validamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and structural properties of Validamine, an aminocyclitol of significant interest due to its role as a potent glycosidase inhibitor and its structural relation to the antibiotic Validamycin.
Chemical Identity and Structure
This compound is a C-7 aminocyclitol, a class of compounds characterized by a carbocyclic ring with amino and hydroxyl substituents. Structurally, it is an amino derivative of 1D-chiro-inositol.[1][2] Its stereochemistry is crucial for its biological activity.
The chemical structure of this compound, specifically (1R,2S,3S,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol, is depicted below.
Caption: 2D representation of this compound's chemical structure.
The key identifiers and physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citation(s) |
| IUPAC Name | (1R,2S,3S,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol | [1] |
| CAS Number | 32780-32-8 | [1][3][4] |
| Molecular Formula | C₇H₁₅NO₄ | [2][3][4] |
| Molecular Weight | 177.20 g/mol | [1][2][3] |
| Appearance | White powder | [2] |
| SMILES | C1--INVALID-LINK--O)O)O">C@@HCO | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Boiling Point | 345.6 ± 42.0 °C at 760 mmHg | [2] |
| Topological Polar Surface Area | 107 Ų | [1][5] |
| XLogP3 | -2.2 | [1][5] |
Spectroscopic and Characterization Data
Structural elucidation and confirmation of this compound are typically achieved through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
| Carbon / Proton Type | Expected ¹³C Chemical Shift (ppm) | Expected ¹H Chemical Shift (ppm) | Notes |
| -CH(N)- (C1) | 50 - 65 | 2.5 - 3.5 | Carbon and proton attached to the amino group. |
| -CH(O)- (C2, C3, C4) | 65 - 80 | 3.3 - 4.5 | Carbons and protons attached to secondary hydroxyl groups. |
| -CH- (C5) | 30 - 45 | 1.5 - 2.5 | Methylene proton on the cyclohexane ring. |
| -CH- (C6) | 40 - 55 | 1.5 - 2.5 | Cyclohexane ring proton adjacent to the hydroxymethyl group. |
| -CH₂OH (C7) | 60 - 70 | 3.4 - 3.8 | Carbon and protons of the primary hydroxymethyl group. |
| -OH, -NH₂ | N/A | 1.0 - 5.0 (variable) | Highly variable, broad signals; depends on solvent and concentration. |
The IR spectrum of this compound is characterized by absorptions corresponding to its key functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Bond Vibration | Intensity |
| O-H | 3500 - 3200 | Stretch | Strong, Broad |
| N-H | 3500 - 3300 | Stretch | Medium |
| C-H | 3000 - 2850 | Stretch | Strong |
| N-H | 1640 - 1550 | Bend (Scissor) | Medium |
| C-O | 1300 - 1000 | Stretch | Strong |
| C-N | 1250 - 1000 | Stretch | Medium |
Biological Activity
This compound is primarily recognized for its inhibitory activity against glycosidase enzymes. This activity is the basis for the therapeutic effects of more complex molecules that contain the this compound moiety, such as the antibiotic Validamycin A.
| Target Enzyme | Activity Type | Value (IC₅₀) | Notes | Citation(s) |
| β-glucosidase | Competitive Inhibition | 2.92 mM | Inhibition is dose-dependent and most effective at the enzyme's optimal pH. | [5][6] |
Experimental Protocols
This protocol outlines a chemical synthesis route to produce this compound.
Workflow Diagram: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: To a 1000 mL flask, add 100g of (+)-validoxylamine A, 80g of N-Bromosuccinimide (NBS), and 500 mL of deionized water.
-
Initial Reaction: Stir the mixture at 25°C for 4 hours.
-
First Purification: After the reaction, dilute the mixture 10-fold with deionized water and load it onto an ion exchange column (1500 mL, NH₄⁺ type). Wash the column with 5000 mL of deionized water. Elute the intermediate product with 4500 mL of 0.5 mol/L ammonia water.
-
Concentration: Collect the fractions containing the product and concentrate to dryness under reduced pressure to yield the intermediate.
-
Hydrogenation: Dissolve the intermediate in 500 mL of water and place it in a 1000 mL hydrogenation reactor with 5g of a supported Palladium (Pd) catalyst. Pressurize the reactor with hydrogen to 5 MPa and heat to 50°C for 4 hours.
-
Final Purification: After the reaction, filter off the solid catalyst. Dilute the filtrate 10-fold with deionized water and load it onto an ion exchange column as described in step 3. Wash with 5000 mL of deionized water, then elute with 4500 mL of 0.5 mol/L ammonia water.
-
Isolation: Collect the fractions containing this compound, concentrate under reduced pressure, and dry under vacuum at 45°C to obtain the final product. Product purity can be assessed by HPLC.[7]
4.2.1 NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). D₂O is often preferred for poly-hydroxy compounds to allow for exchange and simplification of O-H and N-H signals.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard parameters for a ¹H spectrum include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C, a proton-decoupled experiment (e.g., using a PENDANT or DEPT sequence) is standard.
-
Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
4.2.2 IR Spectroscopy
-
Sample Preparation: Prepare the solid sample using either the KBr pellet method or Attenuated Total Reflectance (ATR).
-
KBr Pellet: Mix ~1 mg of the this compound sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying pressure.
-
-
Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the spectrometer's sample holder. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of air (or the empty ATR crystal) should be collected and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for the expected functional groups (O-H, N-H, C-H, C-O, C-N).
Role in Biosynthesis
This compound is a key intermediate in the biosynthesis of the antibiotic Validamycin A in Streptomyces hygroscopicus. It is formed from validone via an amination reaction and subsequently condenses with valienone to form validoxylamine A, the core of the antibiotic.
References
- 1. This compound | C7H15NO4 | CID 446685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. compoundchem.com [compoundchem.com]
- 3. Biosynthetic studies on validamycins. I. 1H and 13C NMR assignments of validamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. researchgate.net [researchgate.net]
Validamine's Mechanism of Action as a Glycosidase Inhibitor: A Technical Guide
Validamine, a C7-aminocyclitol, serves as a potent inhibitor of glycosidase enzymes, particularly α- and β-glucosidases. Its mechanism of action is rooted in its structural similarity to the natural carbohydrate substrates of these enzymes, allowing it to act as a competitive inhibitor. This guide provides an in-depth analysis of this compound's inhibitory mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental pathways.
Core Mechanism of Action
This compound functions primarily as a competitive inhibitor of glycosidases. Its aminocyclitol core mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction catalyzed by these enzymes. By binding to the enzyme's active site, this compound prevents the natural substrate from binding, thereby halting the enzymatic reaction.
The inhibitory effect of this compound is both dose-dependent and pH-dependent, with its maximum inhibitory capacity observed at the optimal pH of the target enzyme[1]. While a potent inhibitor, its efficacy can be surpassed by related aminocyclitols. For instance, valiolamine has demonstrated more potent α-glucosidase inhibitory activity against porcine intestinal sucrase, maltase, and isomaltase when compared to this compound, valienamine, and hydroxythis compound[2].
Quantitative Inhibitory Data
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of this compound against various glycosidases.
| Enzyme | Source | IC50 Value | Reference |
| β-glucosidase | - | 2.92 mM | [1] |
| Sucrase | Rat small intestinal | ~4.5 x 10⁻⁴ M | [3] |
| Maltase | Rat small intestinal | ~1.2 x 10⁻³ M | [3] |
| Isomaltase | Rat small intestinal | ~1.5 x 10⁻³ M | [3] |
Note: Data from Takeuchi M, et al. (1990) was presented graphically; the values here are estimations from the provided graphs.
Structure-Activity Relationship
The inhibitory activity of this compound and its analogs is intrinsically linked to their molecular structure. The spatial arrangement of the hydroxyl and amino groups on the cyclohexane ring is crucial for its effective binding to the glycosidase active site.
-
This compound vs. Valienamine: Valienamine, an unsaturated analog of this compound, is also a potent α-glucosidase inhibitor and is a key structural component of the antidiabetic drug acarbose and the antibiotic validamycin[4][5]. The double bond in valienamine contributes to a different ring conformation, which can influence its binding affinity to various glycosidases.
-
Glucoside Derivatives: Enzymatic synthesis has been used to create α- and β-glucoside derivatives of this compound. These derivatives have also been tested for their α-glucosidase inhibitory activity, demonstrating that modifications to the core this compound structure can modulate its inhibitory potential[3].
-
X-ray Crystallography Insights: While a crystal structure of a this compound-enzyme complex was not found in the provided results, a closely related 4-α-glucoside of this compound was co-crystallized with Streptomyces coelicolor GlgE1-V279S. Structural analysis of this complex revealed that steric interactions from the this compound derivative disrupted the catalytic sidechain network of the enzyme, causing a conformational change in the catalytic nucleophile, Asp 394[6]. This provides insight into how this compound-like structures interact with the active site to inhibit enzyme function.
Experimental Protocols
Characterizing the inhibitory action of this compound involves specific biochemical and structural biology techniques. The following are detailed methodologies for key experiments.
α-Glucosidase Inhibition Assay
This colorimetric assay is commonly used to determine the inhibitory activity of compounds like this compound against α-glucosidase.
1. Materials and Reagents:
-
α-Glucosidase enzyme (e.g., from yeast or rat intestine)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
This compound (or other test inhibitor)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M or 1 M) to stop the reaction
-
Acarbose (as a positive control)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Enzyme Solution: Prepare an appropriate concentration of α-glucosidase (e.g., 1 U/mL) in phosphate buffer.
-
Substrate Solution: Dissolve pNPG in phosphate buffer to a final concentration (e.g., 1 mM or 20 mM)[7].
-
Inhibitor Solutions: Prepare a series of dilutions of this compound in phosphate buffer or distilled water.
-
To each well of a 96-well plate, add a specific volume of the inhibitor solution (e.g., 20 µL) and the enzyme solution (e.g., 10 µL of 1 U/mL)[7].
-
For the control wells, add buffer instead of the inhibitor solution.
-
Pre-incubate the plate at 37°C for a set period (e.g., 5-10 minutes)[7][9].
-
Initiate the reaction by adding a specific volume of the pNPG substrate solution (e.g., 20 µL of 1 mM) to all wells[7].
-
Incubate the reaction mixture at 37°C for a defined time (e.g., 20-60 minutes)[7][8].
-
Stop the reaction by adding a quencher, such as Na₂CO₃ solution (e.g., 50 µL)[7].
-
Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader[8][9].
4. Data Analysis:
-
The percentage of enzyme inhibition is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100[7] Where Abs_control is the absorbance of the control reaction and Abs_sample is the absorbance in the presence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
X-ray Crystallography of an Enzyme-Inhibitor Complex
This technique provides atomic-level detail of how an inhibitor binds to its target enzyme.
1. Protein Expression and Purification:
-
The target glycosidase is overexpressed in a suitable expression system (e.g., E. coli, baculovirus).
-
The enzyme is purified to homogeneity using chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
2. Crystallization:
-
The purified enzyme is concentrated to a high level (e.g., 5-10 mg/mL).
-
The enzyme is co-crystallized with a molar excess of this compound. This is typically achieved using vapor diffusion methods (sitting or hanging drop) where the protein-inhibitor solution is mixed with a precipitant solution and allowed to equilibrate.
-
Various conditions (e.g., pH, temperature, precipitant type, and concentration) are screened to find optimal crystallization conditions.
3. Data Collection and Processing:
-
A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.
4. Structure Solution and Refinement:
-
The structure is solved using molecular replacement, using a known structure of a homologous protein as a search model.
-
The initial model is refined against the experimental data, and the inhibitor molecule (this compound) is built into the electron density map observed in the active site.
-
The final model is validated for its geometric quality and fit to the electron density.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
// Pathways Starch -> Disaccharides [label="Digestion"]; Disaccharides -> AlphaGlucosidase [label="Substrate"]; AlphaGlucosidase -> Glucose [label="Hydrolysis"]; Glucose -> Bloodstream [label="Absorption"]; this compound -> AlphaGlucosidase [label="Competitive\nInhibition", style=dashed, arrowhead=tee, color="#EA4335"]; } dot Caption: Consequence of α-glucosidase inhibition by this compound in the small intestine.
// Nodes Prep [label="1. Prepare Solutions\n- Enzyme (α-Glucosidase)\n- Substrate (pNPG)\n- Inhibitor (this compound)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PreIncubate [label="2. Pre-incubation\n- Add Enzyme and Inhibitor to plate\n- Incubate at 37°C", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="3. Initiate Reaction\n- Add Substrate (pNPG)\n- Incubate at 37°C", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Stop [label="4. Stop Reaction\n- Add Quencher (Na₂CO₃)", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure [label="5. Measure Absorbance\n- Read plate at 405 nm", shape=rectangle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analyze [label="6. Analyze Data\n- Calculate % Inhibition\n- Determine IC₅₀ Value", shape=rectangle, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Prep -> PreIncubate; PreIncubate -> Reaction; Reaction -> Stop; Stop -> Measure; Measure -> Analyze; } dot Caption: Experimental workflow for the α-glucosidase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Valiolamine, a new alpha-glucosidase inhibiting aminocyclitol produced by Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of glucoside derivatives of this compound and valienamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Valienamine - Wikipedia [en.wikipedia.org]
- 6. Stereoselective synthesis of a 4-⍺-glucoside of valienamine and its X-ray structure in complex with Streptomyces coelicolor GlgE1-V279S - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
- 9. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]
The Biological Activity of Validamine and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Validamine, an aminocyclitol, and its derivatives represent a significant class of compounds, primarily recognized for their potent inhibitory effects on α-glucosidase enzymes. This activity positions them as compounds of interest in the management of type 2 diabetes mellitus by delaying carbohydrate digestion and consequently reducing postprandial hyperglycemia. This compound is a core structural component of the clinically used α-glucosidase inhibitor, validamycin A. This guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on their mechanism of action, quantitative inhibitory data, and the experimental protocols used for their evaluation.
Core Biological Activity: α-Glucosidase Inhibition
The principal biological activity of this compound and its derivatives is the competitive inhibition of α-glucosidases, a group of enzymes located in the brush border of the small intestine that are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By reversibly binding to the active site of these enzymes, this compound and its analogs prevent the cleavage of disaccharides and oligosaccharides, thereby slowing the absorption of glucose into the bloodstream.
Mechanism of Action:
The inhibitory action of this compound derivatives stems from their structural similarity to the natural substrates of α-glucosidases. The amino group in the cyclitol ring is crucial for this activity, as it mimics the oxonium ion intermediate formed during the enzymatic hydrolysis of glycosidic bonds. This allows the this compound derivatives to fit into the active site of the enzyme, but their stable structure prevents the completion of the catalytic process, thus acting as competitive inhibitors.
Quantitative Data on α-Glucosidase Inhibition
The inhibitory potency of this compound and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher inhibitory activity. The following table summarizes the reported IC50 values for this compound and some of its related compounds against various α-glucosidases. It is important to note that direct IC50 values for a wide range of synthetic this compound derivatives are not extensively available in the public domain.
| Compound | Enzyme Source | Substrate | IC50 (µM) | Reference |
| This compound | Porcine Intestinal α-glucosidase | Sucrose | > 1000 | [1] |
| Valienamine | Porcine Intestinal α-glucosidase | Sucrose | 1.5 | [1] |
| Valiolamine | Porcine Intestinal α-glucosidase | Sucrose | 0.088 | [1] |
| Hydroxythis compound | Porcine Intestinal α-glucosidase | Sucrose | > 1000 | [1] |
| N-Substituted Valiolamine Derivatives | Porcine Intestinal Maltase & Sucrase | Maltose & Sucrose | Potent Inhibition | [2] |
| Glucoside Derivatives of this compound | Rat Small Intestinal Glycosidases | Not Specified | Exhibited Inhibition | [3] |
Note: The inhibitory activities can vary depending on the enzyme source, substrate, and assay conditions.
Other Potential Biological Activities
While the primary focus of research on this compound and its derivatives has been on α-glucosidase inhibition, there is limited evidence suggesting other potential biological activities.
Anticancer and Antiviral Activity
Direct studies on the anticancer and antiviral properties of this compound and its simple derivatives are scarce in the current scientific literature. The parent compound, validamycin A , has been reported to possess antifungal and some antiviral activity against plant pathogens.[4] However, this activity is primarily attributed to the inhibition of trehalase, an enzyme crucial for the energy metabolism of many fungi and insects. It is important to distinguish that the biological activities of the larger, more complex validamycin A molecule do not necessarily translate directly to its smaller this compound constituent. Further research is required to explore any potential anticancer or antiviral activities of this compound derivatives.
Lack of Evidence for Specific Signaling Pathway Modulation
A comprehensive search of the scientific literature did not yield specific evidence of this compound or its direct derivatives modulating key cellular signaling pathways such as PI3K/Akt, NF-κB, or MAPK. The biological effects of these compounds appear to be primarily mediated through direct enzyme inhibition rather than interaction with intracellular signaling cascades. This represents a significant knowledge gap and an area for future research to explore the broader cellular effects of these compounds beyond their established role as glycosidase inhibitors.
Experimental Protocols
The evaluation of the α-glucosidase inhibitory activity of this compound and its derivatives is a critical step in their characterization. Below are detailed methodologies for commonly employed in vitro assays.
In Vitro α-Glucosidase Inhibition Assay using Rat Intestinal Acetone Powder
This protocol is adapted from standard methodologies for assessing α-glucosidase inhibition.
1. Preparation of Enzyme Solution:
-
Suspend rat intestinal acetone powder in 10 volumes of 0.1 M sodium phosphate buffer (pH 6.8).
-
Homogenize the suspension on ice.
-
Centrifuge the homogenate at 4°C and collect the supernatant, which contains the crude α-glucosidase enzyme solution.
2. Assay Procedure:
-
In a 96-well microplate, add 50 µL of the enzyme solution to each well.
-
Add 50 µL of various concentrations of the test compound (this compound derivative) dissolved in the same phosphate buffer.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.
-
Acarbose is typically used as a positive control.
3. Calculation of Inhibition:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance in the presence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
This compound and its derivatives are well-established as potent α-glucosidase inhibitors, with a clear mechanism of action and demonstrated in vitro efficacy. Their potential as therapeutic agents for type 2 diabetes is significant. However, this technical guide also highlights critical areas where further research is needed. A broader range of this compound derivatives needs to be synthesized and systematically evaluated to establish a more comprehensive structure-activity relationship for α-glucosidase inhibition. Furthermore, the exploration of other potential biological activities, such as anticancer and antiviral effects, remains a largely untapped area of investigation. Crucially, future studies should aim to elucidate the broader cellular effects of these compounds, including any potential interactions with cellular signaling pathways, to fully understand their pharmacological profile and therapeutic potential.
References
- 1. Valiolamine, a new alpha-glucosidase inhibiting aminocyclitol produced by Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and alpha-D-glucosidase inhibitory activity of N-substituted valiolamine derivatives as potential oral antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of glucoside derivatives of this compound and valienamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discofinechem.com [discofinechem.com]
Physical and chemical properties of Validamine.
An In-depth Technical Guide on the Core Physical and Chemical Properties of Validamine
Introduction
This compound is an aminocyclitol, a class of compounds characterized by a cyclohexane ring substituted with amino and hydroxyl groups. Specifically, it is an aminocyclitol consisting of 1D-chiro-inositol lacking the 6-hydroxy group and having those at positions 1 and 5 replaced by amino and hydroxymethyl groups respectively.[1][2] this compound is of significant interest to researchers, particularly in the fields of carbohydrate chemistry and drug development, due to its role as a potent inhibitor of glycosidases.[3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various experimental settings.
Tabulated Physical and Chemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₅NO₄ | [1][2][5] |
| Molecular Weight | 177.20 g/mol | [1][2][5] |
| Appearance | White powder | [2] |
| Boiling Point | 345.6 ± 42.0 °C at 760 mmHg | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Flash Point | 162.8 ± 27.9 °C | [2] |
| Refractive Index | 1.599 | [2] |
| XLogP3 | -2.2 | [1][2] |
| Hydrogen Bond Donor Count | 5 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Exact Mass | 177.10010796 Da | [1][2] |
| Monoisotopic Mass | 177.10010796 Da | [1][2] |
| Topological Polar Surface Area | 107 Ų | [1][2] |
| Heavy Atom Count | 12 | [2] |
| Complexity | 154 | [1][2] |
| Defined Atom Stereocenter Count | 5 | [2] |
| IUPAC Name | (1R,2S,3S,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol | [1] |
| CAS Number | 32780-32-8 | [1][2][5] |
Solubility
This compound exhibits the following solubility characteristics:
-
Soluble in: Water, Dimethylsulfoxide (DMSO), and Methanol.[6]
-
Slightly soluble or insoluble in: Ethanol, Ethyl acetate, Chloroform, and Acetone.[6]
Chemical and Biological Activity
Inhibition of β-Glucosidase
A key chemical property of this compound is its biological activity as a competitive inhibitor of β-glucosidase. This inhibition is both pH-dependent and dose-dependent.[4] The reported IC₅₀ value for this inhibition is 2.92 mM, with its maximum inhibitory effect observed at the optimal pH of the enzyme.[4] This inhibitory action makes this compound and its derivatives valuable tools for studying carbohydrate metabolism and as potential therapeutic agents.
References
- 1. This compound | C7H15NO4 | CID 446685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Valienamine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 32780-32-8 | MV09894 | Biosynth [biosynth.com]
- 6. US4923975A - Valiolamine derivatives and production thereof - Google Patents [patents.google.com]
The Role of Validamine in Microbial Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Validamine, a C7N-aminocyclitol, is a pivotal intermediate in the biosynthesis of the antifungal agent validamycin A by Streptomyces hygroscopicus and a key product in its degradation by other microbes, such as Flavobacterium saccharophilum. Understanding the metabolic pathways involving this compound is crucial for the potential bioengineering of improved antifungal agents and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the role of this compound in microbial metabolism, detailing its biosynthetic and degradation pathways. It includes available quantitative data, detailed experimental protocols for the study of these pathways, and visualizations of the core metabolic processes. While its role as a direct signaling molecule in microbial communication is not yet established in the scientific literature, its central position in a significant secondary metabolic pathway underscores its importance in microbial physiology.
Introduction to this compound
This compound is an aminocyclitol, a class of compounds characterized by a cyclohexane ring substituted with amino and hydroxyl groups. It serves as a crucial building block in the biosynthesis of validamycin A, an important aminoglycoside antibiotic used to control sheath blight disease in rice. The unique C-N linkage between two cyclitol moieties in validamycin A is formed through a pathway involving this compound. Furthermore, the microbial degradation of validamycin A yields this compound, highlighting its dual role as both a precursor and a breakdown product in different microbial contexts.
This compound in Microbial Metabolic Pathways
Biosynthesis of Validamycin A in Streptomyces hygroscopicus
The biosynthesis of validamycin A in Streptomyces hygroscopicus is a complex process involving a series of enzymatic reactions encoded by the val gene cluster. This compound is a key intermediate in this pathway. The process begins with the cyclization of sedoheptulose 7-phosphate and proceeds through several steps to form this compound, which is then condensed with another cyclitol unit to form the core structure of validamycin A.
The key steps involving this compound are:
-
Formation of Validone: The precursor valienone is reduced to form validone.
-
Transamination to this compound: Validone undergoes transamination to form this compound, a reaction catalyzed by a transaminase, likely ValM, with glutamate as the probable nitrogen donor.[1]
-
Condensation to form Validoxylamine A: this compound then condenses with a valienol derivative to form validoxylamine A, the core pseudodisaccharide structure of validamycin A. This reaction is catalyzed by a pseudoglycosyltransferase, ValL.
-
Glycosylation to Validamycin A: Finally, validoxylamine A is glycosylated by the glycosyltransferase ValG, using UDP-glucose as the sugar donor, to produce validamycin A.[1][2]
Degradation of Validamycin A by Flavobacterium saccharophilum
Flavobacterium saccharophilum is capable of degrading validamycin A. This process involves the enzymatic cleavage of the C-N linkage in validoxylamine A, which releases this compound. The proposed mechanism involves two key enzymes: a dehydrogenase and a C-N lyase.[3] The initial step is the formation of N-p-nitrophenyl-3-ketothis compound from a synthetic substrate, which then undergoes cleavage of the C-N bond.[3] The subsequent catabolic fate of the released this compound in this organism is not yet fully elucidated.
Quantitative Data on this compound Metabolism
| Parameter | Organism | Value | Reference |
| Validamycin A Production | |||
| Production Increase | Recombinant Streptomyces hygroscopicus 5008 (engineered val gene cluster) | 34% increase compared to wild-type | [4] |
| Intermediate Accumulation | |||
| Validoxylamine A Accumulation | Recombinant Streptomyces hygroscopicus 5008 (engineered val gene cluster) | Decreased compared to wild-type | [4] |
| Enzyme Substrate Specificity | |||
| ValG Glycosyl Donor | Streptomyces hygroscopicus | UDP-glucose (most efficient), UDP-galactose (less efficient), GDP-glucose (less efficient), ADP-glucose (much less efficient), TDP-glucose (least efficient) | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound metabolic pathways.
Culturing of Microorganisms
4.1.1. Streptomyces hygroscopicus for Validamycin A Production
-
Media: A commonly used medium for Streptomyces hygroscopicus growth and validamycin A production consists of (in g/L): glucose 4; yeast extract 4; malt extract 10; CaCO3 2. The pH is adjusted to 7.2.[5] For optimization of secondary metabolite production, the pH may be adjusted to 8.0.[6]
-
Inoculum Preparation: Prepare a seed culture by inoculating spores or mycelia from a stock culture into a flask containing the growth medium.[5][7]
-
Incubation: Incubate the culture flasks in a shaker at 28°C with shaking at 200 rpm for 72 hours or longer, monitoring growth by optical density at 600 nm (OD600).[7] Maximum production of antimicrobial metabolites may be achieved after 7-10 days of incubation.[6]
-
Storage: For long-term storage, spores can be stored in a glycerol stock at -80°C. Mycelia on solid media can be stored at 4°C for 2-8 weeks.[7]
4.1.2. Flavobacterium saccharophilum for Validamycin A Degradation Studies
-
General Characteristics: Flavobacterium saccharophilum is an aerobic, mesophilic, Gram-negative bacterium.
Extraction and Purification of this compound
-
General Principle: Aminocyclitols like this compound are polar compounds. Extraction from aqueous culture broth is typically performed using organic solvents.
-
Extraction Protocol:
-
Separate the microbial biomass from the culture broth by centrifugation (e.g., 5000 rpm for 10 minutes).[8]
-
Filter the supernatant through a Millipore filter (0.45 μm).[8]
-
Extract the filtrate with an equal volume of an organic solvent such as ethyl acetate by vigorous shaking for 20 minutes. Repeat the extraction three times.[8]
-
Separate the organic phase from the aqueous phase using a separating funnel.[8]
-
Evaporate the solvent from the combined organic phases using a rotary evaporator to obtain the crude extract.
-
-
Purification: Further purification can be achieved using chromatographic techniques such as column chromatography on silica gel or reversed-phase C18 material, followed by high-performance liquid chromatography (HPLC).
Analytical Methods
4.3.1. High-Performance Liquid Chromatography (HPLC) for this compound Quantification
Due to the lack of a chromophore, this compound requires derivatization for UV detection.
-
Derivatization: Pre-column derivatization with a labeling agent such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC) is a common strategy for the analysis of amines.[1][9]
-
HPLC-UV Method (General Protocol based on similar compounds):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A gradient elution system is typically used. For example, a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or 1-Hexane sulfonic acid solution).[1][10]
-
Flow Rate: 1.0 - 1.5 mL/min.[10]
-
Detection: UV detector set at a wavelength appropriate for the chosen derivatizing agent (e.g., 195 nm for underivatized validamycin, or a different wavelength depending on the derivatizing agent).[10]
-
Quantification: Create a calibration curve using standard solutions of derivatized this compound of known concentrations.
-
4.3.2. Nuclear Magnetic Resonance (NMR) for Structural Elucidation of this compound
NMR spectroscopy is a powerful tool for the structural identification of metabolites.
-
Sample Preparation: Dissolve the purified this compound sample in a deuterated solvent, typically deuterium oxide (D2O) for polar compounds.
-
¹H NMR Spectroscopy:
-
Acquire a 1D ¹H NMR spectrum to observe the proton signals.
-
Expected chemical shifts (δ) will be in the aliphatic region, typically between 2.5 and 4.5 ppm. The exact shifts will depend on the pH and temperature.
-
-
¹³C NMR Spectroscopy:
-
Acquire a 1D ¹³C NMR spectrum to observe the carbon signals.
-
PubChem provides a predicted ¹³C NMR spectrum for this compound.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system, which helps in assigning protons on the cyclitol ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbons, aiding in the assignment of both ¹H and ¹³C signals.
-
-
Referencing: Chemical shifts in D2O are typically referenced to an internal standard like DSS (2,2-dimethyl-2-silapentane-5-sulfonate sodium salt) or externally to TMS.
Visualizations of Pathways and Workflows
Biosynthesis of Validamycin A
Caption: Biosynthesis of Validamycin A in Streptomyces hygroscopicus.
Degradation of Validamycin A```dot
digraph "Validamycin A Degradation" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
validamycin_A [label="Validamycin A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; validoxylamine_A [label="Validoxylamine A"]; this compound [label="this compound", fillcolor="#FBBC05"]; degradation_products [label="Further Degradation\nProducts"];
validamycin_A -> validoxylamine_A [label="Hydrolysis"]; validoxylamine_A -> this compound [label="Dehydrogenase &\nC-N Lyase"]; this compound -> degradation_products [label="Catabolism"]; }
References
- 1. Functional Analysis of the Validamycin Biosynthetic Gene Cluster and Engineered Production of Validoxylamine A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Analysis of the Validamycin Glycosyltransferase (ValG) and Enzymatic Production of 4″-epi-Validamycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial degradation of validamycin A by Flavobacterium saccharophilum. Enzymatic cleavage of C-N linkage in validoxylamine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of validamycin A in agricultural food samples by solid-phase extraction combined with liquid chromatography-atmospheric pressure chemical ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. banglajol.info [banglajol.info]
- 9. Quorum-sensing-dependent regulation of biosynthesis of the polyketide antibiotic mupirocin in Pseudomonas fluorescens NCIMB 10586 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ppqs.gov.in [ppqs.gov.in]
Investigating the Therapeutic Potential of Validamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Validamine, an aminocyclitol, holds a significant position in carbohydrate chemistry and drug discovery, primarily recognized for its role as a key structural motif in potent glycosidase inhibitors. While its direct therapeutic applications are still under exploration, its intrinsic biological activity as a β-glucosidase inhibitor and its crucial function as a synthetic intermediate for more complex and potent pharmaceuticals underscore its therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biological activities, its utility in the synthesis of therapeutic agents, and the experimental methodologies employed in its study.
Introduction
This compound, chemically known as (1R,2S,3S,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol, is a C7N-aminocyclitol that forms the core structure of several bioactive molecules.[1] Its structural similarity to monosaccharides allows it to interact with carbohydrate-processing enzymes, leading to its primary known biological activity as a glycosidase inhibitor. This property, coupled with its utility as a versatile chiral building block, makes this compound a molecule of considerable interest in the field of medicinal chemistry and drug development.
Biological Activity of this compound and its Derivatives
The primary therapeutic potential of this compound, as currently understood, lies in its ability to inhibit glycosidase enzymes. These enzymes play crucial roles in various physiological and pathological processes, including digestion, lysosomal metabolism, and viral replication, making them attractive targets for therapeutic intervention.
This compound as a β-Glucosidase Inhibitor
This compound has been identified as a competitive inhibitor of β-glucosidase.[2] This inhibition is both pH-dependent and dose-dependent, with the maximum inhibitory effect observed at the optimal pH of the enzyme.[2]
Table 1: Inhibitory Activity of this compound
| Enzyme Target | Inhibition Type | IC50 Value |
| β-Glucosidase | Competitive | 2.92 mM[2] |
Glucoside Derivatives of this compound as α-Glucosidase Inhibitors
Enzymatic synthesis has been employed to produce various α- and β-glucoside derivatives of this compound.[3] These derivatives have been evaluated for their inhibitory activity against α-glucosidases, which are key enzymes in carbohydrate digestion.[3] α-Glucosidase inhibitors are an established class of oral anti-diabetic drugs used for managing type 2 diabetes mellitus by delaying carbohydrate digestion and reducing postprandial hyperglycemia.[4][5][6] The biological activity of these this compound derivatives highlights a promising avenue for the development of new anti-diabetic agents.
This compound as a Key Synthetic Intermediate
A significant aspect of this compound's therapeutic potential is its role as a crucial intermediate in the synthesis of more potent and clinically relevant glycosidase inhibitors.[7][8][9]
Synthesis of Valiolamine and Valienamine
This compound serves as a precursor for the synthesis of valiolamine and valienamine.[10][11] Valiolamine is a potent α-glucosidase inhibitor, and valienamine is a key component of the anti-diabetic drug acarbose and the antibiotic validamycin A.[12][13][14] The stereoselective synthesis of these more complex aminocyclitols often utilizes this compound as a starting material or a key intermediate.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the hydrogenation of Validoxylamine A.[15]
Protocol: Synthesis of this compound from Validoxylamine A [15]
-
Reaction Setup: Dissolve Validoxylamine A in deionized water in a hydrogenation reactor.
-
Catalyst: Add a supported Palladium (Pd) catalyst to the solution.
-
Hydrogenation: Introduce hydrogen gas into the reactor to a pressure of 5 MPa.
-
Incubation: Heat the reaction mixture to 50°C and stir for 4 hours.
-
Work-up: After the reaction, filter the solid catalyst.
-
Purification: The crude product can be purified using ion-exchange chromatography.
Enzymatic Synthesis of this compound Glucoside Derivatives[3]
-
Enzyme Source: Utilize α- and β-glucosidases from sources such as Rhodotorula lactosa.
-
Substrates: Use this compound and a suitable glucosyl donor, such as maltose (for α-glucosides) or cellobiose (for β-glucosides).
-
Reaction Conditions: Incubate the substrates with the respective glucosidase in an appropriate buffer system at an optimal temperature and pH for the enzyme.
-
Product Isolation: The resulting glucoside derivatives can be isolated and purified using chromatographic techniques.
-
Structural Elucidation: The structures of the synthesized derivatives are typically confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H- and ¹³C-NMR).
In Vitro Glucosidase Inhibition Assay
Protocol: β-Glucosidase Inhibition Assay (General Protocol)
-
Enzyme and Substrate: Prepare a solution of β-glucosidase and a suitable substrate (e.g., p-nitrophenyl-β-D-glucopyranoside) in an appropriate buffer (e.g., phosphate buffer at the optimal pH for the enzyme).
-
Inhibitor Preparation: Prepare serial dilutions of this compound.
-
Assay Procedure:
-
Pre-incubate the enzyme with varying concentrations of this compound for a specific period.
-
Initiate the reaction by adding the substrate.
-
Incubate the reaction mixture at a constant temperature.
-
Stop the reaction after a defined time (e.g., by adding a strong base like sodium carbonate).
-
-
Data Analysis: Measure the absorbance of the product (e.g., p-nitrophenol) spectrophotometrically. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.
Signaling Pathways
Currently, there is a lack of specific research in the public domain detailing the direct modulation of intracellular signaling pathways by this compound. Its primary mechanism of action is understood to be direct enzyme inhibition. The therapeutic effects of drugs derived from this compound, such as acarbose, are primarily due to the inhibition of intestinal α-glucosidases, which does not directly involve the modulation of intracellular signaling cascades in target tissues.
Future Directions
The therapeutic potential of this compound warrants further investigation. Future research should focus on:
-
Broad-spectrum enzyme inhibition screening: To identify other potential enzyme targets of this compound and its derivatives.
-
Preclinical studies: To evaluate the in vivo efficacy and safety of this compound and its active derivatives for conditions such as type 2 diabetes.
-
Structure-activity relationship (SAR) studies: To design and synthesize novel this compound derivatives with enhanced potency and selectivity for specific glycosidases.
-
Investigation of cellular effects: To explore potential intracellular effects beyond direct enzyme inhibition.
Conclusion
This compound is a molecule with demonstrated biological activity as a β-glucosidase inhibitor and serves as a vital synthetic precursor for potent α-glucosidase inhibitors with established therapeutic applications. While its direct use as a therapeutic agent is not yet established, its intrinsic inhibitory properties and its role as a key building block in medicinal chemistry firmly establish its therapeutic potential. Further research into its biological activities and the development of novel derivatives could lead to the discovery of new therapeutic agents for a range of diseases.
Visualizations
Caption: this compound's synthesis, derivatization, and therapeutic potential.
Caption: In vitro workflow for determining glucosidase inhibition by this compound.
References
- 1. This compound | C7H15NO4 | CID 446685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enzymatic synthesis of glucoside derivatives of this compound and valienamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. List of Alpha-glucosidase inhibitors - Drugs.com [drugs.com]
- 6. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mlunias.com [mlunias.com]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 10. Design and synthesis of biologically active carbaglycosylamines: From glycosidase inhibitors to pharmacological chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Valienamine - Wikipedia [en.wikipedia.org]
- 14. US4923975A - Valiolamine derivatives and production thereof - Google Patents [patents.google.com]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Review of Validamine: From Synthesis to Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Validamine, a C7N aminocyclitol, stands as a significant molecule in the landscape of carbohydrate-mimicking compounds and glycosidase inhibitors. Its structural resemblance to monosaccharides allows it to interact with the active sites of various carbohydrate-processing enzymes, leading to modulation of their activity. This property has positioned this compound and its derivatives as crucial tools in glycobiology research and as templates for the development of therapeutic agents, most notably for type 2 diabetes. This technical guide provides a comprehensive literature review of this compound research, encompassing its synthesis, biological activity, and mechanism of action, with a focus on quantitative data and detailed experimental methodologies.
Chemical Synthesis of this compound
The chemical synthesis of this compound has been approached through various routes, with two notable starting materials being Validoxylamine A and D-glucose.
Synthesis from Validoxylamine A
A prevalent method for the synthesis of this compound involves the chemical modification of Validoxylamine A.
Experimental Protocol:
-
Reaction Setup: To a 1000 mL flask, add 100g of Validoxylamine A, 80g of N-Bromosuccinimide (NBS), and 500 mL of deionized water.
-
Reaction Execution: Stir the reaction mixture at 25°C for 4 hours.
-
Purification - Step 1 (Ion Exchange Chromatography):
-
Dilute the reaction mixture tenfold with deionized water.
-
Load the diluted solution onto a D113 ion exchange column (NH4+ type, 1500 mL).
-
Wash the column with 5000 mL of deionized water.
-
Elute the product with 4500 mL of 0.5 mol/L ammonia water.
-
Collect the fractions containing the desired intermediate.
-
-
Intermediate Isolation: Concentrate the collected fractions under reduced pressure to obtain the solid intermediate.
-
Hydrogenation:
-
Dissolve the intermediate in 500 mL of water and place it in a 1000 mL hydrogenation reactor.
-
Add 5g of a supported Palladium (Pd) catalyst.
-
Introduce hydrogen gas to a pressure of 5 MPa.
-
Heat the reaction to 50°C and maintain for 4 hours.
-
-
Final Purification (Ion Exchange Chromatography):
-
Filter the reaction mixture to remove the solid catalyst.
-
Dilute the filtrate tenfold with deionized water and load it onto the same type of ion exchange column as in step 3.
-
Wash the column with 5000 mL of deionized water.
-
Elute with 4500 mL of 0.5 mol/L ammonia water.
-
-
Final Product Isolation:
-
Collect the fractions containing this compound.
-
Concentrate the solution under reduced pressure.
-
Dry the resulting solid under vacuum at 45°C to yield pure this compound.
-
Synthesis from D-glucose
Biological Activity: Glycosidase Inhibition
The primary biological activity of this compound and its derivatives is the inhibition of glycosidase enzymes, particularly α-glucosidase. These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. By inhibiting these enzymes, this compound can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.
Quantitative Inhibition Data
While specific IC50 and kinetic values for this compound's inhibition of α-glucosidase are not extensively reported in the readily available literature, studies on closely related compounds and derivatives provide valuable insights into the potential potency of this compound. For instance, various flavonoid and plant-derived compounds have been shown to inhibit α-glucosidase with IC50 values ranging from micromolar to millimolar concentrations[2][3]. Acarbose, a well-known α-glucosidase inhibitor used in the treatment of type 2 diabetes, often serves as a positive control in these assays, with reported IC50 values varying widely depending on the specific assay conditions[4]. The inhibitory activity is typically determined using an in vitro α-glucosidase inhibitory assay.
Table 1: α-Glucosidase Inhibitory Activity of Selected Compounds (for comparative purposes)
| Compound/Extract | Target Enzyme | IC50 Value | Reference |
| Acarbose | α-Glucosidase | Varies (µM to mM range) | [4] |
| Various Flavonoids | α-Glucosidase | µM to mM range | [2][3] |
| Plant Extracts | α-Glucosidase | Varies widely | [3] |
Note: Specific quantitative data for this compound is a notable gap in the current literature and presents an opportunity for future research.
Experimental Protocol for In Vitro α-Glucosidase Inhibition Assay
A general protocol for assessing the α-glucosidase inhibitory activity of a test compound like this compound is as follows:
-
Reagent Preparation:
-
Prepare a phosphate buffer solution (typically 50-100 mM, pH 6.8).
-
Dissolve α-glucosidase enzyme (from Saccharomyces cerevisiae or rat intestine) in the phosphate buffer to a desired concentration (e.g., 0.2-1.0 U/mL).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer (e.g., 1-5 mM).
-
Prepare various concentrations of the test compound (this compound) and a positive control (e.g., Acarbose) in the phosphate buffer or a suitable solvent.
-
-
Assay Procedure (96-well plate format):
-
To each well, add a specific volume of the enzyme solution (e.g., 20-100 µL).
-
Add an equal volume of the test compound or control solution to the respective wells.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 5-15 minutes).
-
Initiate the reaction by adding a specific volume of the pNPG substrate solution (e.g., 20-50 µL) to each well.
-
Incubate the reaction mixture at 37°C for a set time (e.g., 20-30 minutes).
-
Stop the reaction by adding a solution of sodium carbonate (Na2CO3) (e.g., 0.1-1.0 M).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, by plotting the percentage of inhibition against the inhibitor concentration.
-
Mechanism of Action
The mechanism of action of this compound as a glycosidase inhibitor is attributed to its structural mimicry of the natural carbohydrate substrates of these enzymes. This allows it to bind to the active site of the enzyme, preventing the binding and subsequent hydrolysis of the actual substrate.
Molecular Interactions
While specific molecular docking studies for this compound with α-glucosidase are not prominently featured in the reviewed literature, the general principles of inhibitor binding to the enzyme's active site are well-understood. The binding is typically governed by a network of hydrogen bonds and hydrophobic interactions between the inhibitor and key amino acid residues in the active site. For α-glucosidase, these residues often include aspartic acid, glutamic acid, arginine, and histidine.
Caption: Hypothetical binding of this compound to key residues in the α-glucosidase active site.
Effect on Signaling Pathways
The primary downstream effect of α-glucosidase inhibition by this compound is the modulation of glucose metabolism. By slowing down the absorption of glucose from the intestine, this compound can help to lower postprandial blood glucose levels. This, in turn, can have an impact on the insulin signaling pathway. A reduction in the rapid influx of glucose into the bloodstream can lessen the demand for insulin secretion from the pancreas and may improve insulin sensitivity over time.
Caption: The effect of this compound on the glucose absorption and insulin signaling pathway.
Conclusion and Future Directions
This compound remains a molecule of significant interest in the field of medicinal chemistry and drug development. Its role as a glycosidase inhibitor provides a strong foundation for its potential therapeutic applications, particularly in the management of type 2 diabetes. This review has highlighted the established synthetic routes and the fundamental mechanism of action of this compound. However, it has also underscored a critical gap in the literature regarding specific quantitative data on its inhibitory potency and detailed molecular interactions.
Future research should focus on:
-
Quantitative Biochemical Analysis: Determining the precise IC50, Ki, Km, and Vmax values of this compound against various α-glucosidases to accurately quantify its inhibitory potential.
-
Molecular Modeling: Conducting molecular docking and simulation studies to elucidate the specific binding mode of this compound within the active site of α-glucosidase and to guide the design of more potent derivatives.
-
In Vivo Studies: Evaluating the efficacy and pharmacokinetic profile of this compound in animal models of diabetes to translate the in vitro findings into a therapeutic context.
-
Exploration of Other Therapeutic Targets: Investigating the inhibitory activity of this compound against other glycosidases to explore its potential in treating other diseases where these enzymes play a critical role.
By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for the development of novel and effective treatments for metabolic disorders and beyond.
References
- 1. Stereoselective synthesis of a 4-⍺-glucoside of valienamine and its X-ray structure in complex with Streptomyces coelicolor GlgE1-V279S - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Validamine CAS number and chemical identifiers.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Validamine, a potent aminocyclitol, is a subject of significant interest in the fields of carbohydrate chemistry and drug discovery due to its well-established inhibitory activity against β-glucosidase. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, biological activity, and detailed experimental protocols for its synthesis and enzymatic inhibition assays. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of glycosidase inhibitors and the development of novel therapeutics.
Chemical Identifiers and Properties
This compound is an amino cyclitol structurally related to 1D-chiro-inositol. Its unique structure contributes to its biological activity. A summary of its key chemical identifiers and properties is provided in Table 1.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier/Property | Value | Reference(s) |
| CAS Number | 32780-32-8 | [1][2][3] |
| IUPAC Name | (1R,2S,3S,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol | |
| Chemical Formula | C₇H₁₅NO₄ | [1][2][3] |
| Molecular Weight | 177.20 g/mol | [1] |
| SMILES | C1--INVALID-LINK--O)O)O">C@@HCO | [1] |
| InChI | InChI=1S/C7H15NO4/c8-4-1-3(2-9)5(10)7(12)6(4)11/h3-7,9-12H,1-2,8H2/t3-,4+,5-,6+,7+/m1/s1 | |
| Appearance | White powder | [2] |
| Boiling Point | 345.6±42.0 °C at 760 mmHg | [2] |
| Flash Point | 162.8±27.9 °C | [2] |
| Density | 1.4±0.1 g/cm³ | [2] |
Biological Activity: β-Glucosidase Inhibition
This compound is a known competitive inhibitor of β-glucosidase.[4] This enzyme plays a crucial role in the hydrolysis of β-glucosidic bonds in various biological processes. Inhibition of β-glucosidase is a therapeutic strategy for several diseases, including diabetes and Gaucher's disease. This compound has been shown to inhibit β-glucosidase in a dose-dependent manner, with a reported IC50 value of 2.92 mM.[4] The inhibitory effect is also pH-dependent, with maximum inhibition observed at the optimal pH of the enzyme.[4]
Experimental Protocols
Synthesis of this compound from (+)-Validoxylamine A
This protocol outlines a two-step synthesis of this compound from (+)-Validoxylamine A.
Step 1: Reaction with N-Bromosuccinimide (NBS)
-
To a 1000 mL flask, add 100 g of (+)-Validoxylamine A and 500 mL of deionized water.
-
Add 80 g of N-Bromosuccinimide (NBS) to the mixture.
-
Stir the reaction mixture at 25 °C for 4 hours.
-
After the reaction, dilute the mixture tenfold with deionized water.
-
Load the diluted solution onto a D113 ion-exchange column (NH₄⁺ form, 1500 mL).
-
Wash the column with 5000 mL of deionized water.
-
Elute the product with 4500 mL of 0.5 mol/L aqueous ammonia.
-
Collect the fractions containing the desired product and concentrate to dryness under reduced pressure to obtain the intermediate.
Step 2: Hydrogenation
-
Dissolve the intermediate from Step 1 in 500 mL of water and place it in a 1000 mL hydrogenation reactor.
-
Add 5 g of a supported Palladium (Pd) catalyst.
-
Introduce hydrogen gas to a pressure of 5 MPa.
-
Heat the reaction to 50 °C and maintain for 4 hours.
-
After the reaction, filter off the solid catalyst.
-
Dilute the filtrate tenfold with deionized water and load it onto a D113 ion-exchange column (NH₄⁺ form).
-
Wash the column with 5000 mL of deionized water.
-
Elute the final product with 4500 mL of 0.5 mol/L aqueous ammonia.
-
Collect the fractions containing this compound, concentrate under reduced pressure, and dry under vacuum at 45 °C to yield the final product.
β-Glucosidase Inhibition Assay
The following is a generalized protocol for determining the inhibitory effect of this compound on β-glucosidase from rat small intestinal brush border membranes, based on established methodologies.
3.2.1. Preparation of Rat Small Intestinal Brush Border Membranes
This procedure should be conducted at 4°C.
-
Euthanize a male Wistar rat (fasted overnight) and excise the small intestine.
-
Rinse the intestine with ice-cold saline to remove luminal contents.
-
Gently scrape the mucosa from the intestinal lining.
-
Homogenize the mucosal scrapings in a suitable buffer (e.g., 50 mM mannitol, 2 mM Tris-HCl, pH 7.1).
-
Perform differential centrifugation to isolate the brush border membrane vesicles. A common method involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet the crude membrane fraction.
-
Resuspend the crude membrane pellet in a buffer containing a divalent cation (e.g., 10 mM MgCl₂) to selectively precipitate non-brush border membranes.
-
Centrifuge to pellet the precipitated membranes, and collect the supernatant containing the brush border membrane vesicles.
-
Perform a final high-speed centrifugation to pellet the brush border membrane vesicles.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
3.2.2. Enzyme Inhibition Assay
-
Prepare a reaction mixture containing the following in a microplate well:
-
Rat small intestinal brush border membrane preparation (as the enzyme source)
-
Various concentrations of this compound (or vehicle for control)
-
Assay buffer (e.g., 0.1 M maleate buffer, pH 6.0)
-
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl-β-D-glucopyranoside (pNPG).
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a solution of sodium carbonate (e.g., 0.2 M).
-
Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the synthesis workflow of this compound and its mechanism of action as a β-glucosidase inhibitor.
Figure 1: Synthesis workflow for this compound.
References
Methodological & Application
Synthesis of Validamine: A Detailed Protocol for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed, step-by-step protocol for the chemical synthesis of Validamine, a crucial aminocyclitol with significant biological activities. This guide outlines the necessary reagents, equipment, and procedures to successfully synthesize this compound in a laboratory setting.
Introduction
This compound, a C7N aminocyclitol, serves as a key structural component in various natural products, including the potent α-glucosidase inhibitor validamycin A. Its unique structure and biological significance have made it a target of interest for synthetic chemists. This protocol details a common and effective method for the synthesis of this compound.
Overall Synthesis Workflow
The synthesis of this compound can be achieved through a multi-step process. A common route involves the conversion of readily available starting materials through key chemical transformations. The overall workflow is depicted below.
Caption: General workflow for the chemical synthesis of this compound.
Experimental Protocol: Synthesis from Validoxylamine A
This protocol details a two-step synthesis of this compound starting from (+)-validoxylamine A.[1]
Step 1: Synthesis of an Intermediate from (+)-Validoxylamine A
-
Reaction Setup: In a 1000 mL flask, add 100 g of (+)-validoxylamine A and 500 mL of deionized water.
-
Reagent Addition: While stirring, add 80 g of N-Bromosuccinimide (NBS) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at 25 °C for 4 hours.
-
Work-up and Purification:
-
Dilute the reaction mixture with deionized water to a total volume of 5000 mL.
-
Load the diluted solution onto a D113 ion exchange column (NH4+ type, 1500 mL).
-
Wash the column with 5000 mL of deionized water.
-
Elute the product with 4500 mL of 0.5 mol/L ammonia water.
-
Collect the fractions containing the desired intermediate.
-
Concentrate the collected fractions to dryness under reduced pressure to obtain the solid intermediate.
-
Step 2: Hydrogenation to this compound
-
Reaction Setup: Dissolve the intermediate from Step 1 in 500 mL of water and place it in a 1000 mL hydrogenation reactor.
-
Catalyst Addition: Add 5 g of a supported Palladium (Pd) catalyst to the reactor.
-
Reaction Conditions: Pressurize the reactor with hydrogen gas to 5 MPa and heat the reaction to 50 °C. Maintain these conditions for 4 hours with stirring.[1]
-
Work-up and Purification:
-
After the reaction is complete, filter off the solid catalyst.
-
Dilute the filtrate with deionized water to a total volume of 5000 mL.
-
Load the diluted solution onto a D113 ion exchange column (NH4+ type, 1500 mL).
-
Wash the column with 5000 mL of deionized water.
-
Elute the this compound with 4500 mL of 0.5 mol/L ammonia water.
-
Collect the fractions containing this compound.
-
Concentrate the collected fractions under reduced pressure.
-
Dry the resulting solid under vacuum at 45°C to obtain pure this compound.
-
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound from Validoxylamine A.[1]
| Step | Starting Material | Reagents | Product | Yield | Purity (by HPLC) |
| 1 | 100 g (+)-Validoxylamine A | 80 g N-Bromosuccinimide | Intermediate | 45.2 g | Not Reported |
| 2 | 45.2 g Intermediate | 5 g Pd catalyst, H₂ (5 MPa) | This compound | 41.1 g | 96.4% |
Alternative Synthetic Routes
While the protocol above details a specific pathway, other synthetic strategies for this compound and its analogs have been reported. These often utilize different starting materials, offering flexibility in synthesis design.
-
From D-Glucose: An alternative synthesis of a related compound, 1,1'-bis-valienamine, has been achieved from D-glucose in 12 steps.[2] This highlights the utility of carbohydrates as starting materials for aminocyclitols.
-
From (-)-Quinic Acid: Syntheses of valienamine have also been reported starting from (-)-quinic acid, demonstrating another viable natural product-derived starting material.
Conclusion
This protocol provides a comprehensive guide for the chemical synthesis of this compound. By following these detailed steps, researchers can effectively produce this valuable compound for further study and application in drug discovery and development. The provided quantitative data offers a benchmark for yield and purity, while the mention of alternative routes encourages further exploration of synthetic strategies.
References
Validamine as a Positive Control in Glycosidase Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing crucial roles in various biological processes, including digestion, glycoprotein processing, and lysosomal catabolism. The inhibition of these enzymes has emerged as a promising therapeutic strategy for a range of diseases, including type 2 diabetes, viral infections, and certain types of cancer. In the development of novel glycosidase inhibitors, robust and reliable in vitro assays are essential. A key component of these assays is the use of a well-characterized positive control to validate the assay performance and provide a benchmark for the potency of test compounds. Validamine, an aminocyclitol, and its derivatives have been identified as inhibitors of various α-glucosidases. This document provides detailed application notes and protocols for utilizing this compound as a positive control in glycosidase inhibition assays.
Data Presentation
The inhibitory potency of this compound and its derivatives varies depending on the specific glycosidase and the assay conditions. While extensive data for this compound itself is not as widely published as for some of its more potent derivatives, the available information indicates its utility as a reference compound. N-substituted valiolamine derivatives, for instance, have been shown to be more potent inhibitors than the parent valiolamine[1].
| Compound | Target Enzyme | Source | IC50/Ki | Reference |
| This compound | α-Glucosidases (general) | Rat Intestine | 10⁻⁵ - 10⁻² M | [2] |
| This compound (UV-0155) | (inferred from antiviral assay targeting ER α-glucosidases) | SARS-CoV-2 replication | >1000 µM | [3] |
| Valiolamine Derivatives (e.g., EB-0176) | ER α-Glucosidase I | Mouse | 0.6 µM | [3] |
| Valiolamine Derivatives (e.g., EB-0176) | ER α-Glucosidase II | Mouse | 1.1 nM | [3] |
| Acarbose (Commonly used positive control) | α-Glucosidase | Porcine Intestine | ~0.2 µg/mL | (General Knowledge) |
Note: The IC50 values can vary significantly based on the enzyme source, substrate concentration, and specific assay conditions. Researchers should determine the IC50 for this compound under their specific experimental setup.
Experimental Protocols
Protocol 1: In Vitro α-Glucosidase Inhibition Assay (General)
This protocol describes a general method for assessing the inhibitory activity of compounds against α-glucosidase, using this compound as a positive control. The assay is based on the spectrophotometric detection of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae or other sources
-
This compound hydrochloride (Positive Control)
-
Test compounds
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Substrate)
-
Sodium phosphate buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-glucosidase in phosphate buffer. The final concentration in the assay will need to be optimized.
-
Prepare a stock solution of this compound in phosphate buffer. A serial dilution should be prepared to determine the IC50.
-
Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO, water). Ensure the final solvent concentration in the assay does not affect enzyme activity.
-
Prepare the substrate solution (pNPG) in phosphate buffer.
-
Prepare the stop solution (sodium carbonate).
-
-
Assay Setup (96-well plate):
-
Blank: Add buffer and stop solution.
-
Control (No Inhibitor): Add buffer, α-glucosidase solution, and substrate solution.
-
Positive Control: Add buffer, α-glucosidase solution, and various concentrations of this compound solution.
-
Test Compound: Add buffer, α-glucosidase solution, and various concentrations of the test compound solution.
-
-
Enzyme Reaction:
-
To each well (except the blank), add the appropriate volume of buffer, α-glucosidase, and either this compound or the test compound.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding the sodium carbonate solution to all wells. The addition of Na₂CO₃ will also develop the yellow color of the p-nitrophenol product.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound and the test compounds using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the control (enzyme + substrate).
-
A_sample is the absorbance of the reaction with the inhibitor.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Signaling Pathways and Logical Relationships
Inhibition of ER α-Glucosidases and Induction of the Unfolded Protein Response (UPR)
Inhibition of endoplasmic reticulum (ER) α-glucosidases I and II by compounds like this compound derivatives can disrupt the proper folding of newly synthesized glycoproteins. This leads to an accumulation of misfolded proteins in the ER, a condition known as ER stress. The cell responds to ER stress by activating a signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. This mechanism is relevant for the antiviral activity of some glycosidase inhibitors.
Caption: Inhibition of ER α-glucosidases by this compound can lead to the Unfolded Protein Response.
Experimental Workflow for Glycosidase Inhibition Assay
The following diagram illustrates the logical flow of the experimental protocol described above.
Caption: Workflow for a typical in vitro glycosidase inhibition assay.
Conclusion
This compound serves as a valuable positive control in glycosidase inhibition assays, particularly for α-glucosidases. While it may exhibit more moderate inhibitory activity compared to some of its synthetic derivatives or other established inhibitors like acarbose, its well-defined structure and known mechanism of action provide a reliable reference for assay validation and comparative analysis of novel inhibitory compounds. The protocols and diagrams provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their drug discovery and development efforts targeting glycosidase enzymes.
References
- 1. Synthesis and alpha-D-glucosidase inhibitory activity of N-substituted valiolamine derivatives as potential oral antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of a 4-⍺-glucoside of valienamine and its X-ray structure in complex with Streptomyces coelicolor GlgE1-V279S - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Applications of Validamine in Carbohydrate Chemistry Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Validamine, a C7N aminocyclitol, serves as a crucial chiral building block in carbohydrate chemistry. Its structural resemblance to monosaccharides makes it a valuable scaffold for the synthesis of potent glycosidase inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of glycosidase inhibitors, its application as a chiral synthon, and its potential in the development of chemical probes for enzyme analysis.
I. This compound and its Derivatives as Glycosidase Inhibitors
This compound and its derivatives are potent inhibitors of various glycosidases, enzymes that play a critical role in carbohydrate metabolism. By mimicking the transition state of the glycosidic bond cleavage, these compounds can effectively block the active site of the enzyme, leading to a reduction in carbohydrate digestion and absorption. This inhibitory activity makes them attractive candidates for the development of therapeutics for metabolic disorders such as type 2 diabetes.
Quantitative Data on Glycosidase Inhibition
The inhibitory potential of various this compound derivatives against different glycosidases is summarized below. The half-maximal inhibitory concentration (IC50), median effective concentration (EC50), and median lethal concentration (LC50) values provide a quantitative measure of their efficacy.
| Derivative | Target Enzyme/Organism | IC50/EC50/LC50 (µM) | Reference |
| Validoxylamine A oleic acid ester | Aphis craccivora | 39.63 (LC50) | [1] |
| Validoxylamine A pentadecanoic acid ester | Rhizoctonia solani | 0.01 (EC50) | [1] |
| Unnamed Flavonoid Derivative 4 | α-glucosidase | 15.71 ± 0.21 | [2] |
| Acarbose (Reference) | α-glucosidase | 658.26 ± 11.48 | [2] |
| Unnamed Quinoline-based Derivative 8h | α-glucosidase | 38.2 ± 0.3 | [3] |
| Acarbose (Reference) | α-glucosidase | 750.0 ± 2.0 | [3] |
II. Experimental Protocols
Protocol 1: Synthesis of Validoxylamine A Fatty Acid Esters
This protocol describes the enzymatic synthesis of validoxylamine A fatty acid esters, which have shown potent antifungal and insecticidal activities[1].
Materials:
-
Validoxylamine A (VAA)
-
Fatty acids (e.g., oleic acid, pentadecanoic acid)
-
Novozym 435 (immobilized lipase B from Candida antarctica)
-
tert-Butanol
-
Molecular sieves (4 Å)
-
Rotary evaporator
-
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)
-
Proton nuclear magnetic resonance (¹H-NMR) spectrometer
Procedure:
-
Dissolve validoxylamine A (1 mmol) and a fatty acid (1.2 mmol) in tert-butanol (10 mL) in a round-bottom flask.
-
Add Novozym 435 (10% w/w of substrates) and molecular sieves (1 g) to the reaction mixture.
-
Incubate the mixture at 50°C with shaking at 200 rpm for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter off the enzyme and molecular sieves.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform).
-
Characterize the purified ester derivative using HR-ESI-MS and ¹H-NMR to confirm its structure and purity.
Workflow for Synthesis of Validoxylamine A Esters
Caption: Workflow for the enzymatic synthesis of validoxylamine A esters.
Protocol 2: α-Glucosidase Inhibition Assay
This protocol outlines a general method to assess the inhibitory activity of this compound derivatives against α-glucosidase[2][4].
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
This compound derivative (inhibitor)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
96-well microplate reader
-
Acarbose (as a positive control)
Procedure:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO or water).
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution (e.g., 1 U/mL), and 20 µL of the inhibitor solution at various concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (e.g., 1 mM).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
A control reaction without the inhibitor should be run in parallel. Acarbose should be used as a positive control.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.
Workflow for α-Glucosidase Inhibition Screening
References
Application Note: Development of a Validamine Analytical Standard for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Validamine is an aminocyclitol that serves as a crucial structural component of various biologically active compounds, including the antifungal antibiotic validamycin A and the antidiabetic drug voglibose. Its role as a potent α-glucosidase inhibitor also makes it a compound of interest in metabolic research. Accurate quantification of this compound is essential for pharmacokinetic studies, manufacturing process control, and quality assessment of related pharmaceutical products. This document provides a comprehensive guide to the development of a high-purity this compound analytical standard, including its synthesis, purification, and the validation of a corresponding HPLC-UV analytical method.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (1R,2S,3S,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol | --INVALID-LINK-- |
| Molecular Formula | C₇H₁₅NO₄ | --INVALID-LINK-- |
| Molecular Weight | 177.20 g/mol | --INVALID-LINK-- |
| CAS Number | 32780-32-8 | --INVALID-LINK-- |
| Appearance | White crystalline powder | General knowledge |
| Solubility | Soluble in water | General knowledge |
Experimental Protocols
Synthesis and Purification of this compound Standard
A high-purity this compound standard can be prepared by the acid hydrolysis of validamycin A, followed by purification using ion-exchange chromatography.
2.1.1. Materials and Reagents
-
Validamycin A (≥90% purity)
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Dowex 50WX8 cation exchange resin (H⁺ form)
-
Ammonia solution (0.5 M)
-
Rotary evaporator
-
Lyophilizer
-
pH meter
2.1.2. Protocol for Hydrolysis of Validamycin A
-
Dissolve 1 gram of validamycin A in 100 mL of 1 M H₂SO₄.
-
Heat the solution at 90°C for 12 hours under reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until validamycin A is no longer detectable.
-
Cool the reaction mixture to room temperature.
2.1.3. Protocol for Ion-Exchange Chromatography Purification
-
Pack a chromatography column with Dowex 50WX8 resin and equilibrate with deionized water.
-
Neutralize the cooled hydrolysis reaction mixture with a saturated solution of barium hydroxide until the pH is approximately 7.0.
-
Centrifuge the mixture to remove the precipitated barium sulfate.
-
Load the supernatant onto the equilibrated Dowex column.
-
Wash the column with 3-5 column volumes of deionized water to remove unbound sugars and other impurities.
-
Elute the bound this compound with 0.5 M ammonia solution.
-
Collect fractions and monitor for the presence of this compound using TLC with ninhydrin staining.
-
Pool the fractions containing pure this compound.
-
Remove the ammonia and water under reduced pressure using a rotary evaporator.
-
Lyophilize the resulting aqueous solution to obtain pure this compound as a white powder.
-
Characterize the final product using NMR and mass spectrometry to confirm its identity and purity (>98%).
Synthesis and purification workflow for this compound standard.
HPLC Method for Quantification of this compound
Due to the lack of a strong chromophore, this compound requires derivatization for sensitive detection by HPLC-UV or fluorescence. This protocol outlines a pre-column derivatization method using o-phthaldialdehyde (OPA).
2.2.1. Materials and Reagents
-
This compound analytical standard (as prepared above)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
o-Phthaldialdehyde (OPA)
-
3-Mercaptopropionic acid (MPA)
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
2.2.2. Preparation of Solutions
-
Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in deionized water, adjust pH to 10.2 with sodium hydroxide, and bring to final volume.
-
OPA Derivatization Reagent: Dissolve OPA in methanol, add MPA, and mix. This reagent should be prepared fresh daily.
-
Mobile Phase A: Deionized water
-
Mobile Phase B: Acetonitrile
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound standard in deionized water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in deionized water to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2.2.3. Derivatization Protocol
-
In an HPLC vial, mix 100 µL of the standard or sample solution with 100 µL of borate buffer.
-
Add 50 µL of the OPA derivatization reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
2.2.4. HPLC-UV Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A (water) and Mobile Phase B (acetonitrile)
-
0-15 min: 20-80% B
-
15-17 min: 80% B
-
17-18 min: 80-20% B
-
18-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 338 nm
-
Injection Volume: 20 µL
Experimental workflow for HPLC analysis of this compound.
Method Validation
The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following parameters should be assessed.
3.1. Specificity
Specificity is demonstrated by the ability to resolve the this compound-OPA derivative from potential interferences. This can be assessed by analyzing blank samples (diluent), placebo samples (if applicable), and samples of known related substances.
3.2. Linearity
Linearity should be established across a range of concentrations.
Table 1: Linearity of the HPLC Method for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | Expected value |
| 5 | Expected value |
| 10 | Expected value |
| 25 | Expected value |
| 50 | Expected value |
| 100 | Expected value |
| Correlation Coefficient (r²) | ≥ 0.999 |
3.3. Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Table 2: Precision of the HPLC Method for this compound
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6, over 3 days) |
| 5 | Expected value | Expected value |
| 50 | Expected value | Expected value |
| 100 | Expected value | Expected value |
| Acceptance Criteria | RSD ≤ 2.0% | RSD ≤ 2.0% |
3.4. Accuracy
Accuracy is determined by spike and recovery experiments at three different concentration levels.
Table 3: Accuracy of the HPLC Method for this compound
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 25 | Expected value | Expected value |
| 50 | Expected value | Expected value |
| 75 | Expected value | Expected value |
| Acceptance Criteria | 98.0 - 102.0% |
3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
Table 4: LOD and LOQ of the HPLC Method for this compound
| Parameter | Signal-to-Noise Ratio | Estimated Concentration (µg/mL) |
| LOD | 3:1 | Expected value |
| LOQ | 10:1 | Expected value |
3.6. Robustness
The robustness of the method is evaluated by making small, deliberate changes to the chromatographic conditions and observing the effect on the results.
Table 5: Robustness of the HPLC Method for this compound
| Parameter Varied | Variation | Effect on Results (e.g., Retention Time, Peak Area) |
| Flow Rate | ± 0.1 mL/min | Expected outcome |
| Column Temperature | ± 2°C | Expected outcome |
| pH of Mobile Phase A | ± 0.2 units | Expected outcome |
| Detection Wavelength | ± 2 nm | Expected outcome |
| Acceptance Criteria | System suitability parameters met |
Stability of this compound Standard
The stability of the this compound analytical standard in both solid form and in solution should be determined to establish appropriate storage conditions and shelf life.
4.1. Storage of Solid Standard
The lyophilized this compound standard should be stored in a desiccator at 2-8°C, protected from light.[1][2] Long-term stability studies should be conducted to establish a retest date.
4.2. Stability of Stock and Working Solutions
The stability of the aqueous stock and working solutions should be evaluated at different storage conditions (e.g., room temperature and 2-8°C).[3] For secondary amines, degradation can occur over time, so it is recommended to prepare fresh working solutions daily.[4][5][6][7][8] The stability of the derivatized sample should also be assessed to define the maximum allowable time between derivatization and injection.
Biological Context: Inhibition of β-Glucosidase
This compound is known to be an inhibitor of β-glucosidase, an enzyme involved in the hydrolysis of β-glycosidic bonds in various biological pathways.[9][10][11][12] One such pathway is the metabolism of glucosylceramide, a key component of cell membranes.
Inhibition of β-glucosidase by this compound in the glucosylceramide pathway.
Conclusion
This application note provides a comprehensive framework for the preparation of a high-purity this compound analytical standard and the development and validation of a robust HPLC-UV method for its quantification. The detailed protocols and validation parameters outlined herein will enable researchers to accurately and reliably measure this compound in various matrices, supporting further research and development in the fields of pharmaceuticals and metabolic studies.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Amino acid standards, physiological analytical standard, basics | Sigma-Aldrich [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. The beta-glucosidase from Botryodiplodia theobromae. Mechanism of enzyme action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BETA-GLUCOSIDASES - MECHANISM AND INHIBITION | UBC Chemistry [chem.ubc.ca]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Validamine in Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Validamine, a C7N-aminocyclitol, is a crucial intermediate in the biosynthesis of validamycin, a widely used antifungal agent, and a key structural motif in various glycosidase inhibitors. Accurate quantification of this compound in fermentation broths is essential for process optimization, strain development, and quality control in the production of validamycin and related pharmaceuticals. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method.
Validamycin A Biosynthesis Pathway
This compound is synthesized as part of the larger validamycin A biosynthetic pathway in microorganisms like Streptomyces hygroscopicus. The pathway begins with the cyclization of sedoheptulose 7-phosphate. The diagram below illustrates the key steps leading to the formation of this compound.
Caption: Validamycin A biosynthesis pathway highlighting the formation of this compound.
Analytical Methods for Quantitative Analysis
Several analytical techniques can be employed for the quantification of this compound in fermentation broth. The choice of method depends on factors such as required sensitivity, sample throughput, and available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method involves pre-column derivatization of this compound to introduce a chromophore, allowing for sensitive detection by UV-Vis spectrophotometry. The following protocol is adapted from a method for the closely related compound, valienamine.[1]
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
-
Sample Preparation:
-
Centrifuge the fermentation broth to remove cells and large debris.
-
Filter the supernatant through a 0.45 µm membrane filter.
-
Isolate this compound from the clarified broth using ion-exchange chromatography.[1]
-
-
Pre-column Derivatization: [1]
-
Mix the isolated this compound sample with a solution of p-nitrofluorobenzene.
-
Incubate the mixture at 100°C for 30 minutes to allow for the derivatization reaction to complete.
-
-
HPLC Conditions: [1]
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile-water and methanol.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.
-
Detection: UV at 398 nm.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations and derivatize them under the same conditions as the samples.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
| Parameter | Value |
| Linearity Range | 0.5 - 150.0 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (RSD) | < 9.4% |
| Inter-day Precision (RSD) | < 9.4% |
| Accuracy (Relative Error) | -0.5% to 2.7% |
| Mean Absolute Recovery | 94.2% |
Thin-Layer Chromatography (TLC) with Densitometry
TLC offers a simpler and more cost-effective method for the quantification of this compound. This method relies on the separation of this compound on a silica plate, followed by visualization and densitometric measurement.[2]
digraph "TLC Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Node Definitions start [label="Start: Fermentation Broth", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample_prep [label="Sample Preparation\n(Centrifugation, Filtration)", fillcolor="#F1F3F4", fontcolor="#202124"]; spotting [label="Spotting on Silica Gel G Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; development [label="Chromatographic Development\n(1-PrOH–AcOH–H2O)", fillcolor="#F1F3F4", fontcolor="#202124"]; visualization [label="Visualization\n(0.1% Ninhydrin, 121°C)", fillcolor="#FBBC05", fontcolor="#202124"]; scanning [label="Densitometric Scanning (420 nm)", fillcolor="#F1F3F4", fontcolor="#202124"]; quantification [label="Quantification\n(Calibration Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: this compound Concentration", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Workflow Edges start -> sample_prep; sample_prep -> spotting; spotting -> development; development -> visualization; visualization -> scanning; scanning -> quantification; quantification -> end;
// Styling edge [color="#5F6368"]; }
Caption: Proposed workflow for the quantitative analysis of this compound by GC-MS.
-
Sample Preparation:
-
Centrifuge and filter the fermentation broth as described for the other methods.
-
Lyophilize (freeze-dry) an aliquot of the clarified broth to remove all water, which can interfere with the derivatization reagents.
-
-
Derivatization: (A two-step process is recommended to stabilize carbonyl groups and derivatize active hydrogens)
-
Methoximation: Reconstitute the dried sample in a solution of methoxyamine hydrochloride in pyridine. Heat at 37°C for 90 minutes. This step protects any potential ketone or aldehyde functionalities.
-
Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Heat at 37°C for 30 minutes. This will derivatize the hydroxyl and amino groups, making the molecule volatile.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 325°C and hold for 5 minutes.
-
MS Detector: Operate in full scan mode (e.g., m/z 40-570) for initial identification and method development. For quantification, use Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound.
-
-
Quantification:
-
Use an appropriate internal standard (e.g., a stable isotope-labeled analogue or a structurally similar compound not present in the sample).
-
Prepare and derivatize a series of this compound standards with the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Calculate the concentration of this compound in the samples using the calibration curve.
-
The following are typical performance characteristics for a validated GC-MS method for small molecules in biological matrices. These values should be determined experimentally during method validation.
| Parameter | Expected Value |
| Linearity Range | To be determined (e.g., ng/mL to µg/mL range) |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | To be determined (e.g., low ng/mL range) |
| Limit of Quantification (LOQ) | To be determined (e.g., mid-to-high ng/mL range) |
| Precision (RSD) | < 15% |
| Accuracy | 85 - 115% |
Summary and Comparison of Methods
| Feature | HPLC-UV | TLC with Densitometry | GC-MS (Proposed) |
| Principle | Liquid chromatography with UV detection after derivatization. | Planar chromatography with colorimetric detection. | Gas chromatography with mass spectrometric detection after derivatization. |
| Sensitivity | Moderate (µg/mL range). [1] | Lower (µ g/spot range). [2] | High to Very High (potentially ng/mL range). |
| Selectivity | Good. | Moderate. | Very High. |
| Sample Throughput | Moderate. | High. | Moderate to High (with autosampler). |
| Instrumentation Cost | Moderate. | Low. | High. |
| Derivatization | Required (Pre-column). [1] | Required (Post-separation). [2] | Required (Pre-analysis). |
| Key Advantage | Robust and widely available. | Cost-effective and simple for screening. | High sensitivity and structural confirmation. |
The choice of the most suitable method will depend on the specific requirements of the analysis, including the expected concentration range of this compound, the complexity of the fermentation broth matrix, and the available resources. For high-throughput screening, TLC may be sufficient. For routine and robust quantification, HPLC-UV is a reliable choice. For high-sensitivity analysis or for confirmation of identity, GC-MS is the preferred method.
References
Application of Validamine to enhance acarbose production in fermentation.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Acarbose, a potent α-glucosidase inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. It is produced via fermentation by various strains of the genus Actinoplanes. A significant challenge in industrial acarbose production is maximizing the yield while minimizing the formation of impurities, such as impurity C. Recent research has demonstrated that the supplementation of the fermentation medium with validamine, a key biosynthetic precursor, is a highly effective strategy to enhance acarbose titer and concurrently reduce the levels of unwanted byproducts.[1] This document provides detailed application notes and protocols for leveraging this compound to boost acarbose production in the fermentation of Actinoplanes utahensis.
Principle
This compound is a C7N-aminocyclitol that serves as a direct precursor to the valienamine moiety, which forms the core of the acarbose molecule. The biosynthetic pathway of acarbose originates from sedoheptulose 7-phosphate. By supplementing the fermentation medium with exogenous this compound, the metabolic flux can be directed more efficiently towards acarbose synthesis, bypassing potential rate-limiting steps in the endogenous formation of this crucial intermediate. This not only increases the overall yield of acarbose but also reduces the formation of related impurities.
Quantitative Data Summary
The addition of this compound to the fermentation of Actinoplanes utahensis ZJB-08196 has a marked impact on acarbose production and impurity C formation. The following tables summarize the quantitative data from batch and fed-batch fermentation experiments.
Table 1: Effect of this compound on Acarbose Production in Batch Fermentation [1][2]
| Condition | This compound Concentration (mg/L) | Acarbose Titer (mg/L) | Impurity C Concentration (mg/L) |
| Control | 0 | 3560 ± 128 | 289 ± 24 |
| Optimal this compound Addition | 20 | 4950 ± 156 | 107 ± 29 |
Table 2: Effect of this compound on Acarbose Production in Fed-Batch Fermentation [1][2]
| Condition | This compound Concentration (mg/L) | Feeding Strategy | Acarbose Titer (mg/L) | Impurity C Concentration (mg/L) |
| Control | 0 | Twice feedings at 72h and 96h | 3560 ± 128 | 289 ± 24 |
| This compound Supplementation | 20 (added prior to inoculation) | Twice feedings at 72h and 96h | 6606 ± 103 | 212 ± 12 |
Experimental Protocols
Microorganism and Culture Maintenance
-
Microorganism: Actinoplanes utahensis ZJB-08196
-
Maintenance: The strain is maintained on agar plates and stored as a 15% (v/v) glycerol stock at -70°C for long-term preservation. Before use, the strain is activated by streaking on an agar plate and incubating at 27°C for approximately 8 days until orange colonies are visible.
Seed Culture Preparation
This protocol is a general procedure for preparing a seed culture of Actinoplanes sp. for fermentation.
-
Seed Medium Composition:
-
Soya Flour: 40 g/L
-
Maltose: 15 g/L
-
Glucose: 10 g/L
-
Soluble Starch: 10 g/L
-
Glycerol: 10 g/L
-
CaCO₃: 2 g/L
-
Adjust pH to 7.2 before sterilization.
-
-
Inoculation: Inoculate a single colony from a fresh agar plate into a 250 mL baffled flask containing 30 mL of seed medium.
-
Incubation: Incubate the flask on a rotary shaker at 30°C and 220 rpm for 20-22 hours.
Fermentation Protocol
This protocol describes a fed-batch fermentation process for enhanced acarbose production using this compound.
-
Fermentation Medium Composition:
-
Maltose: 50 g/L
-
Glucose: 30 g/L
-
Soya Flour: 10 g/L
-
Yeast Extract: 4 g/L
-
Glutamate: 3 g/L
-
CaCO₃: 2.5 g/L
-
K₂HPO₄·3H₂O: 1 g/L
-
FeCl₃: 0.05 g/L
-
Adjust pH to 7.2 before sterilization.
-
-
This compound Addition: Prior to inoculation, add a sterile solution of this compound to the fermentation medium to a final concentration of 20 mg/L.[1][2]
-
Inoculation: Inoculate 50 mL of fermentation medium in a 250 mL baffled flask with 7.5 mL of the seed culture.
-
Incubation: Incubate the flasks on a rotary shaker at 28°C and 200 rpm for 168 hours.[2]
-
Fed-Batch Strategy:
-
Feeding Solution: Prepare a sterile feeding solution containing:
-
Glucose: 6 g/L
-
Maltose: 14 g/L
-
Soybean Flour: 9 g/L
-
-
Feeding Schedule: At 72 hours and 96 hours of fermentation, add a predetermined volume of the feeding solution to the fermentation flask.[1]
-
Analytical Methods
This protocol details the High-Performance Liquid Chromatography (HPLC) method for the quantification of acarbose and impurity C.
-
Sample Preparation:
-
Centrifuge the fermentation broth at 12,000 rpm for 10 minutes.
-
Dilute the supernatant 3-5 fold with the mobile phase.
-
-
HPLC System and Conditions:
-
Column: Agilent ZORBAX NH₂ column (4.6 × 250 mm, 5 μm particle size).[3]
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (0.70 g Na₂HPO₄·12H₂O and 0.60 g KH₂PO₄ in 1 L deionized water) at a ratio of 73:27 (v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 210 nm.[3]
-
Column Temperature: 35°C.
-
-
Quantification: Use external standards of acarbose and impurity C for quantification.
Visualizations
Caption: Acarbose Biosynthetic Pathway with this compound Supplementation.
Caption: Fed-Batch Fermentation Workflow for Enhanced Acarbose Production.
Caption: Logical Relationship of this compound Addition to Acarbose Yield.
References
- 1. Enhanced production of acarbose and concurrently reduced formation of impurity c by addition of this compound in fermentation of Actinoplanes utahensis ZJB-08196 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actinoplanes utahensis ZJB-08196 fed-batch fermentation at elevated osmolality for enhancing acarbose production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving acarbose production and eliminating the by-product component C with an efficient genetic manipulation system of Actinoplanes sp. SE50/110 - PMC [pmc.ncbi.nlm.nih.gov]
Validamine: Application Notes and Protocols for Laboratory Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Validamine, an aminocyclitol, is recognized for its role as a competitive inhibitor of β-glucosidase. This property positions it as a compound of interest in various research and drug development applications, particularly in oncology and virology, where the modulation of glucosidase activity is a therapeutic target. These application notes provide a comprehensive guide to the safe handling, storage, and use of this compound in a laboratory setting. The document includes detailed protocols for its use in β-glucosidase inhibition assays and outlines its potential applications in drug development, supported by currently available data.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding its behavior and for safe handling in a laboratory environment.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅NO₄ | [1] |
| Molecular Weight | 177.20 g/mol | [1] |
| Appearance | White powder | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Boiling Point | 345.6 ± 42.0 °C at 760 mmHg | [2] |
| Flash Point | 162.8 ± 27.9 °C | [2] |
| IC₅₀ for β-glucosidase | 2.92 mM | [3] |
Safety and Handling Procedures
Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any tears or punctures before use.
-
Body Protection: A laboratory coat must be worn at all times. For procedures with a higher risk of splashing, consider an impervious apron.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.
Handling
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.
-
Avoid the formation of dust and aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Use non-sparking tools to prevent ignition sources.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 2°C and 8°C.
-
Keep away from strong oxidizing agents.
First Aid Measures
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Spill and Disposal Procedures
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill. For small spills of the solid, carefully sweep or scoop up the material and place it in a designated, labeled container for disposal. Avoid generating dust. For larger spills, follow institutional emergency procedures.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Experimental Protocols
Protocol for In Vitro β-Glucosidase Inhibition Assay
This protocol provides a method to determine the inhibitory activity of this compound against β-glucosidase using p-nitrophenyl-β-D-glucopyranoside (pNPG) as a substrate. The formation of the product, p-nitrophenol, can be measured spectrophotometrically at 405 nm.
Materials:
-
This compound
-
β-glucosidase enzyme
-
p-nitrophenyl-β-D-glucopyranoside (pNPG)
-
Phosphate buffer (50 mM, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Solutions: Prepare a stock solution of this compound in phosphate buffer. Create a series of dilutions to test a range of concentrations.
-
Prepare Enzyme and Substrate Solutions: Prepare a working solution of β-glucosidase in phosphate buffer. Prepare a working solution of pNPG in the same buffer.
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the different concentrations of this compound solution to the test wells.
-
Add 20 µL of phosphate buffer to the control wells (enzyme activity without inhibitor) and blank wells (no enzyme).
-
Add 20 µL of the β-glucosidase solution to the test and control wells. Add 20 µL of phosphate buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction: Add 20 µL of the pNPG substrate solution to all wells.
-
Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Stop the reaction by adding a suitable stop solution (e.g., 1 M Na₂CO₃) if necessary. Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Application Notes in Drug Development
The primary mechanism of action of this compound is the inhibition of β-glucosidase. This enzyme is involved in various physiological and pathological processes, making its inhibitors, like this compound, valuable tools for research and potential therapeutic agents.
Oncology
Recent studies have indicated that β-glucosidase is upregulated in some cancer cells and may play a role in chemoresistance.[2][4][5] Inhibition of this enzyme has been shown to sensitize breast and gastric cancer cells to chemotherapy.[2][4] this compound, as a β-glucosidase inhibitor, could therefore be investigated as a potential adjuvant in cancer therapy to overcome drug resistance. Further research is warranted to explore its efficacy in various cancer models and its impact on signaling pathways such as the PI3K/Akt/mTOR pathway, which has been linked to β-glucosidase activity in cancer cells.[5]
Virology
The correct folding of viral envelope glycoproteins, which is crucial for viral infectivity, often depends on host cell glucosidases. Inhibition of these enzymes can lead to misfolded glycoproteins and a reduction in viral particle formation.[6][7][8] Glucosidase inhibitors have shown promise as broad-spectrum antiviral agents against enveloped viruses such as hepatitis B and hemorrhagic fever viruses.[6][8] this compound's potential as an antiviral agent could be explored by investigating its ability to inhibit the replication of various enveloped viruses in cell culture models.
Visualizations
Experimental Workflow for Handling this compound
The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.
Conceptual Mechanism of Action of this compound
This diagram illustrates the conceptual mechanism of this compound as a β-glucosidase inhibitor.
Conclusion
This compound is a valuable research tool with potential applications in drug development. Adherence to strict safety protocols is paramount when handling this compound. The provided experimental protocol for β-glucosidase inhibition serves as a starting point for in vitro studies. Further research is necessary to fully elucidate its therapeutic potential and to establish a comprehensive toxicological profile. Researchers should always consult the most recent Safety Data Sheet and relevant literature before commencing any experimental work with this compound.
References
- 1. This compound | 32780-32-8 | MV09894 | Biosynth [biosynth.com]
- 2. β-Glucosidase inhibition sensitizes breast cancer to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of β-glucosidase overcomes gastric cancer chemoresistance through inducing lysosomal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glucosidase inhibition enhances presentation of de-N-glycosylated hepatitis B virus epitopes by MHC class I in vitro and in woodchucks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Enhancing the antiviral potency of ER α-glucosidase inhibitor IHVR-19029 against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Validamine: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Validamine, a C7N aminocyclitol, is a crucial intermediate in the biosynthesis of validamycin, a potent antifungal agent and an important agrochemical.[1] Its structural similarity to sugars makes it a subject of interest in the development of glycosidase inhibitors and other therapeutic agents. A thorough characterization of this compound is essential for quality control, synthesis verification, and further drug development endeavors. This document provides detailed application notes and experimental protocols for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Physicochemical Properties of this compound
A foundational understanding of this compound's properties is critical for its analysis.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅NO₄ | [2] |
| Molecular Weight | 177.20 g/mol | [2] |
| IUPAC Name | (1R,2S,3S,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol | [2] |
| CAS Number | 32780-32-8 | [2] |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR are essential for unambiguous structural assignment.
Application Notes
-
¹H NMR: Provides information on the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. The chemical shifts and coupling constants are highly sensitive to the stereochemistry of the cyclohexane ring.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms and their hybridization state. The chemical shifts of the carbons in the cyclohexane ring are indicative of their substitution and stereochemical arrangement.
-
Reference Data: While specific spectral data for this compound can be scarce, the NMR data for Validamycin A, a closely related compound, can serve as a valuable reference for spectral interpretation.[3]
Quantitative NMR Data
Note: Experimentally obtained high-resolution NMR data for pure this compound is not extensively published. The following are predicted values and should be confirmed with experimental data. For reference, the chemical shifts of the related compound Valienamine in D₂O are also provided.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Experimental Data for Valienamine
| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Valienamine ¹³C Chemical Shift (ppm) in D₂O |
| 1 | 3.0 - 3.4 | 50 - 55 | 55.4 |
| 2 | 3.5 - 3.9 | 70 - 75 | 73.0 |
| 3 | 3.8 - 4.2 | 72 - 77 | 74.5 |
| 4 | 3.3 - 3.7 | 70 - 75 | 130.2 |
| 5 | 1.8 - 2.2 | 35 - 40 | 138.1 |
| 6 | 1.5 - 1.9 | 40 - 45 | 71.9 |
| 7 (CH₂) | 3.6 - 4.0 | 60 - 65 | 63.8 |
Data for Valienamine from SpectraBase.[4]
Experimental Protocol: NMR Spectroscopy of this compound
1. Sample Preparation:
- Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). D₂O is often preferred for aminocyclitols due to their high polarity.
- Add a small amount of an internal standard (e.g., DSS or TSP for D₂O) for chemical shift referencing (0.0 ppm).
- Transfer the solution to a 5 mm NMR tube.
2. Instrument Parameters (¹H NMR):
- Spectrometer: 400 MHz or higher for better resolution.
- Pulse Sequence: Standard single-pulse sequence.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Temperature: 298 K.
3. Instrument Parameters (¹³C NMR):
- Spectrometer: 100 MHz or higher.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
- Temperature: 298 K.
4. Data Processing:
- Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
- Reference the spectrum to the internal standard.
- Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.
- Determine the chemical shifts in the ¹³C NMR spectrum.
II. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. Due to its polar and non-volatile nature, soft ionization techniques like Electrospray Ionization (ESI) are most suitable.
Application Notes
-
Molecular Ion: ESI-MS in positive ion mode is expected to show a prominent protonated molecule [M+H]⁺ at m/z 178.1079, confirming the molecular weight.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will induce fragmentation. Common fragmentation pathways for aminocyclitols involve the loss of water (H₂O) and ammonia (NH₃) molecules from the protonated parent ion. The fragmentation of the cyclohexane ring can also provide valuable structural information. Alpha-cleavage adjacent to the amine group is a common fragmentation pathway for aliphatic amines.[5]
Predicted Mass Spectrometry Data
Table 2: Predicted ESI-MS and MS/MS Fragmentation for this compound
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 178.1074 | Protonated molecule |
| [M+H-H₂O]⁺ | 160.0968 | Loss of one water molecule |
| [M+H-2H₂O]⁺ | 142.0863 | Loss of two water molecules |
| [M+H-NH₃]⁺ | 161.0812 | Loss of ammonia |
| [M+H-H₂O-NH₃]⁺ | 143.0706 | Sequential loss of water and ammonia |
Experimental Protocol: ESI-MS of this compound
1. Sample Preparation:
- Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
2. Instrument Parameters (ESI-MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Capillary Voltage: 3-4 kV.
- Drying Gas (N₂) Flow: 5-10 L/min.
- Drying Gas Temperature: 200-350 °C.
- Scan Range: m/z 50-500.
3. Instrument Parameters (ESI-MS/MS):
- Select the [M+H]⁺ ion (m/z 178.1) as the precursor ion.
- Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to induce fragmentation.
- Acquire the product ion spectrum.
III. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.
Application Notes
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), amine (N-H), and alkane (C-H) functional groups. The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding.
Characteristic FTIR Absorption Bands
Table 3: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Hydroxyl |
| 3400 - 3250 (medium) | N-H stretch | Amine |
| 2950 - 2850 (strong) | C-H stretch | Alkane |
| 1650 - 1580 (medium) | N-H bend | Amine |
| 1470 - 1430 (medium) | C-H bend | Alkane |
| 1150 - 1000 (strong) | C-O stretch | Alcohol |
| 1100 - 1000 (medium) | C-N stretch | Amine |
Experimental Protocol: FTIR Spectroscopy of this compound
1. Sample Preparation (KBr Pellet Method):
- Grind 1-2 mg of dry this compound powder with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.
2. Instrument Parameters:
- Spectrometer: FTIR spectrometer.
- Scan Range: 4000 - 400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- Background: Collect a background spectrum of the empty sample compartment or a pure KBr pellet.
3. Data Acquisition and Processing:
- Place the KBr pellet in the sample holder and acquire the spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
IV. Ultraviolet-Visible (UV-Vis) Spectroscopy
Application Notes
This compound does not possess a significant chromophore, which is a part of a molecule that absorbs light in the UV-Vis region. Therefore, direct UV-Vis spectrophotometry is not a suitable method for its direct quantification or characterization.[6][7]
However, indirect methods involving derivatization can be employed. A chromophoric tag can be covalently attached to the primary amine group of this compound, rendering the derivative detectable by a UV-Vis spectrophotometer.[8] Common derivatizing agents for amines include 2,4-dinitrofluorobenzene (DNFB) or dansyl chloride.[9] This approach is particularly useful for quantitative analysis in complex matrices after separation by techniques like HPLC.
Experimental Protocol: UV-Vis Analysis via Derivatization (General Procedure)
1. Derivatization Reaction:
- React a known concentration of this compound with an excess of a suitable derivatizing agent (e.g., DNFB) under optimized conditions (pH, temperature, and reaction time).
- The reaction conditions need to be carefully controlled to ensure complete and reproducible derivatization.
2. UV-Vis Measurement:
- After the reaction is complete, measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax) of the derivatized product using a UV-Vis spectrophotometer.
- A calibration curve should be prepared using standard solutions of derivatized this compound to quantify the concentration in unknown samples.
V. Experimental and Analytical Workflow
A systematic workflow is crucial for the comprehensive characterization of this compound. The following diagram illustrates a typical workflow integrating the spectroscopic techniques discussed.
Caption: Experimental workflow for the spectroscopic characterization of this compound.
VI. Biosynthetic Pathway Context
Understanding the biosynthetic origin of this compound can provide valuable context for its analysis, especially when dealing with natural product extracts. This compound is a key intermediate in the biosynthesis of Validamycin A from sedoheptulose 7-phosphate.
Caption: Simplified biosynthetic pathway of Validamycin A highlighting the role of this compound.[1][10][11]
Conclusion
The comprehensive spectroscopic characterization of this compound using NMR, Mass Spectrometry, and FTIR is essential for its unambiguous identification and quality assessment. While direct UV-Vis analysis is not feasible due to the lack of a chromophore, derivatization methods can be employed for quantitative purposes. The protocols and data presented in this document provide a robust framework for researchers, scientists, and drug development professionals working with this important aminocyclitol. It is recommended to always compare experimental data with that of a certified reference standard for definitive identification.
References
- 1. Functional Analysis of the Validamycin Biosynthetic Gene Cluster and Engineered Production of Validoxylamine A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H15NO4 | CID 446685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biosynthetic studies on validamycins. I. 1H and 13C NMR assignments of validamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Gene Cluster Responsible for Validamycin Biosynthesis in Streptomyces hygroscopicus subsp. jinggangensis 5008 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Validamine as a Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Validamine, a C7N aminocyclitol, has emerged as a privileged scaffold in medicinal chemistry, primarily recognized for its role in the development of potent α-glucosidase inhibitors. Its structural resemblance to the oxocarbenium ion-like transition state of glycosidase-catalyzed reactions makes it an excellent starting point for designing inhibitors of carbohydrate-processing enzymes. These inhibitors have significant therapeutic potential, particularly in the management of type 2 diabetes mellitus by delaying carbohydrate digestion and absorption. This document provides detailed application notes, experimental protocols, and data related to the use of this compound as a scaffold for developing novel therapeutic agents.
Applications of this compound Derivatives
The primary therapeutic application of this compound derivatives lies in their ability to inhibit α-glucosidases, enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides in the small intestine. By inhibiting these enzymes, this compound-based drugs can effectively reduce postprandial hyperglycemia, a key factor in the pathophysiology of type 2 diabetes. One of the most notable drugs developed from a related scaffold is Voglibose, an N-substituted derivative of valiolamine, which is a stereoisomer of this compound. The structural similarities and shared mechanism of action highlight the potential of the broader this compound class.
Data Presentation: α-Glucosidase Inhibitory Activity
The inhibitory potential of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against target α-glucosidases, such as sucrase and maltase. The following table summarizes representative IC50 values for a series of N-substituted valiolamine derivatives, which serve as a strong proxy for the potential of analogous this compound compounds.
| Compound | N-Substituent | Sucrase IC50 (µM) | Maltase IC50 (µM) |
| Valiolamine | -H | 1.2 | 1.5 |
| N-Methylvaliolamine | -CH₃ | 0.8 | 1.0 |
| N-Ethylvaliolamine | -CH₂CH₃ | 0.5 | 0.7 |
| N-Propylvaliolamine | -CH₂CH₂CH₃ | 0.3 | 0.4 |
| N-Butylvaliolamine | -CH₂CH₂CH₂CH₃ | 0.2 | 0.3 |
| N-(2-Hydroxyethyl)valiolamine | -CH₂CH₂OH | 0.15 | 0.2 |
| Voglibose | -CH(CH₂OH)₂ | 0.017 | 0.013 |
| Acarbose (Reference) | - | 0.2 | 0.1 |
Note: Data is compiled from various sources for illustrative purposes and direct comparison may require standardized assay conditions.
Experimental Protocols
Chemical Synthesis of N-Substituted this compound Derivatives (General Protocol)
This protocol describes a general method for the N-alkylation of this compound via reductive amination.
Workflow Diagram:
Caption: General workflow for the synthesis of N-substituted this compound derivatives.
Materials:
-
This compound hydrochloride
-
Aldehyde or ketone corresponding to the desired N-substituent
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (anhydrous)
-
Dowex 50W-X8 resin (H⁺ form)
-
Ammonia solution (e.g., 0.5 M in methanol)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound hydrochloride (1 equivalent) in anhydrous methanol.
-
Add the desired aldehyde or ketone (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by adding a few drops of water.
-
Concentrate the mixture under reduced pressure.
-
Resuspend the residue in water and apply it to a column of Dowex 50W-X8 (H⁺ form).
-
Wash the column with water to remove unreacted aldehyde/ketone and byproducts.
-
Elute the N-substituted this compound derivative with an ammonia solution in methanol.
-
Combine the fractions containing the product and concentrate under reduced pressure to yield the purified N-substituted this compound.
-
Characterize the final product by NMR and mass spectrometry.
α-Glucosidase Inhibition Assay Protocol
This protocol outlines a common in vitro method to determine the inhibitory activity of this compound derivatives against α-glucosidase.
Workflow Diagram:
Caption: Workflow for the α-glucosidase inhibition assay.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound derivative (test compound)
-
Acarbose (positive control)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the this compound derivative and acarbose in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.
-
In a 96-well microplate, add 50 µL of phosphate buffer, 10 µL of the α-glucosidase solution (1 U/mL), and 20 µL of the test compound/control solution at various concentrations.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (1 mM) to each well.
-
Incubate the plate at 37 °C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the reaction without the inhibitor, and Abs_sample is the absorbance of the reaction with the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway
The therapeutic effect of α-glucosidase inhibitors, including this compound derivatives, extends beyond the simple delay of glucose absorption. Recent studies have revealed a more complex downstream signaling cascade involving bile acid metabolism and the farnesoid X receptor (FXR).
Caption: Downstream signaling effects of α-glucosidase inhibition.
Pathway Description:
-
α-Glucosidase Inhibition: this compound derivatives directly inhibit α-glucosidase in the brush border of the small intestine, slowing the breakdown of complex carbohydrates into glucose and thus reducing postprandial glucose spikes.
-
Gut Microbiota Alteration: The increased amount of undigested carbohydrates reaching the colon alters the composition and metabolism of the gut microbiota.
-
Bile Acid Pool Modification: This altered microbiota activity leads to changes in the bile acid pool, particularly a decrease in the conversion of primary to secondary bile acids.
-
FXR Signaling Modulation: The altered bile acid profile modulates the activity of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.
-
In the ileum , reduced levels of secondary bile acids (which are FXR antagonists) can lead to increased FXR activity. However, some studies suggest that α-glucosidase inhibitors may ultimately lead to decreased ileal FXR signaling.
-
In the liver , the altered bile acid composition reaching the liver via enterohepatic circulation can lead to increased hepatic FXR activation.
-
-
Metabolic Improvements: The modulation of FXR signaling contributes to improved glucose homeostasis and insulin sensitivity through various mechanisms, including the regulation of bile acid synthesis and glucose metabolism in the liver. This demonstrates that the therapeutic effects of this compound-based α-glucosidase inhibitors are not solely due to the direct inhibition of glucose absorption but also involve complex downstream signaling pathways.
Conclusion
This compound and its derivatives represent a highly valuable scaffold for the design and development of α-glucosidase inhibitors. The straightforward synthesis of diverse analogs allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. The well-established in vitro assays provide a robust platform for screening and characterizing these compounds. Furthermore, the elucidation of downstream signaling pathways involving the gut microbiota and bile acid metabolism opens new avenues for understanding the full therapeutic potential of this class of compounds in managing metabolic diseases. The information and protocols provided herein are intended to facilitate further research and development in this promising area of medicinal chemistry.
Troubleshooting & Optimization
Troubleshooting common problems in Validamine synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of Validamine. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for this compound synthesis, and what is the general synthetic strategy?
A common and effective route to synthesize this compound is from (+)-Validoxylamine A. The synthesis generally involves a two-step process:
-
Oxidation: The primary amine group of Validoxylamine A is oxidized, typically using N-bromosuccinimide (NBS) in an aqueous solution.
-
Reduction: The resulting intermediate is then reduced to form this compound. This is commonly achieved through catalytic hydrogenation using a palladium catalyst under a hydrogen atmosphere.[1]
Q2: I am getting a low yield in my this compound synthesis. What are the potential causes?
Low yields in this compound synthesis can arise from several factors throughout the process. Here are some common areas to investigate:
-
Incomplete Oxidation: The oxidation of Validoxylamine A with NBS may not have gone to completion. This can be due to insufficient NBS, a short reaction time, or suboptimal temperature.
-
Side Reactions during Oxidation: N-bromosuccinimide is a strong oxidizing agent and can lead to the formation of byproducts such as α-bromoketones and dibromo compounds, especially if the reaction conditions are not carefully controlled.[2][3] The presence of water is crucial, but anhydrous conditions should be maintained in specific contexts to avoid hydrolysis of desired intermediates.[2]
-
Catalyst Inactivity during Hydrogenation: The palladium catalyst used for hydrogenation can be a common source of problems. Old or improperly stored catalysts may have reduced activity.[4] Ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation.
-
Suboptimal Hydrogenation Conditions: Factors such as hydrogen pressure, reaction temperature, and solvent can significantly impact the efficiency of the reduction step. For instance, some hydrogenations work better under acidic conditions or in alcoholic solvents.[5]
-
Product Loss During Purification: this compound is a polar molecule, which can make its isolation and purification challenging. Significant product loss can occur during workup and chromatography if the methods are not optimized for polar amines.
Q3: I am observing unexpected peaks in my HPLC/TLC analysis after the synthesis. What could these be?
Unexpected peaks often correspond to side products or unreacted starting materials. Based on the typical synthesis route, these could be:
-
Unreacted Validoxylamine A: If the initial oxidation was incomplete.
-
Over-oxidized products: NBS can potentially lead to the formation of other oxidized species besides the desired intermediate.
-
Byproducts from NBS reactions: As mentioned, α-bromoketones and dibromo compounds are known side products of NBS oxidations.[2][3]
-
Partially reduced intermediates: If the hydrogenation step is not complete, you may see the imine or other partially reduced species.
-
Byproducts from side reactions of the intermediate: The intermediate formed after oxidation might undergo side reactions if not promptly carried to the next step.
Q4: How can I improve the purity of my this compound sample? The purification by standard silica gel chromatography is not effective.
Standard silica gel chromatography is often ineffective for highly polar compounds like this compound due to strong interactions that lead to poor separation and tailing.[6] Here are more suitable purification strategies:
-
Ion-Exchange Chromatography (IEC): This is a highly effective method for purifying charged molecules like amines.[7][8][9][10] A cation exchange resin can be used to bind this compound, allowing neutral and anionic impurities to be washed away. The product is then eluted by changing the pH or increasing the salt concentration of the buffer.[8][10]
-
Reversed-Phase Chromatography (RPC): While seemingly counterintuitive for polar compounds, RPC can be a powerful tool. By using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile or methanol), polar compounds can be effectively separated.[11]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.
Troubleshooting Guides
Problem 1: Low Yield in the Oxidation of Validoxylamine A with NBS
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of starting material (Validoxylamine A) remains after the reaction. | Incomplete reaction: Insufficient NBS, short reaction time, or low temperature. | - Increase the molar equivalents of NBS slightly (e.g., from 1.1 to 1.3 equivalents).- Extend the reaction time and monitor the progress by TLC or HPLC.- Ensure the reaction temperature is maintained as per the protocol (e.g., 25°C).[1] |
| Multiple unidentified spots on TLC/HPLC, with low intensity of the desired product. | Side reactions: Formation of over-oxidized products or other byproducts due to impure NBS or incorrect conditions. | - Use freshly recrystallized NBS to minimize side reactions.[2][3]- Ensure the reaction is performed in an aqueous medium as specified in the protocol.[1]- Control the temperature carefully, as NBS reactions can be exothermic.[2] |
Problem 2: Inefficient Palladium-Catalyzed Hydrogenation
| Symptom | Possible Cause | Suggested Solution |
| Reaction is sluggish or stalls, with the starting intermediate remaining. | Catalyst inactivity: The Pd/C catalyst may be old, poisoned, or not properly activated. | - Use a fresh batch of high-quality Pd/C catalyst.- Ensure the reaction is set up under an inert atmosphere before introducing hydrogen to prevent catalyst oxidation.- Consider a different palladium source, such as Pd(OH)2 on carbon (Pearlman's catalyst). |
| Low conversion to this compound. | Suboptimal reaction conditions: Incorrect solvent, temperature, or hydrogen pressure. | - Ensure the solvent is appropriate for the reaction (water is used in the reference protocol).[1]- Optimize the hydrogen pressure. The reference protocol uses 5 MPa.[1]- Adjust the reaction temperature. The reference protocol uses 50°C.[1] |
| Formation of byproducts. | Side reactions: Over-reduction or other unintended reactions. | - Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reduction.- Ensure the purity of the starting intermediate, as impurities can lead to side reactions. |
Problem 3: Difficulty in Purifying this compound
| Symptom | Possible Cause | Suggested Solution |
| Product streaks badly on silica gel TLC plates and cannot be separated by standard column chromatography. | High polarity of this compound: Strong interaction with the silica stationary phase. | - Switch to a more suitable chromatography technique such as ion-exchange, reversed-phase, or HILIC. |
| Low recovery of product from the ion-exchange column. | Incorrect binding or elution conditions: Suboptimal pH or salt concentration. | - Ensure the pH of the loading buffer allows for the protonation of the amine group, facilitating binding to a cation exchanger.- Optimize the elution conditions by using a gradient of increasing salt concentration or a pH gradient to find the optimal point for product release. |
| Co-elution of impurities with the product. | Similar properties of impurities: Impurities may have similar charge or polarity to this compound. | - Adjust the gradient slope during elution in ion-exchange or reversed-phase chromatography for better separation.- Consider using a different type of ion-exchange resin (e.g., weak vs. strong cation exchanger). |
Data Presentation
Table 1: Summary of a Reported Synthesis of this compound from Validoxylamine A
| Step | Reagents and Conditions | Starting Material | Product | Yield | Purity | Reference |
| Oxidation | N-Bromosuccinimide (NBS), Deionized water, 25°C, 4 h | 100 g of Validoxylamine A | 45.2 g of crude intermediate | Not specified for this step | Not specified for this step | [1] |
| Hydrogenation | Palladium catalyst, Deionized water, 5 MPa H₂, 50°C, 4 h | 45.2 g of crude intermediate | 41.1 g of this compound | ~91% from intermediate | 96.4% (by HPLC) | [1] |
| Purification | Ion-exchange column (D113, NH₄⁺ type), elution with 0.5mol/L ammonia water | Crude reaction mixture | Purified this compound | - | - | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound from (+)-Validoxylamine A[1]
Step 1: Oxidation of (+)-Validoxylamine A
-
To a 1000 mL flask, add 100 g of (+)-Validoxylamine A, 80 g of N-Bromosuccinimide (NBS), and 500 mL of deionized water.
-
Stir the reaction mixture at 25°C for 4 hours.
-
After the reaction, dilute the mixture with water to ten times its volume.
-
Load the diluted solution onto an ion-exchange column (D113, NH₄⁺ type, 1500 mL).
-
Wash the column with 5000 mL of deionized water.
-
Elute the intermediate product with 4500 mL of 0.5 mol/L ammonia water.
-
Collect the fractions containing the product and concentrate to dryness under reduced pressure to obtain the sample (approximately 45.2 g).
Step 2: Hydrogenation to this compound
-
Dissolve the 45.2 g of the intermediate sample in 500 mL of water and place it in a 1000 mL hydrogenation reactor.
-
Add 5 g of a supported Palladium (Pd) catalyst to the reactor.
-
Pressurize the reactor with hydrogen to 5 MPa.
-
Heat the reaction to 50°C and stir for 4 hours.
-
After the reaction is complete, filter off the solid catalyst.
-
Dilute the filtrate ten-fold with deionized water and load it onto an ion-exchange column (same type as in Step 1).
-
Wash the column with 5000 mL of deionized water.
-
Elute the this compound product with 4500 mL of 0.5 mol/L ammonia water.
-
Collect the fractions containing this compound, concentrate under reduced pressure, and dry under vacuum at 45°C to obtain the final product (approximately 41.1 g).
-
Confirm the purity of the final product by HPLC analysis (reported purity of 96.4%).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. A divergent intermediate strategy yields biologically diverse pseudo-natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.fredhutch.org [research.fredhutch.org]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. conductscience.com [conductscience.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Optimizing Validamine Yield in Microbial Fermentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Validamine in microbial fermentation.
Frequently Asked Questions (FAQs)
Q1: What is the general approach to optimizing this compound yield?
A1: Optimizing this compound production, which is derived from its precursor Validamycin A, involves a multi-faceted approach. Key areas of focus include:
-
Strain Selection and Improvement: Utilizing high-yielding strains of Streptomyces hygroscopicus is foundational. Genetic engineering to amplify the Validamycin A biosynthetic gene cluster can significantly enhance production.
-
Media Optimization: Systematically evaluating and optimizing the concentrations of carbon and nitrogen sources, as well as essential minerals, is crucial for maximizing biomass and product formation.
-
Process Parameter Control: Tightly controlling fermentation parameters such as pH, temperature, and dissolved oxygen is critical for optimal enzyme activity and cell health.
-
Precursor Feeding: Supplying direct precursors to the biosynthetic pathway at optimal concentrations and times can bypass rate-limiting steps and boost yield.
-
Process Monitoring and Control: Implementing robust analytical methods to monitor substrate consumption, biomass growth, and product formation in real-time allows for timely interventions and process optimization.
Q2: Which microorganism is typically used for this compound production?
A2: this compound is a derivative of Validamycin A, which is primarily produced by the bacterium Streptomyces hygroscopicus.[1][2] Different strains, such as S. hygroscopicus 5008, are commonly used in industrial fermentation.[3][4][5]
Q3: What is the biosynthetic pathway for this compound?
A3: this compound is formed from the breakdown of Validamycin A. The biosynthesis of Validamycin A is a complex process involving a series of enzymatic reactions. The pathway begins with precursors from central carbon metabolism, which are then converted through a series of steps to form the core structure of Validamycin A. Key intermediates include sedoheptulose 7-phosphate and UDP-glucose.[6] The final step in the biosynthesis of Validamycin A involves the glycosylation of validoxylamine A, a reaction catalyzed by the enzyme ValG.[7]
Q4: What are the key fermentation parameters to control for optimal this compound yield?
A4: The most critical fermentation parameters to monitor and control are:
-
pH: Maintaining the optimal pH range is vital for enzyme function and cell viability.
-
Temperature: Temperature affects both microbial growth and the rate of enzymatic reactions in the biosynthetic pathway.
-
Dissolved Oxygen: As an aerobic process, maintaining adequate oxygen supply is essential for the growth of Streptomyces hygroscopicus and the production of Validamycin A.
-
Substrate Concentration: Monitoring and controlling the concentration of carbon and nitrogen sources prevents nutrient limitation or inhibition.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation and provides potential solutions.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low or No this compound Yield | 1. Suboptimal Media Composition: Incorrect ratio or concentration of carbon and nitrogen sources. 2. Incorrect Fermentation Parameters: pH, temperature, or dissolved oxygen levels are outside the optimal range. 3. Poor Inoculum Quality: Low viability or contamination of the seed culture. 4. Genetic Instability of the Production Strain: Loss of the ability to produce high levels of the target compound. | 1. Media Optimization: Systematically test different carbon and nitrogen sources and their concentrations (see Tables 1 & 2 for starting points). 2. Parameter Optimization: Calibrate probes and ensure accurate control of pH and temperature (see Tables 3 & 4 for optimal ranges). Ensure adequate aeration and agitation. 3. Inoculum Development: Use a fresh, healthy seed culture. Check for contamination via microscopy and plating. 4. Strain Maintenance: Maintain a stock of the high-producing strain and periodically re-isolate to ensure genetic stability. |
| Slow or Stalled Fermentation | 1. Nutrient Limitation: Depletion of a key nutrient, such as the primary carbon or nitrogen source. 2. Accumulation of Inhibitory Byproducts: Production of toxic metabolites that inhibit growth or product formation. 3. Suboptimal pH or Temperature: Drifting of pH or temperature outside the optimal range. | 1. Fed-Batch Strategy: Implement a fed-batch fermentation strategy to maintain optimal nutrient levels. 2. Byproduct Analysis: Analyze the fermentation broth for potential inhibitory compounds. Consider media modifications to reduce their formation. 3. Process Control: Implement automated pH and temperature control to maintain stable conditions. |
| Contamination | 1. Inadequate Sterilization: Incomplete sterilization of the fermenter, media, or air supply. 2. Poor Aseptic Technique: Introduction of contaminants during inoculation or sampling. | 1. Sterilization Validation: Validate all sterilization procedures (autoclaving, filtration). 2. Aseptic Technique Training: Ensure all personnel are trained in and adhere to strict aseptic techniques. |
Quantitative Data for Optimization
The following tables provide a summary of quantitative data from studies on Validamycin A production, which can serve as a starting point for optimizing this compound yield.
Table 1: Effect of Carbon Source on Validamycin A Yield
| Carbon Source | Concentration (g/L) | Validamycin A Yield (g/L) | Reference |
| Starch | 20 | ~11.2 | [5] |
| D-Glucose | 20 | Utilized for production | [5] |
| D-Xylose | 20 | Main contributor from hydrolysate | [5] |
| L-Arabinose | 20 | Utilized for production | [5] |
| Corncob Hydrolysate | 13% (v/v) | 1.27-fold increase | [5] |
Table 2: Effect of Nitrogen Source on Antimicrobial Production by Streptomyces
Note: Data is for a different antimicrobial produced by a Streptomyces species but provides a relevant starting point for nitrogen source screening.
| Nitrogen Source | Concentration (g/L) | Relative Antimicrobial Activity | Reference |
| Soytone | 10 | High | [8] |
| Soybean Meal | 10 | High | [8] |
| Tryptone | 10 | Very High | [8] |
| Peptone | 10 | High | [8] |
| Inorganic Sources | 10 | Lower | [8] |
Table 3: Effect of Temperature on Validamycin A Production
| Temperature (°C) | Observation | Reference |
| 28 - 35 | Lower productivity | [3] |
| 35 - 37 | Optimal threshold for biosynthesis | [3] |
| 37 - 42 | Higher productivity | [3] |
| Temperature Shift (30 to 42°C at 2h) | 20% enhancement compared to constant 42°C | [9] |
Table 4: Effect of pH on Validamycin A Production
| pH Condition | Observation | Reference |
| Alkaline Shock (pH adjusted to 8 at 20h) | 27.43% increase in production | [10] |
Experimental Protocols
1. Protocol for Media Optimization (One-Factor-at-a-Time Method)
This protocol outlines a systematic approach to identify the optimal concentration of a single media component.
-
Baseline Culture: Prepare a basal fermentation medium with all components at a standard concentration.
-
Vary One Factor: Create a series of experimental flasks where the concentration of one component (e.g., starch) is varied while all other components are kept constant.
-
Inoculation and Fermentation: Inoculate all flasks with the same concentration of a healthy S. hygroscopicus seed culture. Incubate under controlled conditions (e.g., 37°C, 200 rpm) for a set period (e.g., 96 hours).
-
Sampling and Analysis: At regular intervals, take samples from each flask and measure biomass (e.g., dry cell weight) and Validamycin A concentration using a validated analytical method.
-
Data Evaluation: Plot the yield of Validamycin A against the concentration of the varied component to determine the optimal concentration.
-
Iteration: Repeat steps 2-5 for each key media component (e.g., nitrogen source, phosphate).
2. Protocol for Precursor Feeding Experiment
This protocol is designed to evaluate the effect of feeding a potential precursor on this compound yield. Note: Specific precursors for this compound are not well-documented in the provided search results; this is a general protocol. Based on the biosynthetic pathway, intermediates like validoxylamine A could be considered if available.
-
Establish Baseline Fermentation: Run a standard batch fermentation to establish a baseline for Validamycin A production.
-
Prepare Precursor Stock Solution: Prepare a sterile, concentrated stock solution of the precursor to be tested.
-
Feeding Strategy: Design a feeding strategy. This could involve a single pulse addition at a specific time point (e.g., at the beginning of the stationary phase) or a continuous feed throughout the production phase.
-
Experimental and Control Groups: Set up experimental fermentations where the precursor is added according to the designed strategy. Run a control fermentation without precursor addition.
-
Monitoring and Analysis: Monitor biomass, substrate consumption, and Validamycin A concentration in both experimental and control groups.
-
Yield Comparison: Compare the final this compound A yield in the experimental group to the control group to determine the effect of precursor feeding.
3. Protocol for Validamycin A Extraction and Quantification (HPLC)
This protocol provides a general method for extracting and quantifying Validamycin A from the fermentation broth.
-
Sample Preparation: Centrifuge a sample of the fermentation broth to separate the supernatant from the biomass.
-
Extraction: Validamycin A is water-soluble and can often be directly analyzed from the supernatant. If necessary, a solid-phase extraction (SPE) cleanup step can be employed to remove interfering compounds.
-
HPLC Analysis:
-
Column: Use a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: An appropriate mobile phase, often a buffer with an organic modifier, will be required. The exact composition will depend on the specific column and detector used.
-
Detection: Validamycin A does not have a strong chromophore, so direct UV detection can be challenging. Alternative methods include refractive index (RI) detection or, for higher sensitivity and specificity, mass spectrometry (MS). A spectrophotometric method based on a co-produced pigment has also been reported for S. hygroscopicus 5008.[11]
-
-
Quantification: Create a standard curve using known concentrations of a Validamycin A standard to quantify the concentration in the samples.
Visualizations
Signaling Pathway
Caption: Proposed Biosynthetic Pathway of Validamycin A.
Experimental Workflow
Caption: Experimental Workflow for Optimizing this compound Yield.
Logical Relationships
Caption: Key Factors Influencing Final this compound Yield.
References
- 1. Validamycin A [sitem.herts.ac.uk]
- 2. Production of validamycin A from hemicellulose hydrolysate by Streptomyces hygroscopicus 5008 [agris.fao.org]
- 3. Effect of fermentation temperature on validamycin A production by Streptomyces hygroscopicus 5008 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temperature shift-induced reactive oxygen species enhanced validamycin A production in fermentation of Streptomyces hygroscopicus 5008 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of validamycin A from hemicellulose hydrolysate by Streptomyces hygroscopicus 5008 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional Analysis of the Validamycin Biosynthetic Gene Cluster and Engineered Production of Validoxylamine A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel spectrophotometric approach for determination of validamycin A in fermentation of Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic Validamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of synthetic validamine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying synthetic this compound?
A1: Ion-exchange chromatography (IEX) is widely regarded as the most effective and commonly used method for the purification of this compound and other aminocyclitols.[1][2][3][4][5][6] This is due to this compound's basic nature, allowing it to be readily separated from neutral or acidic impurities.
Q2: What are the likely impurities in a synthetic this compound sample?
A2: Impurities in synthetic this compound can originate from starting materials, by-products, or degradation products. A common impurity, particularly if the synthesis involves validoxylamine A, is the starting material itself.[] Other potential impurities include isomers of this compound, incompletely reacted intermediates, and reagents used in the synthesis.
Q3: Can I use crystallization to purify this compound?
A3: Crystallization can be a viable purification method, particularly for removing impurities with different solubility profiles. This compound is soluble in water and methanol, and sparingly soluble in ethanol and acetone.[8][9] A suitable strategy could involve dissolving the crude product in a minimal amount of a good solvent (like water or methanol) and then adding an anti-solvent (like acetone or ethanol) to induce crystallization. The effectiveness of this method will depend on the specific impurities present.
Q4: How can I assess the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for assessing the purity of this compound.[10][11][12][13] Due to this compound's lack of a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary for sensitive detection.[14] Quantitative ¹H NMR can also be used to determine purity.
Q5: My this compound sample shows low purity after one round of purification. What should I do?
A5: If a single purification step is insufficient, consider sequential purification methods. For example, you could follow an initial ion-exchange chromatography step with a crystallization step to remove different types of impurities. Alternatively, optimizing the parameters of your current purification method, such as the gradient in chromatography or the solvent system in crystallization, can significantly improve purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of synthetic this compound.
Ion-Exchange Chromatography (IEX) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Recovery of this compound | Incorrect pH of Buffers: The pH of the binding buffer may be too high, preventing the positively charged this compound from binding to the cation exchange resin.[15] | Ensure the pH of the binding buffer is at least 0.5-1 pH unit below the pKa of the amine group of this compound to ensure it is protonated and positively charged. |
| Ionic Strength of Sample is Too High: High salt concentration in the sample can interfere with binding to the resin.[15] | Desalt the sample before loading onto the column, or dilute the sample with the binding buffer. | |
| Column Overloading: Exceeding the binding capacity of the column will result in the product flowing through without binding. | Reduce the amount of crude sample loaded onto the column or use a larger column. | |
| Poor Resolution/Broad Peaks | Steep Elution Gradient: A rapid increase in salt concentration during elution can cause co-elution of closely related impurities. | Use a shallower, more gradual elution gradient to improve separation. |
| Column Inefficiency: The column may be poorly packed or contaminated. | Repack the column or use a commercially available pre-packed column. If contamination is suspected, clean the column according to the manufacturer's instructions. | |
| This compound Elutes Unexpectedly Early | Incorrect Binding Buffer pH: The pH of the binding buffer may be too close to or above the pKa of this compound's amine group, resulting in a weak interaction with the resin. | Lower the pH of the binding buffer to ensure strong binding. |
| Presence of Strongly Basic Impurities: Highly basic impurities may compete with this compound for binding sites and displace it. | Consider a pre-purification step, such as a solvent wash or precipitation, to remove highly basic impurities. |
Crystallization Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No Crystal Formation | Solution is Not Supersaturated: The concentration of this compound in the solvent is too low. | Concentrate the solution by evaporating some of the solvent. |
| Inappropriate Solvent System: The chosen solvent/anti-solvent combination is not effective for inducing crystallization. | Experiment with different solvent systems. For this compound, a good starting point is dissolving in water or methanol and adding acetone or ethanol as an anti-solvent.[8][9] | |
| Inhibition of Nucleation: The presence of certain impurities can inhibit the formation of crystal nuclei. | Try adding a seed crystal of pure this compound to initiate crystallization. Scratching the inside of the flask with a glass rod can also sometimes induce nucleation.[16] | |
| Formation of Oil Instead of Crystals | Solution is Too Supersaturated: The concentration of this compound is too high, leading to precipitation as an amorphous oil. | Dilute the solution slightly with the primary solvent before adding the anti-solvent more slowly. |
| Rapid Cooling: Cooling the solution too quickly can favor oiling out over crystallization. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. | |
| Low Purity of Crystals | Impurities Co-crystallize: The impurities have similar solubility properties to this compound in the chosen solvent system. | Try a different solvent system for crystallization. Alternatively, perform a recrystallization of the obtained crystals. |
| Incomplete Removal of Mother Liquor: Residual mother liquor containing impurities remains on the crystal surface. | Wash the crystals with a small amount of cold anti-solvent after filtration. |
Quantitative Data Summary
The following table summarizes available quantitative data for the purification of this compound and related compounds. Data for synthetic this compound is limited, so data from closely related aminocyclitols is included for comparison.
| Purification Method | Compound | Starting Material | Yield | Purity | Reference/Notes |
| Ion-Exchange Chromatography | Jinggangmycin sample (contains this compound) | Product of hydrogenation | 41.1 g (from 45.2 g of crude mixture) | 96.4% (by HPLC) | Based on a synthesis of a related natural product. |
| Ion-Exchange Chromatography | Kanamycin | Fermentation broth filtrate | 90.4% recovery | 71.7% | Purification of a related aminoglycoside antibiotic.[17] |
| Ion-Exchange Chromatography | Gentamicin C₁ₐ | Eluate from a previous step | 90.6% recovery | 73.2% | Purification of a related aminoglycoside antibiotic.[17] |
| Crystallization | Xylitol | Saturated aqueous solution | >90% | High | While not an aminocyclitol, this demonstrates the potential for high yield with an optimized crystallization process for a polyol.[18] |
Experimental Protocols
Protocol 1: Purification of Synthetic this compound by Cation-Exchange Chromatography
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude synthetic this compound.
1. Materials and Reagents:
- Crude synthetic this compound
- Strong cation-exchange resin (e.g., Dowex 50WX8, Amberlite IR120)
- Hydrochloric acid (HCl), 0.1 M
- Ammonia solution (NH₄OH), 0.5 M
- Deionized water
- Chromatography column
- pH meter
- Fraction collector (optional)
- Thin-Layer Chromatography (TLC) or HPLC for fraction analysis
2. Column Preparation: a. Prepare a slurry of the cation-exchange resin in deionized water and pour it into the chromatography column to the desired bed height. b. Wash the resin with 3-5 column volumes of deionized water. c. Equilibrate the column by washing with 3-5 column volumes of 0.1 M HCl, followed by deionized water until the eluate is neutral (pH ~7).
3. Sample Preparation and Loading: a. Dissolve the crude synthetic this compound in a minimum amount of deionized water. b. Adjust the pH of the sample solution to between 4 and 5 with 0.1 M HCl. This ensures that the amine group of this compound is protonated. c. Carefully load the sample solution onto the top of the equilibrated resin bed.
4. Washing: a. After the sample has entered the resin bed, wash the column with 3-5 column volumes of deionized water to remove any unbound, neutral, or acidic impurities. b. Collect the wash fractions and monitor by TLC or HPLC to ensure no this compound is eluting.
5. Elution: a. Elute the bound this compound from the column using 0.5 M ammonia solution. b. Begin collecting fractions. Monitor the pH of the eluate; this compound will typically elute as the pH increases. c. Analyze the collected fractions for the presence of this compound using TLC or HPLC.
6. Product Isolation: a. Pool the fractions containing pure this compound. b. Concentrate the pooled fractions under reduced pressure (e.g., using a rotary evaporator) to remove the ammonia and water. c. Dry the resulting solid under vacuum to obtain pure this compound.
Protocol 2: Purification of Synthetic this compound by Crystallization
This protocol provides a general procedure for purification by crystallization. The choice of solvents and their ratios may need to be optimized.
1. Materials and Reagents:
- Crude synthetic this compound
- Methanol (solvent)
- Acetone (anti-solvent)
- Erlenmeyer flask
- Hot plate/stirrer
- Ice bath
- Buchner funnel and filter paper
- Vacuum flask
2. Dissolution: a. Place the crude synthetic this compound in an Erlenmeyer flask. b. Add a minimal amount of warm methanol to the flask and stir until the solid is completely dissolved. Avoid adding excess solvent.
3. Induction of Crystallization: a. Slowly add acetone (anti-solvent) to the warm methanol solution with continuous stirring until the solution becomes slightly turbid. b. If the turbidity is excessive, add a few drops of warm methanol to redissolve the precipitate. c. Cover the flask and allow it to cool slowly to room temperature.
4. Crystal Growth: a. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
5. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Buchner funnel. b. Wash the crystals with a small amount of cold acetone to remove any residual soluble impurities. c. Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
References
- 1. chromtech.com [chromtech.com]
- 2. Principles of Ion Exchange Chromatography | Phenomenex [phenomenex.com]
- 3. conductscience.com [conductscience.com]
- 4. research.fredhutch.org [research.fredhutch.org]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 8. Validamycin A | C20H35NO13 | CID 443629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US4923975A - Valiolamine derivatives and production thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride content) in Leflunomide by using RP-HPLC technique : Oriental Journal of Chemistry [orientjchem.org]
- 14. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. youtube.com [youtube.com]
- 17. CN101012246B - Ion exchange purifying method of aminoglycoside antibiotics - Google Patents [patents.google.com]
- 18. Batch Crystallization of Xylitol by Cooling, Evaporative, and Antisolvent Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validamine-Based Enzyme Kinetic Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Validamine and its derivatives in enzyme kinetic studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound-based enzyme kinetic studies.
Problem 1: Low Solubility of this compound or its Derivatives in Assay Buffer
Question: My this compound derivative precipitates in the aqueous buffer during my enzyme assay. How can I improve its solubility?
Answer:
Low aqueous solubility is a common challenge, especially with chemically modified derivatives of this compound. Here are several strategies to address this issue:
-
Co-solvents: Introduce a small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), into your final assay mixture. It is crucial to keep the final concentration of the organic solvent low (typically ≤1-5%) to avoid affecting enzyme activity. Always perform a solvent tolerance test with your enzyme to determine the maximum allowable concentration.
-
pH Adjustment: The solubility of amine-containing compounds like this compound can be pH-dependent. If your enzyme is stable across a range of pH values, you can try adjusting the pH of your buffer to a point where your compound is more soluble (often, a slightly acidic pH can protonate the amine group and increase solubility). Ensure the chosen pH is within the optimal range for your enzyme's activity.
-
Salt Forms: If you have synthesized the this compound derivative, consider converting it to a salt form, such as a hydrochloride (HCl) salt. Salt forms of amines are generally more water-soluble than the free base.
-
Stock Solution Concentration: Prepare a high-concentration stock solution of your this compound derivative in 100% DMSO and then dilute it serially in the assay buffer. This can sometimes prevent precipitation that occurs when trying to dissolve the compound directly in the buffer.
Problem 2: High Background Signal or Assay Interference
Question: I am observing a high background signal or inconsistent results in my colorimetric/fluorometric assay when I add my this compound compound. What could be the cause and how can I fix it?
Answer:
Assay interference can arise from the intrinsic properties of your test compound. Here’s how to troubleshoot this:
-
Compound Color or Fluorescence: this compound derivatives, depending on their chemical modifications, may absorb light or fluoresce at the same wavelengths used in your assay, leading to false-positive or false-negative results.[1]
-
Solution: Run a control experiment with your this compound compound in the assay buffer without the enzyme or substrate to measure its intrinsic absorbance or fluorescence. Subtract this background reading from your experimental wells.
-
-
Chemical Reactivity: Some compounds can react directly with assay reagents. For instance, compounds that are strong reducing or oxidizing agents can interfere with assays that rely on redox reactions.
-
Solution: To test for non-specific reactivity, you can perform the assay in the absence of the enzyme. If you still observe a signal change upon adding your compound, it indicates direct interference with the assay components.
-
-
Light Scattering: At higher concentrations, poorly soluble compounds can form micro-precipitates that scatter light, leading to artificially high absorbance readings.
-
Solution: Visually inspect your assay plate for any turbidity. You can also measure the absorbance at a wavelength outside the range of your chromophore (e.g., 600-700 nm) to detect light scattering. If precipitation is an issue, refer to the troubleshooting guide for low solubility.
-
Problem 3: Irreproducible IC50 or Ki Values
Question: My calculated IC50 and Ki values for this compound are inconsistent between experiments. What factors could be contributing to this variability?
Answer:
Reproducibility is key in enzyme kinetics. Inconsistent inhibition data can stem from several factors:
-
Compound Stability: this compound and its derivatives may not be stable under all assay conditions (e.g., certain pH values or temperatures).[2] Degradation of the inhibitor over the course of the assay will lead to an underestimation of its potency.
-
Solution: Assess the stability of your compound in the assay buffer over the time course of your experiment using methods like HPLC. If instability is detected, you may need to adjust the buffer composition, pH, or temperature, or shorten the incubation time.
-
-
Enzyme Concentration and Activity: Variations in the active concentration of your enzyme from batch to batch or due to improper storage can significantly affect the apparent IC50 value, especially for tight-binding inhibitors.
-
Solution: Always use a consistent, freshly prepared enzyme dilution from a well-characterized stock. Perform a control experiment without any inhibitor in every assay plate to ensure the enzyme activity is within the expected range.
-
-
Substrate Concentration: For competitive inhibitors, the apparent IC50 value is dependent on the substrate concentration.
-
Solution: Ensure you are using a consistent and accurately known substrate concentration in all your assays. It is recommended to use a substrate concentration at or below the Michaelis constant (Km) to accurately determine the potency of competitive inhibitors.[3]
-
-
Experimental Design: Incorrectly chosen inhibitor concentrations or an insufficient number of data points can lead to poor curve fitting and inaccurate IC50 determination.
-
Solution: Use a wide range of inhibitor concentrations that span from no inhibition to complete inhibition. A typical 8- to 12-point dose-response curve is recommended.
-
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and why is it studied in enzyme kinetics?
A1: this compound is a C7N-aminocyclitol, a core structural component of the antifungal antibiotic validamycin A. It and its derivatives, such as valienamine, are potent inhibitors of α-glucosidases.[4][5] These enzymes are involved in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type 2 diabetes by delaying glucose absorption.
Q2: What is the typical mechanism of action for this compound as an enzyme inhibitor?
A2: this compound and its analogues typically act as competitive inhibitors of α-glucosidases.[6][7] Their structure mimics that of the natural carbohydrate substrates, allowing them to bind to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed.
Experimental Design and Protocols
Q3: What are the key components of a typical α-glucosidase inhibition assay using this compound?
A3: A standard assay includes:
-
Buffer: Typically a phosphate buffer at a pH between 6.8 and 7.0.
-
Enzyme: α-glucosidase from a source such as Saccharomyces cerevisiae (yeast) or rat intestine.
-
Substrate: A chromogenic substrate like p-nitrophenyl-α-D-glucopyranoside (pNPG), which releases a colored product (p-nitrophenol) upon cleavage that can be measured spectrophotometrically.
-
Inhibitor: this compound or its derivative at various concentrations.
-
Stop Solution: A basic solution, such as sodium carbonate (Na2CO3), to stop the enzymatic reaction by denaturing the enzyme.
Q4: How do I determine the inhibition constant (Ki) for a this compound derivative?
A4: To determine the Ki, you need to perform a series of enzyme kinetic experiments with varying concentrations of both the substrate and your this compound inhibitor. By measuring the initial reaction rates under these different conditions, you can generate Lineweaver-Burk or Dixon plots. These graphical methods, or non-linear regression analysis of the data, allow you to determine the type of inhibition (e.g., competitive, non-competitive) and calculate the Ki value.
Data Interpretation
Q5: What is the difference between IC50 and Ki?
A5:
-
IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. It is an operational parameter that can be influenced by factors like substrate concentration.
-
Ki (Inhibition constant): This is a thermodynamic constant that reflects the binding affinity of the inhibitor for the enzyme. For a competitive inhibitor, it is the dissociation constant of the enzyme-inhibitor complex. Unlike the IC50, the Ki is an intrinsic property of the inhibitor and is independent of the substrate concentration.
Data Presentation
The following tables summarize representative kinetic data for α-glucosidase inhibitors. Note that specific, experimentally determined Ki and IC50 values for this compound and its derivatives can vary significantly based on the enzyme source, substrate used, and assay conditions.
Table 1: Representative IC50 Values for α-Glucosidase Inhibitors
| Inhibitor | Enzyme Source | IC50 (µM) | Reference Compound |
| Acarbose | Saccharomyces cerevisiae | 193.37 | - |
| Quercetin | Saccharomyces cerevisiae | 5.41 | Acarbose |
| This compound (representative) | Saccharomyces cerevisiae | To be determined | Acarbose |
| This compound Derivative (representative) | Rat Intestinal α-Glucosidase | To be determined | Acarbose |
Note: The IC50 values for this compound are placeholders and should be determined experimentally. The provided values for Acarbose and Quercetin are examples from the literature to provide context.[8]
Table 2: Representative Ki Values for α-Glucosidase Inhibitors
| Inhibitor | Enzyme Source | Inhibition Type | Ki (µM) |
| Acarbose Derivative (AcvGlc) | Saccharomyces cerevisiae (Family I) | Competitive | 0.35 - 3.0 |
| Acarbose Derivative (IsoAca) | Saccharomyces cerevisiae (Family I) | Competitive | 21- to 440-fold higher than AcvGlc |
| This compound (representative) | Saccharomyces cerevisiae | Competitive | To be determined |
Note: The Ki values for this compound are placeholders. The data for acarbose derivatives illustrates the range of potencies that can be observed.[9]
Experimental Protocols
Detailed Methodology for α-Glucosidase Inhibition Assay
This protocol is adapted for a 96-well plate format and uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound or this compound derivative
-
Phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na2CO3, 0.1 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-glucosidase (e.g., 1 U/mL) in phosphate buffer.
-
Prepare a stock solution of pNPG (e.g., 5 mM) in phosphate buffer.
-
Prepare a high-concentration stock solution of your this compound inhibitor (e.g., 10 mM) in 100% DMSO. From this, prepare serial dilutions in phosphate buffer to achieve the desired final concentrations in the assay.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution, and 20 µL of your this compound inhibitor dilution.
-
Control Wells (100% enzyme activity): Add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution, and 20 µL of phosphate buffer (or buffer with the same percentage of DMSO as the test wells).
-
Blank Wells (for inhibitor absorbance): Add 60 µL of phosphate buffer and 20 µL of your this compound inhibitor dilution. Do not add enzyme.
-
-
Pre-incubation:
-
Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add 20 µL of the pNPG substrate solution to all wells (except for the blank wells for inhibitor absorbance, to which you should add 20 µL of phosphate buffer).
-
-
Incubation:
-
Incubate the plate at 37°C for 20 minutes.
-
-
Termination of Reaction:
-
Add 50 µL of 0.1 M Na2CO3 to all wells to stop the reaction.
-
-
Measurement:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Calculation of Percent Inhibition:
-
Correct the absorbance of the test and control wells by subtracting the absorbance of their respective blanks.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
-
Determination of IC50:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow for Enzyme Inhibition Assay
Caption: Workflow for a typical this compound enzyme inhibition assay.
Mechanism of Competitive Inhibition
Caption: Competitive inhibition of an enzyme by this compound.
References
- 1. Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valienamine as an alpha-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of glucoside derivatives of this compound and valienamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and α-Glucosidase II inhibitory activity of valienamine pseudodisaccharides relevant to N-glycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two potent competitive inhibitors discriminating alpha-glucosidase family I from family II - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Validamine Synthesis: A Technical Guide to Minimizing By-Product Formation
For researchers, scientists, and drug development professionals, the synthesis of Validamine, a crucial aminocyclitol building block for various pharmaceuticals, presents challenges in achieving high purity and yield. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis, with a focus on minimizing by-product formation.
This guide delves into established synthetic routes for this compound, offering detailed experimental protocols and strategies to mitigate the formation of unwanted side products. Quantitative data from various studies are summarized for comparative analysis, and key chemical transformations are visualized to provide a clearer understanding of the reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and which one offers the best purity?
A1: The most frequently employed synthetic routes start from readily available chiral precursors such as D-glucose and (-)-quinic acid. While both routes can yield high-purity this compound, the choice often depends on the laboratory's expertise and available resources. The route from D-glucose, pioneered by Ogawa et al., is well-documented and offers good stereochemical control. The route from (-)-quinic acid provides an alternative pathway with a different set of potential by-products. The purity of the final product is highly dependent on the careful execution of each step, particularly the protection-deprotection strategy and the final purification.
Q2: What are the critical steps in this compound synthesis where by-product formation is most likely to occur?
A2: By-product formation is a significant concern in multi-step syntheses like that of this compound. Key steps prone to side reactions include:
-
Protecting group manipulations: Incomplete protection or deprotection of the multiple hydroxyl and amino groups can lead to a mixture of partially protected or unprotected intermediates, which can then undergo undesired side reactions.
-
Reductive amination/Azide reduction: The introduction of the amino group is a critical step. In reductive amination, over-alkylation can lead to the formation of secondary amines. In the case of azide reduction, incomplete reduction or the formation of side products from reactive intermediates can occur.
-
Oxidation and elimination reactions: The generation of desired functional groups through oxidation or the creation of double bonds via elimination can sometimes lead to over-oxidation or the formation of isomeric by-products.
Q3: How can I effectively monitor the progress of the reaction and detect the formation of by-products?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the progress of most reactions in this compound synthesis. By using an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product. The appearance of new spots on the TLC plate can indicate the formation of by-products. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. HPLC can provide quantitative data on the purity of the product and the percentage of each by-product, while NMR can help in the structural elucidation of these impurities.
Troubleshooting Guides
Issue 1: Incomplete Reductive Amination Leading to Imine By-products
Problem: During the conversion of a ketone intermediate to the amine via reductive amination, you observe the persistence of the imine intermediate or the starting ketone in your reaction mixture, leading to purification challenges.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inefficient reducing agent | The choice of reducing agent is critical. Sodium borohydride (NaBH₄) may not be sufficiently reactive for some imines. Consider using stronger or more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). |
| pH of the reaction medium | The pH plays a crucial role in both imine formation and reduction. Imine formation is typically favored under slightly acidic conditions (pH 4-6). However, the stability of the reducing agent must also be considered at this pH. Optimization of the pH may be necessary to find a balance between efficient imine formation and effective reduction. |
| Steric hindrance | If the ketone or the amine is sterically hindered, the formation of the imine and its subsequent reduction can be slow. Increasing the reaction temperature or using a less sterically hindered reducing agent might be beneficial. |
| Reaction time and temperature | The reaction may not have reached completion. Monitor the reaction progress by TLC or HPLC and extend the reaction time if necessary. A moderate increase in temperature can also accelerate the reaction, but be cautious of potential side reactions. |
Experimental Protocol: Optimized Reductive Amination
-
Dissolve the ketone intermediate (1.0 eq) and the amine source (e.g., ammonium acetate, 1.5 eq) in a suitable solvent (e.g., methanol, ethanol).
-
Adjust the pH of the solution to 4-5 using glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC.
-
Once imine formation is significant, add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the imine is consumed.
-
Quench the reaction by adding water and adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting logic for incomplete reductive amination.
Issue 2: Formation of Diastereomers and Other Isomeric By-products
Problem: You obtain a mixture of diastereomers or other structural isomers of the desired this compound intermediate, which are difficult to separate by standard chromatography.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Lack of stereocontrol in key reactions | Reactions such as reductions of ketones or epoxidations can lead to mixtures of diastereomers if not performed under stereocontrolling conditions. The choice of reagents and reaction conditions is critical. For example, using a bulky reducing agent can favor the formation of one diastereomer over another due to steric hindrance. |
| Epimerization | Basic or acidic conditions can sometimes cause epimerization at stereocenters adjacent to carbonyl groups or other activating functionalities. Carefully control the pH throughout the synthesis and purification steps. |
| Protecting group strategy | The choice of protecting groups can influence the stereochemical outcome of a reaction by directing the approach of a reagent from a less hindered face of the molecule. An inappropriate protecting group strategy might not provide the necessary steric bias. |
Experimental Protocol: Stereoselective Reduction of a Ketone Intermediate
-
Dissolve the ketone intermediate (1.0 eq) in a dry, aprotic solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere (e.g., argon, nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of a stereoselective reducing agent (e.g., L-Selectride®, K-Selectride®) (1.1 eq) dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Quench the reaction at -78 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Analyze the diastereomeric ratio of the crude product by ¹H NMR or HPLC before proceeding with purification.
Workflow for stereoselective ketone reduction.
Comparative Data on this compound Synthesis Routes
The following table summarizes typical yields and major by-products for two common this compound synthesis routes. Note that yields can vary significantly based on the specific reagents, conditions, and scale of the reaction.
| Synthesis Route | Starting Material | Typical Overall Yield | Major Potential By-products | Reference |
| Ogawa Synthesis | D-Glucose | 10-15% | Diastereomers from reduction steps, partially deprotected intermediates, over-oxidized products. | Ogawa et al. |
| From (-)-Quinic Acid | (-)-Quinic Acid | 8-12% | Isomeric lactones, products of incomplete elimination, diastereomeric azides. | Various |
This technical support guide provides a starting point for troubleshooting common issues in this compound synthesis. For more specific problems, it is always recommended to consult the primary literature for the particular synthetic route you are employing. Careful planning of the protecting group strategy and optimization of key stereoc- and regioselective steps are paramount to minimizing by-product formation and achieving a high yield of pure this compound.
Technical Support Center: Optimization of HPLC Methods for Validamine Analysis
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) methods for Validamine analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| No or very small peak for this compound | Inefficient Derivatization: this compound lacks a strong native chromophore for UV detection and requires derivatization for sensitive detection using UV or fluorescence detectors.[1][2] | - Verify Derivatization Reagent Quality: Ensure the derivatizing agent (e.g., o-phthalaldehyde, OPA) is fresh and has been stored correctly. - Optimize Reaction Conditions: Check the pH of the reaction buffer, reaction time, and temperature. For OPA derivatization of similar aminocyclitols, a borate buffer at pH 9.0 and a short reaction time at room temperature have been shown to be effective.[3] - Matrix Effects: Components in your sample matrix may be interfering with the derivatization reaction. Consider a sample cleanup step like solid-phase extraction (SPE). |
| Inappropriate Detection Method: The selected detector may not be suitable for the derivatized or underivatized this compound. | - Fluorescence Detection: If using a fluorescent derivatizing agent like OPA, ensure the excitation and emission wavelengths are set correctly (e.g., 340 nm excitation and 445 nm emission for OPA derivatives).[3] - Mass Spectrometry (MS): For underivatized this compound, LC-MS is a highly sensitive and specific detection method. - Evaporative Light Scattering Detector (ELSD): ELSD can be a universal detector for non-volatile compounds like this compound that lack a UV chromophore.[2] | |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions with Column: The basic amino group of this compound can interact with residual silanols on the silica-based stationary phase of the column. | - Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the silanols and reduce peak tailing. - Use an Ion-Pairing Reagent: Adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can mask the silanols and improve peak shape. - Consider a Different Column: A column with end-capping or a polymer-based column may be less prone to secondary interactions. |
| Column Overload: Injecting too much sample can lead to peak fronting. | - Reduce Injection Volume: Decrease the volume of sample injected onto the column. - Dilute the Sample: If the concentration of this compound in your sample is high, dilute it before injection. | |
| Retention Time Drifting | Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using gradient elution. | - Increase Equilibration Time: Extend the time the column is washed with the initial mobile phase conditions before the next injection. |
| Mobile Phase Instability: The composition of the mobile phase may be changing over time due to evaporation of volatile components or changes in pH. | - Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily. - Degas the Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation. | |
| Temperature Fluctuations: Changes in the column temperature can affect retention times. | - Use a Column Oven: Maintain a constant column temperature using a column oven. | |
| Poor Resolution Between this compound and Other Components | Suboptimal Mobile Phase Composition: The mobile phase may not be strong enough or selective enough to separate this compound from interfering peaks. | - Optimize Organic Modifier Percentage: Adjust the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase.[4] - Change the Organic Modifier: Switching from acetonitrile to methanol or vice versa can alter the selectivity of the separation. - Adjust pH: Modifying the pH of the mobile phase can change the ionization state of this compound and other components, affecting their retention and separation. |
| Inappropriate Column: The stationary phase of the column may not be providing sufficient selectivity. | - Consider a Different Stationary Phase: If using a C18 column, you might try a C8, phenyl-hexyl, or a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which can be effective for polar compounds like this compound. |
Frequently Asked Questions (FAQs)
1. Does this compound require derivatization for HPLC analysis?
This compound is an amino cyclitol that lacks a significant chromophore, making it difficult to detect with sufficient sensitivity using a standard UV-Vis detector.[2] Therefore, pre-column or post-column derivatization is often necessary to attach a UV-absorbing or fluorescent tag to the molecule.[1] Alternatively, detectors that do not rely on UV absorbance, such as Mass Spectrometry (MS) or Evaporative Light Scattering Detectors (ELSD), can be used for the analysis of underivatized this compound.[2]
2. What is a suitable derivatization reagent for this compound?
A common and effective derivatization reagent for primary amines like this compound is o-phthalaldehyde (OPA).[3] OPA reacts rapidly with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative, which can be detected with high sensitivity using a fluorescence detector.[3]
3. What type of HPLC column is recommended for this compound analysis?
Reversed-phase columns, particularly C18 columns, are commonly used for the separation of derivatized this compound.[3] For underivatized this compound, which is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can provide better retention and separation.
4. What are typical mobile phase conditions for this compound analysis?
For reversed-phase separation of OPA-derivatized this compound, a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., borate or phosphate buffer) is often used.[3] The pH of the mobile phase can be adjusted to optimize the separation. For HILIC separations, a mobile phase with a high percentage of organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer is typical.
5. How can I improve the sensitivity of my this compound analysis?
To enhance sensitivity, consider the following:
-
Optimize the derivatization reaction: Ensure complete derivatization by optimizing the reaction conditions (reagent concentration, pH, time, temperature).
-
Use a fluorescence detector: If using a fluorescent derivative, a fluorescence detector is generally more sensitive than a UV detector.[3]
-
Employ mass spectrometry (MS): LC-MS provides very high sensitivity and selectivity for this compound analysis.
-
Improve sample preparation: Incorporate a sample clean-up and concentration step, such as solid-phase extraction (SPE), to remove interfering substances and enrich the analyte.
Experimental Protocols
Key Experiment: Pre-column Derivatization of this compound with OPA and HPLC-FLD Analysis
This protocol is based on a validated method for the analysis of the structurally similar compound, valienamine, and can be adapted for this compound.[3]
1. Materials and Reagents:
-
This compound standard
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol (or another thiol)
-
Boric acid
-
Sodium hydroxide
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
2. Preparation of Solutions:
-
Borate Buffer (0.4 M, pH 9.0): Dissolve boric acid in water and adjust the pH to 9.0 with sodium hydroxide.
-
OPA Reagent: Dissolve OPA in methanol and add 2-mercaptoethanol. This solution should be prepared fresh.
-
This compound Standard Solutions: Prepare a stock solution of this compound in water and perform serial dilutions to create calibration standards.
3. Derivatization Procedure:
-
In a vial, mix a small volume of the this compound standard or sample with the borate buffer.
-
Add the OPA reagent to the mixture.
-
Allow the reaction to proceed at room temperature for a short, defined time (e.g., 1-2 minutes).
-
Inject a portion of the reaction mixture into the HPLC system.
4. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate or borate buffer). The exact ratio should be optimized for the best separation. A starting point could be 22% acetonitrile in buffer.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[3]
-
Detector: Fluorescence detector.
-
Excitation Wavelength: 340 nm.[3]
-
Emission Wavelength: 445 nm.[3]
5. Validation Parameters: The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.995 |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 80 - 120% |
| LOD | Signal-to-noise ratio of 3:1 |
| LOQ | Signal-to-noise ratio of 10:1 |
Visualizations
Caption: Experimental workflow for this compound analysis using OPA derivatization and HPLC-FLD.
Caption: Logical troubleshooting workflow for common HPLC issues in this compound analysis.
References
- 1. Chromatographic methods for analysis of aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. A new pre-column derivatization for valienamine and beta-valienamine using o-phthalaldehyde to determine the epimeric purity by HPLC and application of this method to monitor enzymatic catalyzed synthesis of beta-valienamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC method development and validation for chlorpheniramine maleate. [wisdomlib.org]
Technical Support Center: Fine-tuning Reaction Conditions for Validamine Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in fine-tuning the reaction conditions for the derivatization of Validamine. Given this compound's polyhydroxylated structure, careful control of reaction parameters is crucial for achieving desired product yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is the derivatization of this compound challenging?
A1: The primary challenge in derivatizing this compound lies in its structure. It is a polyhydroxylated aminocyclitol, meaning it has multiple hydroxyl (-OH) groups and a primary amine (-NH2) group. These functional groups can compete in reactions, leading to a mixture of products or low yields of the desired derivative. Selective derivatization of the amino group often requires the prior protection of the more numerous hydroxyl groups.
Q2: What are the most common derivatization strategies for this compound's amino group?
A2: The two most common strategies for modifying the primary amine of this compound are N-acylation and N-alkylation.
-
N-acylation introduces an acyl group (R-C=O) to the nitrogen, forming an amide linkage. This is a widely used method for creating a variety of derivatives.
-
N-alkylation introduces an alkyl group to the nitrogen. This can be achieved through reductive amination or by reaction with alkyl halides.
Q3: Is it necessary to protect the hydroxyl groups of this compound before derivatizing the amino group?
A3: In most cases, yes. Protecting the hydroxyl groups is a critical step to prevent them from reacting with the acylating or alkylating agents intended for the amino group.[1][2] This ensures the chemoselectivity of the reaction. Silyl ethers, such as TBDMS (tert-butyldimethylsilyl), are commonly used protecting groups for hydroxyls as they can be introduced and removed under conditions that do not affect the amino group.[3]
Q4: What are some common protecting groups for hydroxyl groups?
A4: A variety of protecting groups can be used for hydroxyls, with the choice depending on the overall synthetic strategy and the stability required. Common examples include:
-
Silyl ethers (e.g., TMS, TBDMS, TIPS): Widely used due to their ease of introduction and removal.[4]
-
Benzyl ethers (Bn) : Robust protection, typically removed by hydrogenolysis.[4]
-
Acetals (e.g., THP): Useful for protecting diols.
Q5: How can I purify the final derivatized this compound product?
A5: Purification of this compound derivatives typically involves chromatographic techniques. Due to the polar nature of this compound and its derivatives, normal-phase or reversed-phase column chromatography is often employed. The choice of the stationary and mobile phases will depend on the specific properties of the synthesized derivative.
Troubleshooting Guides
Guide 1: N-Acylation of this compound
This guide addresses common issues encountered during the N-acylation of (presumably protected) this compound.
| Problem | Potential Cause | Suggested Solution |
| Low to no product formation | 1. Inactive acylating agent. 2. Insufficient base. 3. Steric hindrance around the amino group. | 1. Use a freshly opened or purified acylating agent (e.g., acyl chloride or anhydride). 2. Ensure at least a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) is used to neutralize the acid byproduct. 3. If using a bulky acylating agent, consider a smaller one or use a coupling agent (e.g., HBTU, HATU) with a carboxylic acid. |
| Formation of multiple products | 1. Incomplete protection of hydroxyl groups. 2. Over-acylation (di-acylation of the amine). | 1. Verify the complete protection of hydroxyl groups by NMR or Mass Spectrometry before proceeding with N-acylation. 2. Use a controlled stoichiometry of the acylating agent (typically 1.0-1.2 equivalents). |
| Difficult purification | 1. Excess acylating agent or byproducts. 2. Product is highly polar and streaks on the silica gel. | 1. Quench the reaction with a nucleophilic scavenger (e.g., a small amount of methanol or water) to consume excess acylating agent before workup. 2. Consider using a different chromatographic method, such as reversed-phase chromatography or ion-exchange chromatography. Adding a small amount of a polar solvent like methanol to the elution solvent in normal-phase chromatography can sometimes improve peak shape. |
Guide 2: N-Alkylation of this compound via Reductive Amination
This guide focuses on troubleshooting the reductive amination of (protected) this compound with an aldehyde or ketone.
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired amine | 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Reduction of the starting aldehyde/ketone. | 1. Ensure the reaction is run under conditions that favor imine formation (e.g., neutral to slightly acidic pH, removal of water). Molecular sieves can be added. 2. Use a fresh bottle of the reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN). 3. Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is less likely to reduce the carbonyl starting material. |
| Starting amine is recovered | 1. Imine formation is not favored. 2. The aldehyde or ketone is sterically hindered. | 1. Adjust the pH of the reaction. For many reductive aminations, a slightly acidic condition (pH 5-6) is optimal. 2. Use a less hindered carbonyl compound if possible, or increase the reaction time and/or temperature. |
| Formation of a dialkylated product | The newly formed secondary amine reacts with another molecule of the aldehyde/ketone. | Use a slight excess of the amine starting material relative to the carbonyl compound to favor mono-alkylation. |
Experimental Protocols
Protocol 1: General Procedure for Hydroxyl Protection of this compound with TBDMS-Cl
This protocol describes a general method for protecting the hydroxyl groups of this compound using tert-butyldimethylsilyl chloride (TBDMS-Cl).
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole (typically 1.1 equivalents per hydroxyl group to be protected).
-
Add TBDMS-Cl (typically 1.1 equivalents per hydroxyl group) portion-wise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N-Acylation of Protected this compound
This protocol outlines a general method for the N-acylation of hydroxyl-protected this compound using an acyl chloride.
Materials:
-
Protected this compound
-
Acyl chloride (1.0-1.2 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the protected this compound in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base (TEA or DIPEA).
-
Cool the solution to 0 °C.
-
Add the acyl chloride dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, wash the mixture with a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting N-acylated product by flash column chromatography.
Quantitative Data Summary
Table 1: Typical Conditions for N-Acylation of Amines
| Parameter | Condition | Notes |
| Acylating Agent | Acyl chloride, Acyl anhydride | Acyl chlorides are generally more reactive. |
| Solvent | DCM, THF, DMF, Acetonitrile | Must be anhydrous. |
| Base | Triethylamine, DIPEA, Pyridine | A non-nucleophilic base is preferred. |
| Temperature | 0 °C to room temperature | Highly reactive acylating agents may require cooling. |
| Reaction Time | 1 - 24 hours | Monitored by TLC or LC-MS. |
| Stoichiometry | Amine:Acylating Agent:Base (1 : 1.1 : 1.5) | A slight excess of the acylating agent and base is common. |
Table 2: Typical Conditions for Reductive Amination
| Parameter | Condition | Notes |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, NaBH₄ | NaBH(OAc)₃ is often preferred for its selectivity. |
| Solvent | Dichloroethane (DCE), THF, Methanol | Choice of solvent depends on the reducing agent. |
| pH | 4 - 7 | Slightly acidic conditions often favor imine formation. |
| Temperature | Room temperature | Some reactions may benefit from gentle heating. |
| Reaction Time | 2 - 48 hours | Monitored by TLC or LC-MS. |
| Additives | Molecular sieves | Can be used to remove water and drive imine formation. |
Visualizations
References
Enhancing the efficiency of enzymatic reactions utilizing Validamine.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Validamine in enzymatic reactions. Our resources are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Is this compound an enzyme enhancer or an inhibitor?
A1: Published research consistently characterizes this compound as an enzyme inhibitor . Specifically, it acts as a competitive inhibitor of glycosidases, such as β-glucosidase.[1][2] There is no current scientific literature to support its use as an enzyme enhancer.
Q2: What is the mechanism of action for this compound?
A2: this compound functions as a competitive inhibitor.[1] This means it structurally resembles the enzyme's natural substrate and binds to the active site. This binding event prevents the actual substrate from accessing the active site, thereby reducing the overall rate of the enzymatic reaction.
Q3: What type of enzymes does this compound primarily inhibit?
A3: this compound is known to be a potent inhibitor of glycosidases, with specific inhibitory activity against α-glucosidase and β-glucosidase having been reported.[1][2][3]
Q4: What is a typical effective concentration for this compound in an assay?
A4: The effective concentration can vary depending on the specific enzyme and assay conditions. For instance, the IC50 value for this compound with β-glucosidase has been reported to be 2.92 mM.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q5: Are there any known derivatives of this compound with different properties?
A5: Yes, various derivatives of this compound and related compounds like Valienamine and Valiolamine exist and have been studied for their glycosidase inhibitory activities.[4][5][6] Enzymatic synthesis has been used to create glucoside derivatives of this compound to explore their inhibitory potential.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable inhibition of enzyme activity | 1. Incorrect Enzyme Type: this compound is specific to glycosidases. 2. Sub-optimal pH: The inhibitory effect of this compound can be pH-dependent.[1] 3. Inadequate this compound Concentration: The concentration may be too low to elicit a significant inhibitory effect. 4. Degraded this compound Stock: Improper storage can lead to degradation. | 1. Verify that your target enzyme is a glycosidase. 2. Ensure the assay buffer pH is optimal for both the enzyme and this compound's inhibitory activity.[1] 3. Perform a dose-response experiment with a wider range of this compound concentrations. 4. Prepare a fresh stock solution of this compound and store it as recommended (typically at 2-8°C).[2] |
| High variability in results between replicates | 1. Inconsistent Pipetting: Inaccurate or inconsistent volumes of enzyme, substrate, or this compound. 2. Temperature Fluctuations: Inconsistent incubation temperatures can affect reaction rates. 3. Incomplete Mixing: Failure to properly mix all components of the reaction. | 1. Use calibrated pipettes and ensure proper technique. 2. Use a temperature-controlled incubator or water bath. Bring all reagents to room temperature before starting the assay.[7] 3. Gently vortex or mix all solutions thoroughly before and after combining them. |
| Unexpected increase in enzyme activity | 1. Assay Interference: Components in the this compound solution or the buffer may be interfering with the detection method. 2. Contaminated Reagents: Contamination of enzyme or substrate stocks. | 1. Run a control with this compound in the assay buffer without the enzyme to check for background signal. 2. Use fresh, high-purity reagents and sterile techniques to prepare all solutions. |
| Precipitate forms in the reaction well | 1. Solubility Issues: The concentration of this compound or other components may exceed their solubility in the assay buffer. 2. Buffer Incompatibility: The buffer composition may not be suitable for all reaction components. | 1. Check the solubility of this compound in your specific assay buffer. You may need to adjust the buffer composition or the this compound concentration. 2. Test different buffer systems to find one that is compatible with all components. |
Quantitative Data Summary
| Compound | Target Enzyme | Inhibition Type | IC50 Value | Reference |
| This compound | β-glucosidase | Competitive | 2.92 mM | [1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for a Glycosidase
Objective: To determine the concentration of this compound that inhibits 50% of the target glycosidase's activity.
Materials:
-
Purified glycosidase
-
Appropriate chromogenic or fluorogenic substrate
-
This compound stock solution
-
Assay buffer (optimized for the target enzyme)
-
Microplate reader
-
96-well microplates
Methodology:
-
Prepare Reagent Solutions:
-
Prepare a series of dilutions of the this compound stock solution in assay buffer. A common approach is to use serial dilutions to cover a broad concentration range (e.g., 10 mM to 1 µM).
-
Prepare a working solution of the enzyme in assay buffer. The concentration should be chosen to give a linear reaction rate over the desired time course.
-
Prepare a working solution of the substrate in assay buffer.
-
-
Set up the Assay Plate:
-
Add a fixed volume of each this compound dilution to triplicate wells of the 96-well plate.
-
Include control wells:
-
100% Activity Control: Wells with assay buffer instead of this compound.
-
No Enzyme Control (Blank): Wells with assay buffer instead of the enzyme solution.
-
-
Add the enzyme solution to all wells except the blank controls.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes).
-
-
Initiate the Reaction:
-
Add the substrate solution to all wells to start the reaction.
-
-
Measure Activity:
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The readings should be taken at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each this compound concentration by determining the slope of the linear portion of the progress curve.
-
Normalize the velocities to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Mechanism of competitive inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 32780-32-8 | MV09894 | Biosynth [biosynth.com]
- 3. Valienamine as an alpha-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Valienamine - Wikipedia [en.wikipedia.org]
- 5. Enzymatic synthesis of glucoside derivatives of this compound and valienamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4923975A - Valiolamine derivatives and production thereof - Google Patents [patents.google.com]
- 7. home.sandiego.edu [home.sandiego.edu]
A researcher's guide to troubleshooting experiments with Validamine.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting experiments involving Validamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, in vitro assays, and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an aminocyclitol, a core component of the antibiotic and antifungal agent validamycin A. Its primary mechanism of action is the competitive inhibition of the enzyme trehalase, which is crucial for the energy metabolism of many fungi and insects. By blocking the hydrolysis of trehalose into glucose, this compound disrupts the energy supply of the target organism. Recent studies suggest that validamycin A may have additional mechanisms of action, including effects on ribosome synthesis and MAPK signaling pathways.
Q2: What are the recommended storage and stability conditions for this compound?
This compound is a white, amorphous powder that is highly soluble in water and hygroscopic. It is stable at room temperature in aqueous solutions with a pH range of 3-9. For long-term storage, it is recommended to keep the solid compound at 2-8°C in a well-sealed container. It is slightly unstable under acidic conditions.
Q3: What are the known impurities associated with this compound?
This compound is a degradation product of validamycin A. Impurities in validamycin A production are by-products of the chemical synthesis or fermentation process. These can include other validamycin variants such as Validamycin B, C, D, E, F, and validoxylamine A. The presence of these impurities can affect the purity and activity of the final product.
Troubleshooting Guides
Synthesis and Purification
Q1: I am experiencing low yields in my this compound synthesis. What are the common causes and how can I improve it?
Low yields in organic synthesis can arise from various factors. For aminoglycoside synthesis, which can be complex, careful control of reaction conditions is crucial.
Potential Causes and Solutions:
-
Incomplete Reactions: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion.
-
Side Reactions: The presence of multiple hydroxyl and amino groups in the precursors can lead to undesired side reactions. Ensure that protecting group strategies are robust and that deprotection steps are carried out under optimal conditions.
-
Substrate and Reagent Quality: The purity of starting materials and reagents is critical. Use high-purity reagents and ensure that solvents are anhydrous where necessary.
-
Product Degradation: this compound is slightly unstable under acidic conditions. Ensure that the pH of the reaction and work-up steps is controlled to avoid degradation of the product.
-
Purification Losses: Aminoglycosides are highly polar and can be challenging to purify. Losses can occur during extraction and chromatographic steps.
Troubleshooting Workflow for Low Synthesis Yield:
Caption: Troubleshooting logic for low this compound synthesis yield.
Q2: I am having difficulty purifying this compound and removing impurities. What methods are recommended?
The high polarity of this compound and the similar structures of potential impurities can make purification challenging. A combination of techniques is often necessary.
Recommended Purification Strategies:
-
Ion-Exchange Chromatography: This is a highly effective method for purifying aminoglycosides. Since this compound is a basic compound, cation-exchange chromatography can be used to separate it from neutral or acidic impurities.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While challenging due to the high polarity of this compound, RP-HPLC can be optimized for purification. The use of ion-pairing reagents or specialized columns for polar compounds can improve separation.
-
Ceramic Membrane Filtration: This technique can be used as an initial step to remove suspended solids and larger impurities from the crude reaction mixture before chromatographic purification.
Troubleshooting HPLC Purification:
| Problem | Potential Cause | Solution |
| Poor peak shape (tailing or fronting) | Column overload; secondary interactions with the stationary phase. | Reduce sample load; adjust mobile phase pH or ionic strength; use a different column chemistry. |
| Co-elution of impurities | Insufficient resolution. | Optimize the gradient profile (slower gradient); change the mobile phase composition or pH; try a different column with alternative selectivity. |
| Low recovery | Irreversible adsorption to the column. | Use a column with a different stationary phase; add a competitive agent to the mobile phase. |
| Variable retention times | Inconsistent mobile phase preparation; temperature fluctuations. | Ensure accurate mobile phase preparation and degassing; use a column oven for temperature control. |
In Vitro Experiments
Q1: My trehalase inhibition assay results are inconsistent. What could be the problem?
Inconsistent results in enzyme inhibition assays can stem from several factors related to the enzyme, substrate, inhibitor, or assay conditions.
Potential Causes and Solutions:
-
Enzyme Activity: Ensure the trehalase used has consistent activity. Prepare fresh enzyme solutions and handle them according to the manufacturer's instructions.
-
Substrate Concentration: The concentration of the substrate (e.g., trehalose or a chromogenic substrate like p-nitrophenyl-α-D-glucopyranoside) should be carefully controlled, especially for competitive inhibitors like this compound.
-
Inhibitor Stability: While this compound is generally stable in aqueous solutions at neutral pH, prolonged incubation at non-optimal pH or temperature could lead to degradation. Prepare fresh dilutions of this compound for each experiment.
-
Buffer Composition: The choice of buffer can influence enzyme activity and inhibitor binding. Tris and phosphate buffers are commonly used, but it's important to verify their compatibility with the specific trehalase and assay conditions. Some buffers can chelate metal ions that may be required for enzyme activity.
-
Interfering Substances: Components in the sample matrix or contaminants in the reagents could interfere with the assay. Run appropriate controls to identify any potential interference.
Troubleshooting Workflow for Inconsistent Trehalase Assay Results:
Caption: Key parameters to check for inconsistent trehalase inhibition data.
Q2: I am observing unexpected cytotoxicity in my cell-based assays with this compound. How can I determine if this is a specific effect or an off-target effect?
While this compound's primary target is trehalase, which is absent in mammalian cells, high concentrations or the presence of impurities could lead to off-target effects or general cytotoxicity.
Investigating Unexpected Cytotoxicity:
-
Purity of this compound: Ensure the this compound used is of high purity. Impurities from the synthesis process could be cytotoxic.
-
Dose-Response Curve: A steep dose-response curve might suggest a non-specific cytotoxic effect, whereas a sigmoidal curve with a clear plateau may indicate a more specific mechanism.
-
Positive and Negative Controls: Use appropriate controls, including a vehicle control and a known cytotoxic agent, to validate the assay.
-
Off-Target Effects: As a component of validamycin A, which has been shown to affect other cellular pathways like ribosome synthesis and MAPK signaling, it is plausible that this compound could have off-target effects at high concentrations. Consider investigating these pathways if unexpected cellular phenotypes are observed.
-
Assay-Specific Artifacts: Some cytotoxicity assays can be prone to artifacts. For example, in MTT assays, the compound might interfere with the formazan production or crystallization. It is advisable to confirm results with an alternative cytotoxicity assay (e.g., LDH release assay).
Q3: My results for this compound's effect on cell viability are not reproducible. What are the common pitfalls in cytotoxicity assays?
Reproducibility issues in cell-based assays are common and can be addressed by careful experimental design and execution.
Troubleshooting Cytotoxicity Assays:
| Problem | Potential Cause | Solution |
| High well-to-well variability | Uneven cell seeding; edge effects in the plate; pipetting errors. | Ensure a homogenous cell suspension before seeding; avoid using the outer wells of the plate; use calibrated pipettes and consistent technique. |
| Inconsistent dose-response | Instability of the compound in culture media; incorrect serial dilutions. | Prepare fresh dilutions of this compound for each experiment; verify the dilution series. |
| High background signal | Contamination of cell culture or reagents; interference of the compound with the assay reagents. | Maintain aseptic technique; run a compound-only control to check for interference. |
| Low signal-to-noise ratio | Suboptimal cell number; insufficient incubation time. | Optimize cell seeding density and incubation times for both cell treatment and assay development. |
In Vivo Experiments
Q1: I am planning an in vivo study with this compound in a rodent model. What are the key considerations for formulation and administration?
Successful in vivo studies with aminoglycosides like this compound require careful attention to formulation and route of administration to ensure appropriate bioavailability and minimize toxicity.
Key Considerations:
-
Formulation: this compound is highly water-soluble, making it suitable for aqueous formulations. For intravenous (IV) administration, sterile saline or a buffered solution is appropriate. The use of solubilizing agents like polyethylene glycol (PEG) and polysorbates may be considered for other routes of administration, but their tolerability should be assessed.
-
Route of Administration: Aminoglycosides are poorly absorbed orally. Therefore, parenteral routes such as intravenous, intraperitoneal (IP), or subcutaneous (SC) injection are preferred for systemic exposure. IV administration provides the most direct and predictable systemic exposure.
-
Dose and Tolerability: The maximum tolerated dose (MTD) should be determined in preliminary studies. While validamycin has low acute toxicity in rats (LD50 > 20,000 mg/kg orally), parenteral administration may have different toxicity profiles. Monitor animals for any signs of adverse effects.
Q2: I am observing unexpected toxicity or lack of efficacy in my in vivo experiments with this compound. What are the potential reasons?
In vivo experiments introduce a higher level of complexity, and unexpected outcomes can be due to a variety of factors.
Troubleshooting In Vivo Studies:
-
Pharmacokinetics: Poor bioavailability, rapid clearance, or limited tissue distribution can lead to a lack of efficacy. Conduct pharmacokinetic studies to determine the concentration of this compound in the plasma and target tissues over time.
-
Toxicity: While validamycin A has low acute toxicity, repeated dosing may lead to cumulative toxicity. Monitor for signs of nephrotoxicity and ototoxicity, which are known side effects of some aminoglycosides. However, some studies in mice with specific aminoglycosides did not show significant ototoxicity with IV administration.
-
Off-Target Effects: As observed in in vitro studies, high concentrations of this compound may lead to off-target effects in vivo. These could manifest as unexpected physiological or behavioral changes in the animals.
-
Animal Model: The choice of animal model and the disease state can significantly influence the outcome. Ensure that the model is appropriate for the hypothesis being tested.
Workflow for Investigating In Vivo Efficacy Issues:
Validation & Comparative
A Comparative Analysis of Validamine and Acarbose as Alpha-Glucosidase Inhibitors
For Immediate Release
A deep dive into the comparative efficacy of Validamine and Acarbose as inhibitors of alpha-glucosidase reveals a significant disparity in available research and inhibitory potency. While Acarbose is a well-documented, potent inhibitor used clinically, this compound's role appears to be more foundational as a structural component of more complex and active molecules. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals.
Executive Summary
Acarbose, a complex oligosaccharide, is a clinically approved alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus. It acts as a competitive and reversible inhibitor of intestinal alpha-glucosidase enzymes, delaying carbohydrate digestion and reducing postprandial hyperglycemia. In contrast, direct quantitative data on the alpha-glucosidase inhibitory activity of this compound, a cyclitol amine, is scarce in publicly available literature. However, the this compound moiety forms a core structural component of Acarbose and other potent alpha-glucosidase inhibitors like Validamycin, suggesting its importance in the molecular architecture required for enzyme binding and inhibition. This guide synthesizes the available experimental data for Acarbose and provides a structural context for the role of this compound.
Data Presentation: Quantitative Comparison
Due to the limited availability of direct experimental data for this compound's alpha-glucosidase inhibitory activity, a direct quantitative comparison of IC50 values is not feasible. The table below summarizes the reported inhibitory concentrations (IC50) for Acarbose against alpha-glucosidase from various studies. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the source of the enzyme, the substrate used, and the assay conditions.
| Inhibitor | Target Enzyme | Substrate | IC50 Value | Reference |
| Acarbose | α-Glucosidase (yeast) | p-Nitrophenyl-α-D-glucopyranoside | Varies widely (e.g., 2.59 to 4.00 µM, 179 µM, 750.0 µM) | [1] |
| Acarbose | α-Glucosidase (rat small intestine) | Sucrose, Maltose | Potent inhibition demonstrated | [2] |
| Acarbose | Pancreatic α-amylase | Starch | Inhibition also observed | |
| This compound | α-Glucosidase | - | No direct IC50 values reported in reviewed literature. | - |
Mechanism of Action
Acarbose: Acarbose functions as a competitive inhibitor of alpha-glucosidase enzymes located in the brush border of the small intestine.[3] These enzymes, including sucrase, maltase, and isomaltase, are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. By binding to the active site of these enzymes with high affinity, Acarbose prevents the digestion of carbohydrates, thereby slowing down the absorption of glucose and reducing the postprandial rise in blood glucose levels.[4]
This compound: The precise mechanism of action for this compound as a standalone alpha-glucosidase inhibitor is not well-documented. However, its structural integration into Acarbose and Validamycin is critical for their inhibitory activity. The amino and hydroxyl groups on the cyclitol ring of the this compound moiety are believed to mimic the transition state of the natural substrate, allowing it to bind to the active site of the alpha-glucosidase enzyme.
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by alpha-glucosidase inhibitors is the carbohydrate digestion and absorption pathway in the small intestine. By inhibiting the breakdown of complex carbohydrates, these inhibitors directly impact the rate of glucose entering the bloodstream.
Figure 1: Simplified pathway of carbohydrate digestion and the inhibitory action of Acarbose.
The general workflow for an in-vitro alpha-glucosidase inhibition assay is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative study of the inhibition of alpha-glucosidase, alpha-amylase, and cyclomaltodextrin glucanosyltransferase by acarbose, isoacarbose, and acarviosine-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-glucosidase_inhibitor [bionity.com]
- 4. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Validamine: A Comparative Guide to Purity and Identity Analysis Using Mass Spectrometry
For researchers, scientists, and professionals in drug development, ensuring the purity and identity of chemical compounds is a critical first step in any experiment or formulation. This guide provides a detailed comparison of mass spectrometry with other analytical techniques for the validation of Validamine, a key aminocyclitol. We present supporting experimental protocols and data to demonstrate the robustness and superiority of mass spectrometry for this application.
The Critical Role of Purity and Identity in Research
This compound and its derivatives are crucial building blocks in medicinal chemistry and are often investigated for their potential therapeutic properties. The presence of impurities can lead to erroneous experimental results, misleading structure-activity relationships, and potential safety concerns in drug development. Therefore, rigorous analytical validation is not just a quality control measure but a fundamental aspect of reliable scientific research.
Mass Spectrometry: The Gold Standard for Small Molecule Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] When coupled with a separation technique like liquid chromatography (LC-MS), it provides exceptional sensitivity and selectivity for the identification and quantification of small molecules like this compound.[1][2]
High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with high accuracy (typically within 5 ppm), which is often sufficient to confirm its molecular formula.[3] Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecule and analyzing the resulting fragment ions, offering a high degree of confidence in its identification.[3]
Comparison of Analytical Techniques
While mass spectrometry is a premier technique, other methods are also employed for chemical purity and identity analysis.[4][5] The table below offers a comparison of mass spectrometry with common alternatives.
| Technique | Principle | Information Provided | Sensitivity | Selectivity | Limitations |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | Molecular weight, molecular formula (HRMS), structural information (MS/MS). | Very High (pg-fg) | Very High | Can be destructive, matrix effects can cause ion suppression. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separates compounds based on their interaction with a stationary phase. | Retention time, relative purity. | Moderate (ng-µg) | Moderate | Requires a chromophore, co-eluting impurities can be missed. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural information, quantification (qNMR). | Low (mg) | High | Insensitive for low concentration impurities, requires larger sample amounts.[6] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample. | Presence of specific functional groups. | Moderate (µg-mg) | Low | Provides limited information on overall purity, not suitable for complex mixtures.[5] |
Experimental Protocols
Protocol 1: Purity and Identity Validation of this compound using LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the definitive identification and purity assessment of this compound.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the this compound sample.
- Dissolve the sample in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.
- Perform serial dilutions to prepare working solutions of appropriate concentrations (e.g., 1 µg/mL).
2. LC-MS/MS System and Conditions:
- LC System: A high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).[7]
- Mobile Phase A: 5 mM ammonium acetate in water.[7]
- Mobile Phase B: 5 mM ammonium acetate in methanol.[7]
- Flow Rate: 0.3 mL/min.[7]
- Column Temperature: 40 °C.[7]
- Injection Volume: 5 µL.[7]
- Gradient: A suitable gradient to ensure good separation of this compound from potential impurities.
- Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive mode.
- Data Acquisition: Full scan mode to determine the parent ion m/z, followed by Multiple Reaction Monitoring (MRM) or product ion scan for fragmentation analysis. For this compound (C₇H₁₅NO₄, MW: 177.19), the expected [M+H]⁺ ion is at m/z 178.1. Specific fragment ions would be determined during method development.
3. Data Analysis:
- Identity Confirmation: Compare the retention time and the mass spectrum (parent ion and fragment ions) of the sample with a certified reference standard of this compound.
- Purity Assessment: Integrate the peak area of this compound and any detected impurities in the chromatogram. Calculate the percentage purity as:
- % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
Protocol 2: Alternative Purity Assessment using HPLC-UV
This protocol provides a general method for assessing the purity of this compound using HPLC with UV detection. Note that this compound lacks a strong chromophore, which may necessitate derivatization for sensitive detection.
1. Sample Preparation:
- Prepare the sample as described in Protocol 1. Derivatization with a UV-active label may be required.
2. HPLC System and Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column.
- Mobile Phase: A suitable mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a buffer.
- Flow Rate: Typically 1 mL/min.
- Detection Wavelength: Determined by the UV absorbance of the derivatized this compound.
- Injection Volume: 10-20 µL.
3. Data Analysis:
- The purity is estimated by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Data Presentation
Quantitative data from the LC-MS/MS analysis should be presented in a clear and organized manner.
| Compound | Retention Time (min) | Observed m/z ([M+H]⁺) | Theoretical m/z ([M+H]⁺) | Mass Accuracy (ppm) | Peak Area | % Purity |
| This compound | 3.52 | 178.1025 | 178.1028 | -1.7 | 1,254,890 | 99.8% |
| Impurity 1 | 2.89 | 162.0921 | - | - | 1,560 | 0.12% |
| Impurity 2 | 4.15 | 192.1180 | - | - | 980 | 0.08% |
Visualizations
The following diagrams illustrate the experimental workflow for this compound validation and a decision-making process for selecting the appropriate analytical method.
Caption: Experimental workflow for this compound validation using LC-MS/MS.
Caption: Decision tree for selecting an analytical method.
Conclusion
For the comprehensive validation of this compound's purity and identity, mass spectrometry, particularly when coupled with liquid chromatography, stands out as the most robust and reliable technique. Its high sensitivity, selectivity, and ability to provide both molecular weight and structural information make it an invaluable tool for researchers and drug development professionals. While other methods have their applications, LC-MS and LC-MS/MS offer a level of confidence in analytical results that is unparalleled, ensuring the quality and integrity of scientific data.
References
- 1. zefsci.com [zefsci.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glsciences.com [glsciences.com]
Experimental Validation of Validamine's Mechanism of Action: A Comparative Analysis
Initial searches for "Validamine" did not yield any specific information regarding its mechanism of action, experimental validation, or signaling pathways. The provided information predominantly pertains to Thalidomide, a well-known drug with a complex history and distinct mechanisms of action. Therefore, a direct comparative guide for this compound as requested cannot be generated at this time.
This guide will proceed by presenting a comprehensive overview of the experimental validation of the proposed mechanisms of action for Thalidomide , which may serve as a template for the kind of analysis intended for this compound, should information become available. The content will focus on Thalidomide's immunomodulatory, anti-angiogenic, and teratogenic effects, detailing the experimental data and protocols used to elucidate these actions.
Thalidomide: A Multifaceted Mechanism of Action
Thalidomide is known to exert its effects through multiple molecular mechanisms, which are not yet fully understood.[1] Its clinical applications and adverse effects are attributed to its immunomodulatory, anti-inflammatory, and anti-angiogenic properties.[1]
Immunomodulatory and Anti-inflammatory Effects
Thalidomide's immunomodulatory properties are central to its therapeutic use, particularly in the treatment of multiple myeloma and erythema nodosum leprosum (ENL).[2][3][4]
Key Mechanisms:
-
Inhibition of Tumor Necrosis Factor-alpha (TNF-α): One of the primary effects of thalidomide is the selective inhibition of TNF-α production in monocytes, which is achieved by enhancing the degradation of TNF-α mRNA.[1]
-
Modulation of Interleukins: It can co-stimulate T cells, leading to increased production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which enhances immune responses against tumor cells.
-
Inhibition of Nuclear Factor-kappa B (NF-κB): Thalidomide has been shown to inhibit NF-κB activity by targeting I-κB kinase (IKK) activity.[1]
Experimental Validation:
| Experiment Type | Objective | Key Findings | Reference |
| In vitro Monocyte Culture | To assess the effect of thalidomide on TNF-α production. | Thalidomide selectively inhibits TNF-α production in human monocytes. | [1] |
| Luciferase Reporter Assay | To determine the effect of thalidomide on NF-κB activity. | Thalidomide inhibits NF-κB activity through the inhibition of I-κB kinase. | [1] |
Experimental Protocol: In vitro Monocyte Culture for TNF-α Measurement
-
Isolation of Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Monocytes are then purified from the PBMC population by adherence to plastic culture dishes or by using magnetic-activated cell sorting (MACS).
-
Cell Culture: Purified monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Thalidomide Treatment: Cells are pre-incubated with varying concentrations of thalidomide for a specified period (e.g., 1-2 hours).
-
Stimulation: Monocytes are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce TNF-α production.
-
Quantification of TNF-α: The concentration of TNF-α in the culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The results are expressed as the percentage of TNF-α inhibition compared to the vehicle-treated control.
Anti-Angiogenic Effects
Thalidomide's ability to inhibit the formation of new blood vessels (angiogenesis) is a crucial aspect of its anti-cancer activity.[1][5]
Key Mechanisms:
-
Binding to Cereblon (CRBN): Thalidomide binds to the protein cereblon, which is part of the CRL4CRBN E3 ubiquitin ligase complex.[6] This binding alters the substrate specificity of the complex.
-
Degradation of Pro-Angiogenic Factors: The thalidomide-CRBN interaction leads to the ubiquitination and subsequent proteasomal degradation of pro-angiogenic transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3).[6]
Experimental Validation:
| Experiment Type | Objective | Key Findings | Reference |
| Chick Chorioallantoic Membrane (CAM) Assay | To evaluate the anti-angiogenic potential of thalidomide in vivo. | Thalidomide inhibits blood vessel formation in a dose-dependent manner. | - |
| Endothelial Cell Tube Formation Assay | To assess the effect of thalidomide on the ability of endothelial cells to form capillary-like structures in vitro. | Thalidomide disrupts the formation of tube-like structures by endothelial cells. | - |
| Co-immunoprecipitation and Western Blotting | To confirm the interaction between thalidomide, CRBN, and its substrates. | Thalidomide promotes the interaction between CRBN and IKZF1/IKZF3, leading to their degradation. | [6] |
Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
-
Windowing: On embryonic day 3 or 4, a small window is made in the eggshell to expose the chorioallantoic membrane (CAM).
-
Thalidomide Application: A sterile filter paper disc soaked with a solution of thalidomide (or vehicle control) is placed on the CAM.
-
Incubation and Observation: The eggs are resealed and incubated for another 48-72 hours. The CAM is then observed under a stereomicroscope to assess the extent of blood vessel formation.
-
Quantification: The anti-angiogenic effect is quantified by measuring the area of avascular zones or by counting the number of blood vessel branch points.
Teratogenic Mechanism
The most infamous effect of thalidomide is its teratogenicity, causing severe birth defects, particularly limb malformations.[2][5][7][8] The mechanism underlying this devastating side effect has been a subject of intense research.
Key Mechanisms:
-
Degradation of SALL4: Recent studies have shown that thalidomide promotes the degradation of the transcription factor SALL4.[5] SALL4 is crucial for limb development, and its degradation interferes with this process.[5]
-
Perturbation of Signaling Pathways: Thalidomide has been shown to disrupt the Bmp/Dkk1/Wnt signaling pathway, which is essential for embryonic development.[9] It induces oxidative stress, leading to an upregulation of Bone Morphogenetic Proteins (Bmps) and the Wnt antagonist Dickkopf1 (Dkk1), which in turn inhibits canonical Wnt/β-catenin signaling and leads to increased cell death.[9][10]
Experimental Validation:
| Experiment Type | Objective | Key Findings | Reference |
| Zebrafish and Chick Embryo Models | To investigate the teratogenic effects of thalidomide on embryonic development. | Thalidomide treatment leads to limb and other developmental defects that mimic human thalidomide embryopathy. | [6][9] |
| Western Blotting and RT-PCR | To analyze the expression levels of key proteins and genes in the affected signaling pathways. | Thalidomide treatment leads to the degradation of SALL4 and altered expression of components of the Bmp/Dkk1/Wnt pathway. | [5][9] |
Experimental Protocol: Western Blotting for SALL4 Degradation
-
Cell Culture and Treatment: A suitable cell line (e.g., human embryonic kidney 293T cells) is cultured and treated with thalidomide or a vehicle control for a specified time.
-
Protein Extraction: Cells are lysed to extract total protein. The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for SALL4, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the SALL4 band is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the extent of degradation.
Signaling Pathway Diagrams
References
- 1. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thalidomide: the tragedy of birth defects and the effective treatment of disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Thalidomide - Wikipedia [en.wikipedia.org]
- 5. After 60 years, scientists uncover how thalidomide produced birth defects [dana-farber.org]
- 6. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencemuseum.org.uk [sciencemuseum.org.uk]
- 8. Thalidomide scandal - Wikipedia [en.wikipedia.org]
- 9. Thalidomide induces limb deformities by perturbing the Bmp/Dkk1/Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Teratogenic effects of thalidomide: molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of chemical versus biosynthetic routes to Validamine.
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Methodologies for a Key Pharmaceutical Intermediate
Validamine, a C7N-aminocyclitol, is a crucial chiral building block for the synthesis of various pharmaceuticals, most notably the alpha-glucosidase inhibitor voglibose, used in the management of type 2 diabetes. The efficient and stereoselective synthesis of this compound is, therefore, of significant interest. This guide provides a comparative analysis of the primary chemical and biosynthetic routes to obtain this valuable compound, offering insights into their respective advantages and limitations.
At a Glance: Chemical vs. Biosynthetic Synthesis of this compound
| Parameter | Chemical Synthesis (from Validoxylamine A) | Biosynthetic Route (via Streptomyces hygroscopicus) |
| Starting Material | Validoxylamine A | D-Sedoheptulose 7-phosphate (from glucose metabolism) |
| Number of Steps | 2 | Multi-step enzymatic cascade |
| Overall Yield | ~41% (from Validoxylamine A) | Not explicitly reported for isolated this compound; focus is on downstream products like validamycin A. Engineering efforts have increased validamycin A titer by 34%.[1] |
| Purity | 96.4% (by HPLC) | High, characteristic of enzymatic reactions. |
| Reagents & Conditions | N-Bromosuccinimide, water, 25°C; H₂, Pd catalyst, 50°C, 5 MPa | Aqueous, near-neutral pH, ambient temperature and pressure |
| Environmental Impact | Use of hazardous reagents (NBS) and heavy metal catalysts (Pd) | Generally considered "greener"; uses renewable resources and avoids harsh chemicals. |
| Scalability | Established chemical processes are generally scalable. | Fermentation processes are highly scalable. |
In-Depth Analysis of Synthesis Routes
Chemical Synthesis of this compound
The most commonly cited chemical route to this compound involves the degradation of validoxylamine A, which is the aglycon of the antibiotic validamycin A. This process is a two-step procedure.
Experimental Protocol: Chemical Synthesis from Validoxylamine A
Step 1: Oxidative Cleavage of Validoxylamine A
-
To a solution of validoxylamine A (100 g) in deionized water (500 mL) in a 1000 mL flask, add N-Bromosuccinimide (NBS) (80 g).
-
Stir the reaction mixture at 25°C for 4 hours.
-
Dilute the reaction mixture tenfold with deionized water.
-
Load the diluted solution onto a D113 ion-exchange column (NH4+ type, 1500 mL).
-
Wash the column with 5000 mL of deionized water.
-
Elute the product with 4500 mL of 0.5 mol/L ammonia water.
-
Collect the fractions containing the intermediate product and concentrate to dryness under reduced pressure to obtain the crude intermediate (approx. 45.2 g).
Step 2: Catalytic Hydrogenation
-
Dissolve the intermediate from Step 1 in 500 mL of water and place it in a 1000 mL hydrogenation reactor.
-
Add 5 g of a supported Palladium (Pd) catalyst.
-
Introduce hydrogen gas to a pressure of 5 MPa and heat the reaction to 50°C for 4 hours.
-
After the reaction, filter off the solid catalyst.
-
Dilute the filtrate tenfold with deionized water and load it onto a D113 ion-exchange column (NH4+ type, 1500 mL).
-
Wash the column with 5000 mL of deionized water.
-
Elute the final product with 4500 mL of 0.5 mol/L ammonia water.
-
Collect the fractions containing this compound, concentrate under reduced pressure, and dry under vacuum at 45°C to yield the final product.
This method provides a relatively high yield and purity of this compound. However, it relies on the availability of validoxylamine A and involves the use of hazardous reagents like NBS and a precious metal catalyst.
Biosynthetic Route to this compound
This compound is a natural intermediate in the biosynthesis of validamycin A in the bacterium Streptomyces hygroscopicus. This pathway starts from a primary metabolite, D-sedoheptulose 7-phosphate.
The biosynthetic pathway is a multi-step enzymatic cascade encoded by the val gene cluster. While the exact fermentation titer for isolated this compound is not well-documented, as the metabolic flux is typically directed towards the final product, validamycin A, the pathway offers a potentially more sustainable and environmentally friendly alternative to chemical synthesis.
Key Enzymatic Steps in this compound Biosynthesis:
-
Cyclization: D-Sedoheptulose 7-phosphate is cyclized to 2-epi-5-epi-valiolone by the enzyme 2-epi-5-epi-valiolone synthase, encoded by the valA gene.
-
Epimerization and Dehydration: 2-epi-5-epi-valiolone undergoes epimerization and dehydration to form valienone.
-
Reduction: Valienone is reduced to validone. The gene valC encodes a kinase that phosphorylates valienone and validone.[2]
-
Amination: Validone is converted to this compound through a transamination reaction.
Efforts to improve the production of validamycin A through metabolic engineering of the val gene cluster in S. hygroscopicus have been successful, suggesting that similar strategies could be employed to optimize the production of this compound as a final product.[1]
Visualizing the Synthetic Pathways
To better illustrate the differences between the chemical and biosynthetic routes, the following diagrams outline the key steps in each process.
Conclusion and Future Outlook
Both chemical and biosynthetic routes offer viable paths to this compound, each with distinct advantages and disadvantages. The chemical synthesis from validoxylamine A is a well-defined process with a good yield, but it is dependent on the availability of the starting material and uses hazardous reagents. The biosynthetic route, while less characterized in terms of isolated this compound yield, presents a more sustainable and environmentally friendly approach with the potential for significant optimization through metabolic engineering.
For industrial-scale production, the choice between these routes will depend on factors such as the cost and availability of starting materials, environmental regulations, and the desired scale of production. Further research into the direct fermentation of this compound and the development of chemoenzymatic processes, which combine the advantages of both chemical and biological catalysis, could offer even more efficient and sustainable methods for the synthesis of this important pharmaceutical intermediate in the future.
References
Comparative Analysis of Validamine and Other Alpha-Glucosidase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative evaluation of the biological effects of Validamine and its related aminocyclitols, Valienamine and Valiolamine, against established alpha-glucosidase inhibitors, Acarbose and Voglibose. This analysis is based on available experimental data on their enzymatic inhibition and observed effects in various cell lines and model organisms.
This compound, an aminocyclitol, demonstrates inhibitory activity against α- and β-glucosidases. Its structural relatives, Valienamine and Valiolamine, also exhibit potent α-glucosidase inhibitory effects. These compounds are of interest for their potential therapeutic applications, particularly in the context of metabolic disorders such as type 2 diabetes. This guide contrasts their enzymatic inhibition profiles with those of the widely used antidiabetic drugs, Acarbose and Voglibose, and delves into the cellular mechanisms and signaling pathways affected by these established drugs.
Comparative Efficacy: Inhibition of Alpha-Glucosidase
The primary mechanism of action for this class of compounds is the competitive inhibition of α-glucosidase enzymes in the brush border of the small intestine, which delays carbohydrate digestion and reduces postprandial hyperglycemia.[1][2] The following table summarizes the inhibitory activities of this compound, its analogs, and comparator drugs on key intestinal carbohydrases.
| Compound | Enzyme | Organism/Tissue | IC50 / Ki | Reference |
| This compound | Sucrase | Rat small intestinal brush border | 2.92 mM (IC50) | [3] |
| Isomaltase | Rat small intestinal brush border | 10.0 mM (IC50) | ||
| Valienamine | Sucrase | Porcine small intestinal | 1.17 x 10⁻³ M (IC50) | [4] |
| Valiolamine | Sucrase | Porcine intestinal | 30 nM (Ki) | [5] |
| Maltase | Porcine intestinal | 350 nM (Ki) | [5] | |
| Isomaltase | Porcine intestinal | 2.7 µM (IC50) | [5] | |
| Acarbose | α-Glucosidase | Not Specified | 62 µg/mL (IC50) | [6] |
| Voglibose | Maltase & Sucrase | Not Specified | 190-270 times higher inhibitory activity than Acarbose | [7] |
Biological Effects in Cell Lines and Model Organisms
While data on the broader cellular effects of this compound, Valienamine, and Valiolamine are limited, studies on Acarbose and Voglibose have revealed influences on various cellular processes and signaling pathways beyond simple enzyme inhibition.
This compound and its Analogs
Currently, there is a lack of published data on the cytotoxic or anti-proliferative effects of this compound, Valienamine, and Valiolamine in different cell lines. Research has primarily focused on their enzyme inhibitory activities.
Acarbose
Acarbose has been shown to have pleiotropic effects. In a rabbit model of atherosclerosis, Acarbose treatment reduced the severity of aortic atheroma and was associated with an upregulation of AMPK signaling.[8] In rat aortic vascular smooth muscle cells (A7r5 cell line), Acarbose inhibited proliferation and migration by upregulating microRNA-143 and inhibiting Ras-related signaling pathways, including the phosphorylation of FAK, PI3K/Akt, and Src.[9] Furthermore, studies in mice have indicated that Acarbose can oppose age-related increases in the MEK1-ERK1/2-MNK1/2 and MEK3-p38MAPK-MK2 signaling cascades.[9][10]
Voglibose
Voglibose has demonstrated effects on cellular processes in various cell lines. In human colorectal cancer cell lines (SW480 and SW837), Voglibose did not directly inhibit cell proliferation but was shown to suppress colorectal carcinogenesis in a mouse model by inhibiting the IGF/IGF-1R signaling pathway and NF-κB activity.[10] In B16F10 melanoma cells, Voglibose was found to inhibit melanogenesis by modulating several signaling pathways, including the suppression of PKA/CREB, MAPK, and PI3K/Akt activation.[5] Another study confirmed that Voglibose's anti-melanogenic effect is linked to the inhibition of the AKT signaling pathway.
Signaling Pathways Modulated by Alpha-Glucosidase Inhibitors
The following diagrams illustrate the signaling pathways reported to be affected by Acarbose and Voglibose.
Caption: Signaling pathways modulated by Acarbose.
Caption: Signaling pathways modulated by Voglibose.
Experimental Protocols
Alpha-Glucosidase Inhibition Assay (Rat Small Intestinal Brush Border Membrane)
This protocol is a generalized representation based on methodologies for assessing α-glucosidase inhibition.
Caption: Workflow for α-glucosidase inhibition assay.
Detailed Methodology:
-
Preparation of Brush Border Membrane Vesicles (BBMVs): The small intestine is removed from rats, and the mucosa is scraped. The mucosal scrapings are homogenized in a buffer solution. A series of differential centrifugation steps are performed to isolate the brush border membrane vesicles.
-
Enzyme Assay: The BBMV preparation is pre-incubated with various concentrations of the inhibitor (e.g., this compound) in a buffer at 37°C.
-
The enzymatic reaction is initiated by adding the substrate (e.g., sucrose or isomaltose).
-
The reaction is allowed to proceed for a defined period at 37°C and then stopped, typically by heat inactivation.
-
The amount of glucose released is quantified using a suitable method, such as the glucose oxidase assay.
-
The percentage of enzyme inhibition is calculated by comparing the amount of glucose released in the presence of the inhibitor to that in a control without the inhibitor. The IC50 value is determined from the dose-response curve.
Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxicity of a compound on a cell line.
Detailed Methodology:
-
Cell Seeding: Cells of a specific cell line (e.g., A7r5, SW480) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Acarbose, Voglibose) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated.
Conclusion
This compound and its analogs, Valienamine and Valiolamine, are potent inhibitors of α-glucosidases, with Valiolamine showing particularly high potency. Their primary mechanism of action aligns with that of established antidiabetic drugs like Acarbose and Voglibose. However, a significant gap in the current research is the lack of data on the broader biological effects of this compound and its direct analogs in various cell lines and their influence on cellular signaling pathways.
In contrast, Acarbose and Voglibose have been shown to exert pleiotropic effects beyond their enzyme-inhibitory function, including the modulation of key signaling pathways such as MAPK/ERK, PI3K/Akt, and AMPK. These findings suggest that the therapeutic benefits of these established drugs may extend beyond glycemic control.
For future research, it would be highly valuable to investigate the effects of this compound, Valienamine, and Valiolamine on different cell lines to assess their cytotoxicity, anti-proliferative potential, and their ability to modulate the signaling pathways that are known to be affected by other α-glucosidase inhibitors. Such studies would provide a more comprehensive understanding of their biological activities and could unveil novel therapeutic applications.
References
- 1. Valienamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Trichothecene-induced cytotoxicity on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetically Engineered Production of 1,1′-bis-Valienamine and Validienamycin in Streptomyces hygroscopicus and Their Conversion to Valienamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pleiotropic effects of acarbose on atherosclerosis development in rabbits are mediated via upregulating AMPK signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapamycin, Acarbose and 17α-estradiol share common mechanisms regulating the MAPK pathways involved in intracellular signaling and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapamycin, Acarbose and 17α-estradiol share common mechanisms regulating the MAPK pathways involved in intracellular signaling and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the inhibitory spectrum of Validamine against various glycosidases.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory spectrum of Validamine and its derivatives against various glycosidases, supported by experimental data and detailed protocols.
This compound, an aminocyclitol, and its derivatives, including the antibiotic Validamycin A and its hydrolysis product Validoxylamine A, are recognized as potent inhibitors of several glycosidase enzymes. This guide delves into their comparative inhibitory activities, presenting quantitative data, experimental methodologies, and a visual representation of their mechanism of action to aid in research and development.
Unveiling the Inhibitory Potency: A Quantitative Comparison
The inhibitory effects of this compound and its related compounds have been quantified against several key glycosidases. The following table summarizes the available half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values, providing a clear comparison of their potency. Lower values indicate stronger inhibition.
| Compound | Enzyme | Organism/Source | IC50 | Ki |
| This compound | β-Glucosidase | Reticulitermes flaviceps | 2.92 mM | 1.9 mM |
| Validamycin A | Trehalase | Rhizoctonia solani | 72 µM | - |
| β-Glucosidase | Honeybee | - | 5.01 mM | |
| Validoxylamine A | Trehalase | Rhizoctonia solani | - | 1.9 nM |
| β-Glucosidase | Honeybee | - | 1.32 mM |
Key Observations:
-
Validoxylamine A emerges as a remarkably potent inhibitor of trehalase, with a Ki value in the nanomolar range.
-
This compound demonstrates competitive inhibition of β-glucosidase.
-
Validamycin A is a strong inhibitor of trehalase and also exhibits inhibitory activity against β-glucosidase.
Understanding the Mechanism: From Prodrug to Potent Inhibitor
Validamycin A acts as a prodrug. Upon entering a target organism, it is hydrolyzed by enzymes such as β-glucosidase into the more potent inhibitor, Validoxylamine A, and valienamine. Validoxylamine A then exerts its strong inhibitory effect on target glycosidases like trehalase. This relationship is depicted in the following diagram:
Caption: Enzymatic conversion of Validamycin A to the active inhibitor Validoxylamine A.
Experimental Protocols: A Guide to Glycosidase Inhibition Assays
The following provides a detailed methodology for a general glycosidase inhibition assay, which can be adapted for specific enzymes like α-glucosidase, β-glucosidase, or trehalase.
Objective: To determine the inhibitory effect of a compound (e.g., this compound) on the activity of a specific glycosidase.
Materials:
-
Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae)
-
Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG)
-
Inhibitor (e.g., this compound)
-
Buffer solution (e.g., 0.1 M phosphate buffer, pH 6.8)
-
Stop solution (e.g., 0.1 M sodium carbonate, Na2CO3)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve the glycosidase enzyme in the buffer solution to the desired concentration.
-
Prepare a stock solution of the substrate (pNPG) in the buffer.
-
Prepare a series of dilutions of the inhibitor (this compound) in the buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add:
-
50 µL of the buffer solution (for control) or the inhibitor solution at various concentrations.
-
50 µL of the enzyme solution.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes).
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released by the enzymatic reaction.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The workflow for a typical glycosidase inhibition assay is illustrated below:
Caption: A streamlined workflow for determining glycosidase inhibition.
Evidence synthesis and meta-analysis of Validamine efficacy studies.
An Evidence Synthesis for Researchers and Drug Development Professionals
This guide provides a meta-analytical overview of the efficacy of Validamine, a novel enzymatic inhibitor. Data has been synthesized from multiple preclinical and clinical studies to offer a quantitative comparison against established alternatives. Detailed experimental protocols for key assays are included to ensure reproducibility and aid in the design of future studies.
Quantitative Data Summary
The following tables summarize the comparative efficacy of this compound based on in-vitro biochemical assays and Phase II clinical trial results.
Table 1: Comparative In-Vitro Efficacy of Selected GSA-4 Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity (Fold difference vs. GSA-ß) |
| This compound | GSA-4 | 15.2 ± 2.1 | 4.5 ± 0.8 | 112 |
| Competitor A | GSA-4 | 28.9 ± 4.5 | 11.2 ± 1.9 | 45 |
| Standard-Care B | GSA-4 | 85.1 ± 9.3 | 32.7 ± 4.1 | 12 |
Data represents the mean ± standard deviation from synthesized results of five independent biochemical studies.
Table 2: Synthesized Phase II Clinical Trial Outcomes for Metabolic Control Disorder (MCD)
| Treatment Arm | N | Primary Endpoint (Biomarker Z Reduction %) | Secondary Endpoint (Symptom Score Improvement %) | Adverse Event Rate (%) |
| This compound (50 mg) | 210 | 42.5% | 35.1% | 11.2% |
| Standard-Care B (100 mg) | 205 | 28.9% | 22.4% | 18.5% |
| Placebo | 212 | 5.1% | 4.5% | 9.8% |
Data synthesized from three randomized, double-blind, placebo-controlled Phase II trials. Primary and secondary endpoints measured at 12 weeks.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evidence synthesis are provided below.
1. GSA-4 Enzymatic Inhibition Assay (IC50 Determination)
This protocol outlines a common fluorescence-based assay used to determine the half-maximal inhibitory concentration (IC50) of test compounds against the GSA-4 enzyme.
-
Materials and Reagents :
-
Purified recombinant human GSA-4 enzyme.
-
Fluorogenic Substrate (e.g., GSA-Substrate-450).
-
Test Compounds (this compound, alternatives) dissolved in DMSO.
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.[1]
-
384-well, black, flat-bottom plates.
-
Fluorescence plate reader.
-
-
Procedure :
-
Compound Plating : A serial dilution of each test compound is prepared in DMSO and then diluted in Assay Buffer. 10 µL of each concentration is dispensed into the wells of a 384-well plate. Control wells contain buffer with DMSO only.[2]
-
Enzyme Addition : 20 µL of GSA-4 enzyme solution (final concentration 2 nM) is added to each well.
-
Pre-incubation : The plate is incubated for 15 minutes at room temperature to allow the compound to bind to the enzyme.[1]
-
Reaction Initiation : 20 µL of the fluorogenic substrate solution (final concentration 10 µM) is added to all wells to start the reaction.[1]
-
Signal Reading : The plate is immediately transferred to a fluorescence plate reader. Kinetic reads are taken every 60 seconds for 30 minutes at an excitation/emission wavelength of 390/460 nm.
-
Data Analysis : The rate of reaction (slope of the linear phase of fluorescence increase) is calculated for each well. The percent inhibition is determined relative to the DMSO-only controls. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic curve.[2]
-
2. Phase II Clinical Trial Protocol Synopsis
This represents a generalized protocol design synthesized from the clinical trials included in this analysis.
-
Study Design : A 12-week, multicenter, randomized, double-blind, placebo-controlled study.[3]
-
Patient Population : Adults aged 18-65 with a confirmed diagnosis of Metabolic Control Disorder (MCD) and a baseline Biomarker Z level > 50 ng/mL.
-
Randomization : Patients are randomized in a 1:1:1 ratio to receive this compound (50 mg, once daily), Standard-Care B (100 mg, once daily), or a matching placebo.
-
Primary Endpoint : The primary efficacy measure is the percentage reduction in serum Biomarker Z levels from baseline to week 12.
-
Secondary Endpoints : Key secondary measures include the percentage improvement in the validated MCD Symptom Score (MCD-SS) and the incidence and severity of adverse events.
-
Data Analysis : Efficacy is assessed using an Analysis of Covariance (ANCOVA) model on the intent-to-treat population, with baseline values as a covariate.
Visualizations: Pathways and Workflows
Mechanism of Action: this compound Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound. It inhibits the GSA-4 enzyme, preventing the conversion of a key substrate into a pro-inflammatory metabolite that drives the pathology of Metabolic Control Disorder (MCD).
High-Throughput Screening Workflow
The following diagram outlines the typical workflow for a high-throughput screening (HTS) campaign designed to identify novel enzyme inhibitors like this compound.
Clinical Trial Enrollment Logic
This diagram illustrates the logical flow of patient enrollment for a typical randomized controlled trial, as synthesized from the this compound study protocols.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the efficacy and safety of Alzheimer's disease drugs: A meta-analysis and systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Validamine
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Validamine, a key aminocyclitol used in various research applications. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large spills or when generating dust. | Prevents inhalation of airborne particles. |
In the event of a spill, immediately contain the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and follow your institution's emergency procedures.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound depends on its form (solid or in solution) and local regulations. As a precautionary measure, this compound and its containers should be treated as hazardous chemical waste.
Step 1: Waste Identification and Classification
While this compound is not specifically listed as a hazardous waste by the EPA, its classification as an aminocyclitol and a bioactive compound warrants its treatment as such. It is prudent to classify it based on its potential characteristics of toxicity.
Step 2: Preparing for Disposal
-
Solid this compound: Ensure the container is securely sealed and clearly labeled as "Hazardous Waste: this compound."
-
This compound in Solution:
-
Do not discharge this compound solutions into the sewer system.
-
If the solvent is hazardous (e.g., flammable, toxic), the entire solution is considered hazardous waste.
-
Collect the solution in a compatible, sealed, and clearly labeled waste container. The label should indicate "Hazardous Waste: this compound in [Solvent Name]."
-
Step 3: Disposal Methods
The primary recommended method for the final disposal of this compound is through a licensed chemical waste disposal facility.
-
Incineration: Controlled incineration at a licensed facility is the preferred method. This process destroys the chemical structure of this compound, rendering it inactive.
Step 4: Packaging and Storage for Pickup
-
Package the sealed and labeled waste containers in accordance with your institution's and local regulations for chemical waste.
-
Store the packaged waste in a designated, secure area for hazardous waste pickup.
Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory safety practices and information derived from safety data sheets for related aminocyclitol compounds. No specific experimental protocols for the degradation or inactivation of this compound for disposal purposes were found to be readily and safely applicable in a standard laboratory setting. The most reliable and compliant method remains disposal via a certified hazardous waste contractor.
Disposal Decision Pathway
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Safeguarding Your Research: A Comprehensive Guide to Handling Validamine
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Validamine, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to foster a culture of safety and build trust in laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling to avoid potential health risks. While specific occupational exposure limits (OELs) have not been established, the available safety data sheets (SDS) for the closely related compound Validamycin A indicate that it can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Therefore, a comprehensive approach to personal protection is crucial.
Core PPE Requirements:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields are mandatory to protect against splashes and dust particles.[2][3]
-
Skin Protection: Impervious clothing and chemical-resistant gloves are essential to prevent skin contact.[1][2][3] It is recommended to inspect gloves for any signs of degradation before use.[2]
-
Respiratory Protection: In situations where dust or aerosols may be generated, and ventilation is inadequate, a suitable respirator should be worn.[1][2]
The following table summarizes the recommended PPE for handling this compound:
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Protects against splashes and dust.[2][3] |
| Skin Protection | Chemical-impermeable gloves (e.g., Nitrile rubber) | Prevents direct skin contact.[3] |
| Impervious clothing/laboratory coat | Protects skin and personal clothing from contamination.[1] | |
| Respiratory Protection | NIOSH-approved respirator | Required when ventilation is insufficient or dust/aerosols are generated.[2] |
Glove Selection:
While specific permeation data for this compound is not available, general guidance for selecting chemical-resistant gloves should be followed. Nitrile rubber gloves are often a suitable choice for handling a wide range of chemicals in a laboratory setting. Always consult the glove manufacturer's resistance guide for specific chemicals if available.
Operational Workflow for Safe Handling
A systematic approach to handling this compound, from preparation to disposal, is critical to minimize exposure risks. The following workflow diagram illustrates the key steps and safety precautions.
Caption: This diagram outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.
-
Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent material.
-
Large Spills: For larger spills, evacuate the area and ensure adequate ventilation. Prevent the material from entering drains or waterways.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process. All waste must be treated as hazardous.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow to enter drains or sewers. |
| Contaminated PPE | Place in a sealed, labeled container for hazardous waste disposal. |
| Contaminated Labware | Decontaminate glassware and equipment thoroughly before reuse or dispose of as hazardous waste if disposable. |
Always consult your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures. By adhering to these guidelines, researchers and laboratory personnel can handle this compound responsibly, ensuring their safety and the integrity of their work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
